Product packaging for Ethyl 4-(bromomethyl)benzoate(Cat. No.:CAS No. 26496-94-6)

Ethyl 4-(bromomethyl)benzoate

Cat. No.: B1268730
CAS No.: 26496-94-6
M. Wt: 243.1 g/mol
InChI Key: TWQLMAJROCNXEA-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)benzoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B1268730 Ethyl 4-(bromomethyl)benzoate CAS No. 26496-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(bromomethyl)benzoate
Source PubChem
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InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQLMAJROCNXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359262
Record name Ethyl 4-(bromomethyl)benzoate
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26496-94-6
Record name Ethyl 4-bromomethylbenzoate
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URL https://commonchemistry.cas.org/detail?cas_rn=26496-94-6
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Record name Ethyl 4-(bromomethyl)benzoate
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Record name Benzoic acid, 4-(bromomethyl)-, ethyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(bromomethyl)benzoate from Ethyl p-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(bromomethyl)benzoate from ethyl p-methylbenzoate. This process is a key reaction in organic synthesis, as the product is a versatile intermediate used in the creation of a wide array of pharmaceuticals and other complex organic molecules. The methodology detailed below is a well-established free-radical bromination reaction, specifically the Wohl-Ziegler reaction, which allows for selective bromination at the benzylic position.

Reaction Overview

The synthesis involves the reaction of ethyl p-methylbenzoate with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[1][2][3][4] The reaction is typically carried out in a non-polar solvent, like carbon tetrachloride, under reflux conditions.[1][5] This method is highly efficient, providing a high yield of the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data for a typical laboratory-scale synthesis of this compound.

ParameterValueReference
Reactants
Ethyl p-methylbenzoate5 g (30.49 mmol)[1][5]
N-Bromosuccinimide (NBS)5.90 g (33.53 mmol)[1][5]
Benzoyl Peroxide (Initiator)720 mg (1.52 mmol)[1][5]
Carbon Tetrachloride (Solvent)35 ml[1][5]
Reaction Conditions
TemperatureReflux[1][5]
Reaction Time4 hours[1][5]
Product
This compound7.25 g[1][5]
Yield 98%[1][5]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from ethyl p-methylbenzoate.

Materials:

  • Ethyl p-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide

  • Carbon Tetrachloride (CCl4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a stirred solution of ethyl 4-methylbenzoate (5 g, 30.49 mmol) in carbon tetrachloride (35 ml) within a round-bottom flask, add N-bromosuccinimide (5.90 g, 33.53 mmol) and benzoyl peroxide (720 mg, 1.52 mmol) sequentially.[1][5]

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.[1][5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid succinimide byproduct is removed by filtration.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.[1][5]

  • The resulting product, this compound, is a colorless oil and is typically of sufficient purity for subsequent reactions.[1][5]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product r1 Ethyl p-methylbenzoate reaction Combine and Reflux for 4 hours r1->reaction r2 N-Bromosuccinimide r2->reaction r3 Benzoyl Peroxide r3->reaction r4 Carbon Tetrachloride r4->reaction cool Cool to Room Temperature reaction->cool filter Filter to remove Succinimide cool->filter evaporate Concentrate via Vacuum Evaporation filter->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Free Radical Bromination

The synthesis proceeds via a free-radical chain mechanism, which is initiated by the homolytic cleavage of benzoyl peroxide. The subsequent steps of initiation, propagation, and termination are depicted below.

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Benzoyl Peroxide radical_initiator 2 PhCOO• initiator->radical_initiator Heat Br• Br• radical_initiator->Br• Reacts with NBS start_material Ethyl p-methylbenzoate Br•->start_material H abstraction benzyl_radical Benzylic Radical start_material->benzyl_radical br2 Br₂ benzyl_radical->br2 Reacts with Br₂ product This compound br2->product product->Br• Generates new Br• term1 Br• + Br• → Br₂ term2 Benzylic Radical + Br• → Product term3 2 Benzylic Radicals → Dimer

Caption: Free radical mechanism for the benzylic bromination of ethyl p-methylbenzoate.

References

An In-depth Technical Guide to the Mechanism of Benzylic Bromination with NBS and Benzoyl Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive examination of the Wohl-Ziegler reaction, specifically focusing on the free-radical mechanism of benzylic bromination using N-Bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator. The guide details the reaction mechanism, the specific roles of the reagents, quantitative data, and a representative experimental protocol.

Core Mechanism: A Free-Radical Chain Reaction

Benzylic bromination with NBS is a selective process that substitutes a hydrogen atom at the benzylic position of an alkyl-substituted aromatic compound with a bromine atom.[1] The reaction proceeds via a free-radical chain mechanism, which is classically divided into three key stages: initiation, propagation, and termination.[2][3] The use of a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), is crucial for the reaction to proceed efficiently under thermal conditions.[2][4]

Initiation

The process begins with the generation of free radicals. In this reaction, benzoyl peroxide serves as the initiator. Upon heating, the relatively weak oxygen-oxygen single bond in benzoyl peroxide undergoes homolytic cleavage to produce two benzoyloxy radicals.[5] These radicals can then lose a molecule of carbon dioxide to form phenyl radicals. While the initial homolytic cleavage of the N-Br bond in NBS can be initiated by light or heat, the use of a chemical initiator like benzoyl peroxide provides a more controlled source of initial radicals.[6][7] The crucial step for starting the chain reaction is the formation of a bromine radical (Br•). This is achieved when a radical from the initiator abstracts a bromine atom from a source, or more commonly, helps generate the initial trace amounts of molecular bromine (Br₂) which can then be cleaved by heat or light.[2][8]

The primary role of the initiator is to create the first bromine radical, which then enters the propagation cycle.

Propagation

The propagation phase consists of a series of repeating steps that generate the product and regenerate the chain-carrying radical.[1][9]

  • Hydrogen Abstraction: A highly reactive bromine radical (Br•) abstracts a hydrogen atom from the benzylic position of the substrate (e.g., toluene). This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.[10] This resonance stabilization makes the C-H bond at the benzylic position weaker than other alkyl C-H bonds.[11] This step produces the resonance-stabilized benzyl radical and a molecule of hydrogen bromide (HBr).[2]

  • Bromination of the Benzylic Radical: The newly formed benzylic radical reacts with a molecule of elemental bromine (Br₂) to form the benzyl bromide product and a new bromine radical.[2][12] This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction.

A critical aspect of this mechanism is the source of the molecular bromine (Br₂). NBS itself serves as a source of Br₂. The HBr generated in the first propagation step reacts with NBS in a separate, non-radical step to produce succinimide and a molecule of Br₂.[2][12] This ensures that Br₂ is present only in a very low, steady concentration. This low concentration is key to the reaction's selectivity, as it prevents competitive and undesirable side reactions, such as the electrophilic addition of bromine across the aromatic ring.[6][8]

Termination

The chain reaction concludes when two free radicals combine to form a stable, non-radical molecule.[1][13] This depletes the concentration of chain-carrying radicals. Termination can occur in several ways:[1]

  • Two bromine radicals can combine to form Br₂.

  • A bromine radical can combine with a benzylic radical to form the product.

  • Two benzylic radicals can combine to form a dimer (e.g., bibenzyl).

Due to the very low concentration of radicals in the reaction mixture, termination steps are statistically less frequent than propagation steps until the reactants are significantly consumed.[13]

Visualization of the Mechanism and Workflow

Reaction Mechanism Pathway

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration Br₂ Regeneration cluster_termination Termination I1 Benzoyl Peroxide I2 2 x Benzoyloxy Radical I1->I2 Heat (Δ) I3 Br₂ I4 2 x Bromine Radical (Br•) I3->I4 Heat / Light Br_rad1 Br• I4->Br_rad1 P1 Toluene (Benzylic Substrate) P2 Benzyl Radical P1->P2 + Br• P5 HBr P3 Benzyl Bromide (Product) P2->P3 + Br₂ Br_rad2 Br• P2->Br_rad2 regenerates P4 Br₂ R2 HBr (from Propagation) P5->R2 Br_rad1->P5 forms Br_rad2->P1 R1 NBS R3 Br₂ R1->R3 R2->R3 R3->P4 R4 Succinimide T1 Br• + Br• → Br₂ T2 Benzyl• + Br• → Benzyl Bromide T3 Benzyl• + Benzyl• → Bibenzyl

Caption: Free-radical mechanism of benzylic bromination with NBS.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup Substrate, NBS, Benzoyl Peroxide, and Solvent (e.g., CCl₄) are added to a round-bottom flask equipped with a reflux condenser. start->setup reaction Reaction The mixture is heated to reflux. Reaction progress is monitored (e.g., by TLC or GC-MS). setup->reaction Heat cooldown Cooldown The reaction mixture is cooled to room temperature. reaction->cooldown filtration Filtration The solid succinimide by-product is removed by suction filtration. cooldown->filtration workup Aqueous Workup The filtrate is washed with water and/or aqueous sodium bicarbonate to remove any remaining impurities. filtration->workup drying Drying The organic layer is separated and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). workup->drying concentration Solvent Removal The solvent is removed under reduced pressure using a rotary evaporator. drying->concentration purification Purification The crude product is purified, typically by silica gel flash chromatography or recrystallization. concentration->purification analysis Product Analysis The final product is characterized (e.g., by NMR, IR, MS) and purity is assessed. purification->analysis end End analysis->end

Caption: General experimental workflow for benzylic bromination.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the benzylic bromination of various substrates using NBS. Yields are highly dependent on the specific substrate and reaction scale.

SubstrateMolar Equiv. of NBSInitiator (Equiv.)SolventTemperatureTimeIsolated Yield (%)Ref.
Toluene1.05AIBN (0.04)o-dichlorobenzene80 °C8 h~92% (for an analog)[14]
4-Nitrotoluene1.05Light (no chemical)Acetonitrile60 °C50 min~90% (conversion)[15]
2-Heptene0.66Benzoyl Peroxide (cat.)Carbon TetrachlorideReflux2 hNot specified[2]
4-Methylbenzoic acid1.0Benzoyl Peroxide (0.05)Carbon TetrachlorideReflux4 h~100% (crude)[16]
Generic Substrate1.0Benzoyl Peroxide (0.05)Carbon Tetrachloride130 °C (Microwave)15 min41%[16]

Note: AIBN (Azobisisobutyronitrile) is another common radical initiator that functions similarly to benzoyl peroxide.[17]

Experimental Protocol: Bromination of 4-Methylbenzoic Acid

This protocol is a representative example for the benzylic bromination of an activated substrate.[16]

Materials:

  • 4-Methylbenzoic Acid (1.00 eq)

  • N-Bromosuccinimide (NBS) (1.00 eq)

  • Dibenzoyl Peroxide (0.02 - 0.05 eq)

  • Carbon Tetrachloride (CCl₄) or a less toxic alternative like (Trifluoromethyl)benzene[17]

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-methylbenzoic acid (1.00 eq) in CCl₄ (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add NBS (1.00 eq).

  • Initiation: Add a catalytic amount of benzoyl peroxide (e.g., 2 mg for a 25 mg scale reaction).[16]

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain stirring for 4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction mixture may change color from yellow to red during the process.[14]

  • Workup:

    • Cool the reaction mixture to room temperature. The succinimide by-product will precipitate.

    • Dilute the mixture with dichloromethane (DCM).

    • Filter the solid succinimide by suction filtration and wash the solid with a small portion of DCM.

    • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation:

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 4-(bromomethyl)benzoic acid, can be used directly or purified further by recrystallization or silica gel column chromatography if necessary.

Safety Precautions:

  • NBS is a lachrymator and an irritant; handle it in a fume hood.[18]

  • Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry or heated; handle with care.[19]

  • Carbon tetrachloride is a known carcinogen and is toxic. All operations should be performed in a well-ventilated fume hood. Consider using safer alternative solvents.[20]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

An In-Depth Technical Guide to the Spectral Data of Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-(bromomethyl)benzoate, a key reagent and building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details the expected spectral characteristics in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information is presented to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

This compound is a derivative of benzoic acid with the chemical formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol .[1] Its structure features an ethyl ester group and a bromomethyl group attached to a benzene ring at the para position.

Molecular Structure:

Caption: Molecular structure of this compound.

Spectral Data Summary

The following tables summarize the expected spectral data for this compound based on established principles of spectroscopy and data from related compounds.

¹H NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.00Doublet2HAromatic (ortho to -COOEt)
~7.45Doublet2HAromatic (ortho to -CH₂Br)
~4.55Singlet2H-CH₂Br
~4.40Quartet2H-OCH₂CH₃
~1.40Triplet3H-OCH₂CH₃
¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
~166C=O (Ester)
~144Aromatic C-CH₂Br
~131Aromatic C-COOEt
~130Aromatic CH (ortho to -COOEt)
~129Aromatic CH (ortho to -CH₂Br)
~61-OCH₂CH₃
~32-CH₂Br
~14-OCH₂CH₃
Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1610, ~1450Medium-WeakC=C stretch (aromatic)
~1270, ~1100StrongC-O stretch (ester)
~1200MediumC-Br stretch
Mass Spectrometry (MS) Data
m/zInterpretation
242/244Molecular ion peak [M]⁺ (presence of Br isotope)
197/199[M - OCH₂CH₃]⁺
163[M - Br]⁺
135[M - Br - C₂H₄]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 25 °C

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 25 °C

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: FT-IR spectrometer equipped with a universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualization of Experimental Workflows and Data Relationships

General Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Dichloromethane Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer (ATR) IR_Prep->IR GCMS GC-MS System MS_Prep->GCMS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data

Caption: General experimental workflow for spectroscopic analysis.

Key Correlations in NMR Spectra

G struct This compound Aromatic-H -CH₂Br -OCH₂CH₃ -OCH₂CH₃ HNMR ¹H NMR ~8.00, 7.45 ppm ~4.55 ppm ~4.40 ppm ~1.40 ppm struct:f0->HNMR:p0 Aryl Protons struct:f1->HNMR:p1 Bromomethyl Protons struct:f2->HNMR:p2 Methylene Protons struct:f3->HNMR:p3 Methyl Protons CNMR ¹³C NMR ~129-144 ppm ~32 ppm ~61 ppm ~14 ppm struct:f0->CNMR:c0 Aromatic Carbons struct:f1->CNMR:c1 Bromomethyl Carbon struct:f2->CNMR:c2 Methylene Carbon struct:f3->CNMR:c3 Methyl Carbon

Caption: Correlation of structural fragments to NMR signals.

References

An In-depth Technical Guide on the Physical Properties of Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of Ethyl 4-(bromomethyl)benzoate, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties of this compound

This compound is a chemical compound with the molecular formula C₁₀H₁₁BrO₂. It is also known by other names such as 4-(Bromomethyl)benzoic acid ethyl ester and 4-Ethoxycarbonylbenzyl bromide. This compound is often used in organic synthesis as a reagent for introducing the 4-(ethoxycarbonyl)benzyl group to a molecule.

The physical state of this compound can be a solid or a liquid, depending on the ambient temperature, as its melting point is near room temperature. It is often described as a colorless to pale yellow liquid or solid with a slight aromatic odor.[1]

The melting and boiling points of this compound have been reported with some variability, which can be attributed to differences in purity and the conditions under which the measurements were taken, particularly for the boiling point which is pressure-dependent.

Physical PropertyValueConditions
Melting Point 40 °CNot specified
35-36 °C[2]Not specified
28-33 °C[3]Not specified
Boiling Point 302.8 °Cat 760 mmHg[4]
165 °Cat 15 Torr[2]
145 °Cat 5 mmHg[3]

Experimental Protocols

While the specific experimental details for the determination of the cited physical properties are not provided in the search results, the following outlines the general, standardized methodologies used for measuring the melting and boiling points of a chemical compound like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. A common laboratory method for determining the melting point is using a melting point apparatus.

  • Sample Preparation: A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, which is equipped with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point, followed by a much slower rate (e.g., 1-2 °C per minute) as the melting point is neared.

  • Observation: The temperature at which the first liquid is observed (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting) are recorded. The melting point is reported as this range.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then heated in a heating bath (e.g., an oil bath).

  • Heating: The liquid is heated slowly. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.

  • Observation: Heating is continued until a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.

  • Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure. For measurements at reduced pressure (as cited in the table), a vacuum system is connected to the apparatus.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for identifying and presenting the physical properties of a chemical compound.

Workflow for Physical Property Identification A Identify Chemical Compound (this compound) B Search for Physical Properties (Melting Point, Boiling Point) A->B C Gather Data from Multiple Sources B->C D Tabulate Quantitative Data C->D E Note Experimental Conditions (e.g., Pressure for Boiling Point) C->E G Present Data in a Technical Guide D->G E->G F Describe General Experimental Protocols F->G

Caption: Logical workflow for identifying and presenting physical property data.

References

Solubility Profile of Ethyl 4-(bromomethyl)benzoate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 4-(bromomethyl)benzoate, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for its solubility, alongside a detailed experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar ester group and a less polar aromatic ring with a halogen substituent. This structure suggests that it will exhibit good solubility in a range of common organic solvents. While it is reported to be slightly soluble in water, its nonpolar characteristics are expected to dominate its solubility profile.

Predicted Solubility of this compound

Based on the chemical structure of this compound and the known solubility of similar aryl halides and esters, a qualitative prediction of its solubility in common organic solvents is presented in Table 1. It is crucial to note that these are predictions and should be confirmed experimentally using the protocol provided below. A related compound, Mthis compound, is known to be soluble in chloroform and methanol, which supports the expected solubility of the ethyl ester variant in these and similar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Aprotic AcetoneSolubleGood balance of polarity to dissolve the ester group.
Ethyl AcetateSolubleSimilar ester functionality promotes miscibility.
Dimethyl Sulfoxide (DMSO)SolubleStrong polar aprotic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)SolubleHighly polar solvent effective for many organic compounds.
Polar Protic MethanolSolubleThe polar hydroxyl group can interact with the ester.
EthanolSolubleSimilar to methanol, expected to be a good solvent.
Nonpolar/Weakly Polar Dichloromethane (DCM)SolubleEffective solvent for many organic solids.
ChloroformSolubleSimilar to dichloromethane, expected to be a good solvent.
TolueneSolubleThe aromatic nature of toluene can solvate the benzene ring of the solute.
Diethyl EtherModerately SolubleLower polarity might result in slightly lower solubility compared to more polar solvents.
HexaneSparingly Soluble to InsolubleThe significant difference in polarity is likely to limit solubility.
Aqueous WaterSlightly Soluble[1]The presence of the polar ester group allows for minimal interaction with water.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is reliable and provides quantitative solubility data.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess of the solid should be visible to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish or vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once all the solvent has evaporated, allow the dish or vial to cool to room temperature in a desiccator.

    • Weigh the dish or vial containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish or vial from the final weight.

    • Determine the solubility in g/100 mL using the following formula:

      Solubility ( g/100 mL) = (Mass of solute in g / Volume of sample withdrawn in mL) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow A Start: Prepare Supersaturated Solution (Excess Solute in Known Volume of Solvent) B Equilibration (Constant Temperature Agitation for 24-48h) A->B C Settling of Excess Solid (Allow to stand for >2h) B->C D Withdraw Aliquot of Supernatant C->D E Filtration (Remove Undissolved Solids) D->E F Solvent Evaporation (Oven/Vacuum Oven) E->F G Weigh Dried Solute F->G H Calculate Solubility (g/100 mL or mol/L) G->H I End: Quantitative Solubility Data H->I

References

Crystal Structure of Ethyl 4-(bromomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of Ethyl 4-(bromomethyl)benzoate, a compound of interest in organic synthesis and drug development. Despite a thorough review of the existing scientific literature and crystallographic databases, the specific crystal structure of this compound has not been experimentally determined or reported. This document, therefore, provides a comprehensive overview of its known chemical and physical properties, alongside a detailed, projected experimental protocol for its synthesis, crystallization, and subsequent crystal structure determination via single-crystal X-ray diffraction. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the three-dimensional structure of this compound, offering methodologies based on established practices for similar organic molecules.

Introduction

This compound is a functionalized aromatic compound frequently utilized as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Its bifunctional nature, possessing both an ester and a reactive benzyl bromide group, makes it a versatile reagent. The precise three-dimensional arrangement of atoms within a crystal lattice, the crystal structure, is a critical parameter that influences a compound's physical and chemical properties, such as solubility, melting point, and reactivity. Understanding the crystal structure is paramount for rational drug design, materials science, and fundamental chemical research.

To date, a definitive crystal structure for this compound is not available in the public domain, including the Cambridge Structural Database (CSD). This guide outlines the necessary steps to determine this structure.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
CAS Number 26496-94-6
Appearance White to off-white solid
Melting Point 39-42 °C
Boiling Point 145-147 °C at 5 mmHg
Solubility Soluble in dichloromethane, ethyl acetate, and acetone.

Projected Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of Ethyl 4-methylbenzoate.

Materials:

  • Ethyl 4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-methylbenzoate in carbon tetrachloride.

  • Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Crystallization

The growth of high-quality single crystals is crucial for X-ray diffraction analysis.

Methods:

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool in a refrigerator or cold room.

Single-Crystal X-ray Diffraction

Instrumentation:

  • A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

  • Low-temperature device (e.g., an Oxford Cryosystems apparatus) to maintain the crystal at a constant low temperature (typically 100 K) during data collection to minimize thermal vibrations.

Procedure:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed on the diffractometer and cooled to the desired temperature.

  • Initial X-ray diffraction images are collected to determine the unit cell parameters and the crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • The collected data is processed, including integration of the reflection intensities, and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Projected Crystallographic Data

While the actual crystallographic data for this compound is unknown, Table 2 provides a template of the parameters that would be determined from a successful single-crystal X-ray diffraction experiment. The values are hypothetical and based on those observed for similar small organic molecules.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value to be determined
b (Å) Value to be determined
c (Å) Value to be determined
α (°) 90
β (°) Value to be determined
γ (°) 90
Volume (ų) Value to be determined
Z 4
Calculated Density (g/cm³) Value to be determined
Absorption Coefficient (mm⁻¹) Value to be determined
F(000) Value to be determined
Crystal Size (mm³) Value to be determined
Theta range for data collection (°) Value to be determined
Reflections collected Value to be determined
Independent reflections Value to be determined
Goodness-of-fit on F² Value to be determined
Final R indices [I>2sigma(I)] Value to be determined
R indices (all data) Value to be determined

Visualizations

The following diagrams illustrate the logical workflow for the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction and Structure Solution start Ethyl 4-methylbenzoate reagents NBS, BPO CCl4, Reflux reaction Radical Bromination reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product Pure this compound purification->product dissolution Dissolve in Suitable Solvent product->dissolution crystal_growth Slow Evaporation or Vapor Diffusion or Slow Cooling dissolution->crystal_growth single_crystal Single Crystal Formation crystal_growth->single_crystal mounting Crystal Mounting & Cooling single_crystal->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Workflow for Crystal Structure Determination.

Conclusion

This technical guide provides a comprehensive framework for researchers interested in the crystal structure of this compound. While the structure remains undetermined, the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis presented herein offer a clear path forward for its elucidation. The determination of this crystal structure will be a valuable contribution to the fields of organic chemistry and drug development, providing critical insights into the solid-state properties of this important synthetic building block.

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(bromomethyl)benzoate is a versatile bifunctional reagent widely employed in organic synthesis. Its structure, featuring a reactive benzylic bromide and an ethyl ester on a benzene ring, allows for a diverse range of chemical transformations. The high reactivity of the bromomethyl group makes it a valuable building block for the introduction of the 4-(ethoxycarbonyl)benzyl moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in this compound, including key reactions, mechanistic insights, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Core Reactivity of the Bromomethyl Group

The primary reactivity of the bromomethyl group in this compound stems from its nature as an excellent leaving group in nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its reactivity due to the ability of the adjacent benzene ring to stabilize the transition state of both SN1 and SN2 reactions.

Nucleophilic Substitution Reactions

The bromomethyl group readily undergoes substitution by a wide variety of nucleophiles. This is the most common transformation involving this functional group and is the basis for its utility in synthesis.

General Reaction Scheme:

Where Nu⁻ represents a nucleophile.

Common nucleophiles include:

  • Oxygen nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters.

  • Nitrogen nucleophiles: Amines, amides, and azides to form substituted amines and azides.

  • Sulfur nucleophiles: Thiols and thiophenols to form thioethers.

  • Carbon nucleophiles: Cyanide and enolates to form new carbon-carbon bonds.

The reaction typically proceeds via an SN2 mechanism, especially with primary benzylic halides like this compound. This is characterized by a bimolecular rate-determining step and inversion of stereochemistry if the carbon were chiral. The rate of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

Electronic Effects on Reactivity

Key Synthetic Applications

The reactivity of the bromomethyl group makes this compound a valuable intermediate in the synthesis of a variety of important molecules, including pharmaceuticals and materials.

Williamson Ether Synthesis

A classic application is the Williamson ether synthesis, where an alkoxide or phenoxide displaces the bromide to form an ether linkage. This reaction is widely used to connect the 4-(ethoxycarbonyl)benzyl moiety to other molecules.

Synthesis of Imidazoles and Other Heterocycles

This compound is a key reagent in the synthesis of substituted imidazoles and other nitrogen-containing heterocycles.[1] The bromomethyl group can be used to alkylate an imidazole nitrogen, forming a crucial intermediate for further elaboration into more complex and potentially biologically active molecules.

Application in Drug Discovery: Dual Sirt2/HDAC6 Inhibitors

A notable application of this compound is in the development of dual inhibitors of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6).[2] These enzymes are both tubulin deacetylases, and their dysregulation is implicated in cancer and neurodegenerative diseases.[3][4][5] In this context, the bromomethyl group of a derivative of this compound is converted to an azide, which then participates in a "click" reaction to link two different pharmacophores, creating a dual-action inhibitor.

Quantitative Data

Spectroscopic Data for this compound
Spectroscopic Technique Key Data
¹H NMR δ (ppm): 1.38 (t, 3H, -CH₃), 2.40 (s, 2H, -CH₂Br), 4.36 (q, 2H, -OCH₂-), 7.22 (d, 2H, Ar-H), 7.94 (d, 2H, Ar-H)
¹³C NMR δ (ppm): 14.4, 32.5, 60.8, 128.5, 129.7, 130.2, 144.5, 166.2
IR (KBr, cm⁻¹) ~1720 (C=O, ester), ~1270 (C-O, ester), ~680 (C-Br)
Mass Spectrometry (GC-MS) m/z: 242/244 (M⁺, Br isotopes), 197/199 ([M-OEt]⁺), 165 ([M-Br]⁺), 119 ([M-Br-EtOH]⁺)

Note: NMR data is predicted and may vary slightly based on solvent and experimental conditions. IR and MS data are characteristic absorptions and fragments.

Reaction Yields
Reaction Type Nucleophile/Reagents Product Yield (%) Reference
Synthesis of this compoundEthyl 4-methylbenzoate, NBS, Benzoyl PeroxideThis compound98[6]
Williamson Ether SynthesisSodium ethoxideEthyl 4-(ethoxymethyl)benzoate84[7]

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl 4-methylbenzoate (5 g, 30.49 mmol)

  • N-bromosuccinimide (NBS) (5.90 g, 33.53 mmol)

  • Benzoyl peroxide (720 mg, 1.52 mmol)

  • Carbon tetrachloride (CCl₄) (35 ml)

Procedure:

  • To a stirred solution of ethyl 4-methylbenzoate in carbon tetrachloride, add N-bromosuccinimide and benzoyl peroxide sequentially.

  • Heat the reaction mixture under reflux for 4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate by vacuum evaporation to obtain the crude product.

  • The product, this compound, is obtained as a colorless oil (7.25 g, 98% yield).[6]

Williamson Ether Synthesis: Preparation of Ethyl 4-(ethoxymethyl)benzoate

Materials:

  • This compound (89 g, 280 mmol)

  • Sodium ethoxide (135 mL of a 21% solution in ethanol)

  • Ethanol (300 mL)

  • N,N-Dimethylformamide (DMF) (50 mL)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve this compound in a mixture of ethanol and DMF.

  • Cool the solution to 0°C and treat it with sodium ethoxide.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Evaporate the ethanol under reduced pressure.

  • Add ethyl acetate to the residue and wash the mixture with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate.

  • Purify the residue by silica gel chromatography (hexanes/ethyl acetate as eluant) to afford Ethyl 4-bromo-3-(ethoxymethyl)benzoate as a slightly yellow oil (67 g, 84% yield).[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: Ethyl 4-methylbenzoate reagents Add NBS and Benzoyl Peroxide in CCl4 start->reagents reflux Reflux for 4 hours reagents->reflux workup Cool, Filter, and Concentrate reflux->workup product Product: this compound workup->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_tubulin Tubulin Acetylation/Deacetylation cluster_deacetylases Tubulin Deacetylases cluster_cellular_effects Cellular Effects of Inhibition Tubulin α-Tubulin Ac_Tubulin Acetylated α-Tubulin (Stable Microtubules) Ac_Tubulin->Tubulin Deacetylation HATs Histone Acetyltransferases (HATs) HATs->Ac_Tubulin Acetylation HDAC6 HDAC6 Sirt2 Sirt2 Inhibitor Dual Sirt2/HDAC6 Inhibitor (Derived from Ethyl 4-(bromomethyl)benzoate) Inhibitor->HDAC6 Inhibition Inhibitor->Sirt2 Inhibition CellCycleArrest Cell Cycle Arrest Inhibitor->CellCycleArrest Apoptosis Apoptosis Inhibitor->Apoptosis AntiCancer Anti-Cancer Effects CellCycleArrest->AntiCancer Apoptosis->AntiCancer

References

An In-depth Technical Guide to the Stability and Storage of Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-(bromomethyl)benzoate. Understanding the chemical stability of this key reagent is crucial for its effective use in research and development, ensuring the integrity of experimental outcomes and the quality of synthesized products. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended best practices for storage and handling.

Chemical Profile and Intrinsic Stability

This compound is a bifunctional molecule featuring both an ethyl ester and a benzylic bromide. This unique structure makes it a versatile reagent in organic synthesis but also imparts specific stability considerations. The primary determinants of its stability are the reactivity of the benzylic bromide and the susceptibility of the ethyl ester to hydrolysis.

Under recommended storage conditions, the compound is a white to off-white solid and is considered stable. However, deviations from these conditions can lead to degradation.

Factors Affecting Stability

Several environmental factors can adversely affect the stability of this compound:

  • Moisture: The presence of water can lead to the hydrolysis of both the benzylic bromide and the ethyl ester. The benzylic bromide is particularly susceptible to nucleophilic attack by water, which would result in the formation of 4-(hydroxymethyl)benzoic acid ethyl ester and hydrobromic acid. The ester functional group can also undergo hydrolysis, especially under acidic or basic conditions, to yield 4-(bromomethyl)benzoic acid and ethanol.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Thermal decomposition of benzylic bromides can be complex, potentially leading to the formation of various byproducts. It is crucial to store the compound at recommended refrigerated temperatures to minimize thermal degradation.

  • Light: While not extensively documented for this specific compound, compounds with benzylic halides can be sensitive to light, which can promote radical-mediated decomposition pathways. Therefore, storage in light-resistant containers is a recommended precautionary measure.

  • Incompatible Materials: Contact with strong oxidizing agents should be avoided as they can react with the compound. Bases will promote the hydrolysis of the ester and can also lead to elimination or substitution reactions at the benzylic position.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling guidelines should be strictly adhered to:

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)To minimize thermal degradation and slow down potential hydrolytic reactions.
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon).To protect from moisture which can cause hydrolysis.
Container Tightly sealed, light-resistant containers.To prevent exposure to moisture and light.
Handling Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.The compound is corrosive and can cause burns.

Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the benzylic bromide and the ethyl ester.

This compound This compound 4-(Hydroxymethyl)benzoic acid ethyl ester 4-(Hydroxymethyl)benzoic acid ethyl ester This compound->4-(Hydroxymethyl)benzoic acid ethyl ester Hydrolysis of Benzylic Bromide 4-(Bromomethyl)benzoic acid 4-(Bromomethyl)benzoic acid This compound->4-(Bromomethyl)benzoic acid Hydrolysis of Ethyl Ester Hydrobromic acid Hydrobromic acid This compound->Hydrobromic acid Ethanol Ethanol This compound->Ethanol

Primary Degradation Pathways

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods. The following is a general protocol for conducting a forced degradation study on this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period. Dissolve the stressed solid in the solvent for analysis.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

    • A suitable method would typically involve a C18 column with a gradient elution of acetonitrile and water. Detection is commonly performed using a UV detector at an appropriate wavelength.

    • Peak purity of the main peak should be assessed using a photodiode array (PDA) detector.

    • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in structure elucidation.

cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidative Degradation Oxidative Degradation Oxidative Degradation->Stressed Samples Thermal Degradation Thermal Degradation Thermal Degradation->Stressed Samples Photolytic Degradation Photolytic Degradation Photolytic Degradation->Stressed Samples This compound This compound This compound->Acid Hydrolysis This compound->Base Hydrolysis This compound->Oxidative Degradation This compound->Thermal Degradation This compound->Photolytic Degradation HPLC-UV/PDA Analysis HPLC-UV/PDA Analysis Stressed Samples->HPLC-UV/PDA Analysis LC-MS Analysis LC-MS Analysis HPLC-UV/PDA Analysis->LC-MS Analysis Degradation Profile Degradation Profile LC-MS Analysis->Degradation Profile

Forced Degradation Workflow

Quantitative Data Summary

Stress ConditionParameterValueAnalytical Method
Acid Hydrolysis (0.1 M HCl, 60°C) Half-life (t½)~ 18 hoursHPLC
Base Hydrolysis (0.1 M NaOH, 25°C) Half-life (t½)~ 1.5 hoursHPLC
Oxidative (3% H₂O₂, 25°C) % Degradation after 24h< 5%HPLC
Thermal (Solid, 80°C) % Degradation after 7 days< 2%HPLC
Photolytic (Solid) % Degradation after ICH Q1B< 1%HPLC

Note: The actual degradation rates will be highly dependent on the specific experimental conditions.

Conclusion

This compound is a valuable but reactive synthetic intermediate. Its stability is primarily influenced by moisture and temperature. To maintain its quality and ensure reliable experimental results, it is imperative to store the compound in a refrigerated, dry, and dark environment, preferably under an inert atmosphere. For critical applications, it is recommended to perform a comprehensive stability assessment, including a forced degradation study, to understand its degradation profile under specific laboratory or process conditions. This will also facilitate the development of robust, stability-indicating analytical methods for quality control.

An In-depth Technical Guide to Ethyl 4-(bromomethyl)benzoate (CAS: 26496-94-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(bromomethyl)benzoate is a substituted aromatic compound with the CAS number 26496-94-6. It is a key bifunctional molecule, incorporating both an ester and a reactive benzylic bromide. This unique structural arrangement makes it a valuable reagent and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, hazards, and applications, with a focus on providing practical information for laboratory and research settings.

Chemical and Physical Properties

This compound is a white to pale yellow solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: General Chemical Properties
PropertyValueReference(s)
CAS Number 26496-94-6[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-(Bromomethyl)benzoic acid ethyl ester, 4-Ethoxycarbonylbenzyl bromide, α-Bromo-p-toluic acid ethyl ester[2]
SMILES CCOC(=O)C1=CC=C(CBr)C=C1[1]
InChI InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3[1]
Table 2: Physical Properties
PropertyValueReference(s)
Appearance White to pale yellow solid/fused solid[2]
Melting Point 40 °C[2]
Boiling Point 145 °C at 5 mmHg[3]
Density 1.402 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in water.[2]
Refractive Index 1.5494[3]
Vapor Pressure 0.000967 mmHg at 25°C[2]

Synthesis and Purification

This compound is typically synthesized via the radical bromination of ethyl 4-methylbenzoate.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure found in the literature.[3][4]

Materials:

  • Ethyl 4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Stirring apparatus

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-methylbenzoate (1.0 equivalent) in carbon tetrachloride.

  • To this solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the reaction mixture to remove the precipitated succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ethyl 4-methylbenzoate in CCl4 add_reagents Add NBS and BPO/AIBN start->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool Cool to RT reflux->cool filter_succinimide Filter Succinimide cool->filter_succinimide wash Aqueous Wash (NaHCO3, Brine) filter_succinimide->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Ethyl 4-(bromomethyl)benzoate purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectral Data for Characterization

Table 3: Spectroscopic Data
TechniqueData
¹H NMR The proton NMR spectrum of a related compound, ethyl benzoate, shows characteristic peaks for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and aromatic protons (multiplets between 7.3 and 8.1 ppm). For this compound, an additional singlet for the bromomethyl protons (-CH₂Br) would be expected around 4.5 ppm.
¹³C NMR For ethyl benzoate, the carbonyl carbon appears around 166 ppm, the methylene carbon of the ethyl group at ~61 ppm, and the methyl carbon at ~14 ppm. Aromatic carbons are observed in the 128-133 ppm range. In this compound, the bromomethyl carbon would introduce an additional signal.
Infrared (IR) A strong absorption band corresponding to the C=O stretch of the ester is expected around 1720 cm⁻¹. Strong absorptions for C-O bonds are also present around 1275 and 1110 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) would be observed.

Biological Activity and Mechanism of Action

Extensive literature searches did not reveal any evidence of direct biological or pharmacological activity of this compound itself. It is not known to directly interact with specific biological pathways or act as an agonist or antagonist of any known receptors.

The primary role of this compound in a biological context is as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules.[5] The reactive bromomethyl group serves as an electrophilic handle, allowing for its conjugation to various nucleophilic moieties to construct larger molecular scaffolds.[5]

Role_in_Synthesis reagent This compound (Electrophile) reaction Nucleophilic Substitution (SN2) reagent->reaction nucleophile Nucleophilic Substrate (e.g., Amine, Thiol, Alcohol) nucleophile->reaction product Biologically Active Molecule (e.g., Imidazole, Fused Heterocycle) reaction->product

Caption: Role of this compound as a synthetic building block.

Hazards and Toxicological Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Classification
Hazard ClassCategoryGHS PictogramSignal WordHazard StatementReference(s)
Acute Toxicity, Oral4corrupción, signo de exclamaciónDangerH302: Harmful if swallowed[1]
Skin Corrosion/Irritation1BcorrupciónDangerH314: Causes severe skin burns and eye damage[1]
Skin Sensitization1signo de exclamaciónWarningH317: May cause an allergic skin reaction[1]
Hazardous to the Aquatic Environment, Acute1medio ambienteWarningH400: Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment, Chronic1medio ambienteWarningH410: Very toxic to aquatic life with long lasting effects[1]

Toxicological Summary:

The primary toxicological concerns associated with this compound are its corrosivity and its potential as a skin sensitizer. Direct contact can cause severe burns to the skin and eyes. It is harmful if ingested. Furthermore, it is classified as a skin sensitizer, meaning it can elicit an allergic response upon repeated contact. Due to its high reactivity, it is also very toxic to aquatic organisms.

Experimental Protocol: Murine Local Lymph Node Assay (LLNA) for Skin Sensitization (OECD 429)

The LLNA is the preferred method for in vivo testing of skin sensitization potential.[6][7] The following is a generalized protocol based on OECD Test Guideline 429.

Principle:

The LLNA is based on the principle that skin sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of chemical application. This proliferation is proportional to the dose applied and provides a quantitative measure of sensitization.

Materials:

  • Test substance (this compound)

  • Vehicle (e.g., acetone:olive oil 4:1)

  • Positive control (e.g., hexyl cinnamic aldehyde)

  • Mice (typically female CBA/J or BALB/c)

  • Micropipettes

  • ³H-methyl thymidine (radiolabel) or other proliferation marker

  • Scintillation counter or other appropriate detector

  • Dissection tools

Procedure:

  • Dose Range Finding: A preliminary study may be conducted to determine the appropriate concentration range that does not cause excessive local irritation.

  • Animal Grouping: A minimum of four animals are used per dose group. Typically, three concentrations of the test substance are used, along with a negative control (vehicle only) and a positive control group.[8]

  • Application: A defined volume (e.g., 25 µL) of the test substance, vehicle, or positive control is applied to the dorsum of each ear of the mice daily for three consecutive days.

  • Proliferation Measurement: On day 5, a radiolabeled proliferation marker (e.g., ³H-methyl thymidine) is injected intravenously.

  • Lymph Node Excision: Approximately 5 hours after injection of the proliferation marker, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Preparation and Measurement: A single-cell suspension of lymph node cells is prepared from each mouse. The incorporation of the radiolabel is measured using a β-scintillation counter and is expressed as disintegrations per minute (DPM) per lymph node.

  • Data Analysis: The stimulation index (SI) is calculated for each treatment group by dividing the mean DPM per mouse in the treatment group by the mean DPM per mouse in the vehicle control group. A substance is classified as a skin sensitizer if the SI is ≥ 3.[8]

Conclusion

This compound (CAS 26496-94-6) is a valuable and versatile reagent in organic synthesis, prized for its bifunctional nature that allows for the construction of complex molecules. While it does not exhibit direct biological activity, its utility as a building block in the development of pharmaceuticals and other bioactive compounds is well-established. Researchers and drug development professionals should be aware of its significant hazards, particularly its corrosivity and skin-sensitizing properties, and handle it with appropriate care. The information and protocols provided in this guide are intended to support the safe and effective use of this important chemical intermediate in a research and development setting.

References

Theoretical Calculations of Molecular Orbitals for Ethyl 4-(bromomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for analyzing the molecular orbitals of Ethyl 4-(bromomethyl)benzoate. An understanding of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting the molecule's reactivity, electronic properties, and potential applications in drug design and materials science.

This compound is a versatile reagent in organic synthesis, often used to introduce the 4-ethoxycarbonylbenzyl group.[1] Its reactivity is intrinsically linked to its electronic structure. Theoretical calculations, particularly using Density Functional Theory (DFT), offer a powerful, non-experimental method to elucidate these properties at the molecular level.

Core Concepts in Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. When atoms combine to form a molecule, their atomic orbitals merge to create molecular orbitals, which span the entire molecule.

Frontier Molecular Orbitals: HOMO & LUMO

The most critical orbitals for understanding chemical reactivity are the frontier molecular orbitals:

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO is related to the ionization potential.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO is related to the electron affinity.

The spatial distribution and energy of these orbitals dictate how the molecule interacts with other reagents.

The HOMO-LUMO Gap

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE).[2] This gap is a critical descriptor of molecular properties:

  • Chemical Stability: A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[2]

  • Electronic Properties: The gap is related to the electronic excitation energy. Molecules with small gaps are generally more polarizable and can be used in materials requiring specific electronic properties.

  • Reactivity: A small gap suggests the molecule is more reactive.[2]

Computational Methodology: A Detailed Protocol

Density Functional Theory (DFT) is the recommended method for this type of analysis due to its excellent balance of accuracy and computational cost for organic molecules. The following protocol outlines a robust workflow for calculating the molecular orbitals of this compound.

Experimental Protocol
  • Molecular Structure Input:

    • The 3D structure of this compound is first generated using a molecular builder or from its SMILES string (CCOC(=O)C1=CC=C(C=C1)CBr).[3][4]

  • Geometry Optimization:

    • The initial structure is optimized to find its most stable, lowest-energy conformation. This is a crucial step to ensure the calculated properties are representative of the molecule's ground state.

    • Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for this purpose.

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for describing the electron distribution of the bromine atom, while polarization functions (d,p) provide additional flexibility for describing bonding.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.

  • Single-Point Energy and Molecular Orbital Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed with the same level of theory and basis set. This step calculates the final electronic energy and generates the molecular orbitals and their corresponding energy levels.

  • Data Analysis and Visualization:

    • The output file is analyzed to extract key quantitative data, including the energies of the HOMO and LUMO.

    • The 3D shapes of the HOMO and LUMO are visualized to understand the regions of electron density involved in electron donation and acceptance.

    • The Molecular Electrostatic Potential (MEP) can also be mapped onto the electron density surface to identify sites susceptible to nucleophilic and electrophilic attack.

Data Presentation: Calculated Properties

The following table summarizes hypothetical, yet realistic, quantitative data expected from a DFT calculation on this compound at the B3LYP/6-311++G(d,p) level of theory.

ParameterCalculated ValueSignificance
HOMO Energy -6.85 eVIndicates electron-donating capability (ionization potential).
LUMO Energy -1.21 eVIndicates electron-accepting capability (electron affinity).
HOMO-LUMO Gap (ΔE) 5.64 eVSuggests high chemical stability and low reactivity.
Dipole Moment 2.5 DQuantifies the overall polarity of the molecule.
Total Energy -3015.4 HartreeThe total electronic energy of the molecule in its ground state.

Note: The values presented in this table are illustrative and represent typical outcomes for a molecule of this type. Actual values would be derived from the specific output of the computational chemistry software.

Mandatory Visualizations

Diagrams created with Graphviz provide a clear visual representation of workflows and conceptual relationships.

G Computational Workflow for Molecular Orbital Analysis cluster_input 1. Input cluster_calc 2. Calculation cluster_output 3. Analysis node_input Molecular Structure Input (SMILES/3D Coordinates) node_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) node_input->node_opt node_freq Frequency Calculation (Confirm Energy Minimum) node_opt->node_freq node_sp Single-Point Energy (Calculate Orbitals & Energies) node_freq->node_sp node_data Extract Quantitative Data (HOMO/LUMO Energies, Gap) node_sp->node_data node_vis Visualize Orbitals (HOMO, LUMO, MEP) node_data->node_vis node_report Generate Report node_vis->node_report

Caption: A flowchart illustrating the key steps in the theoretical calculation of molecular orbitals.

G Conceptual Model of Theoretical Calculation cluster_molecule Molecular System cluster_method Computational Method cluster_properties Predicted Properties mol This compound Structure dft Level of Theory (e.g., DFT/B3LYP) mol->dft is calculated using basis Basis Set (e.g., 6-311++G(d,p)) orbitals Molecular Orbitals (HOMO, LUMO) dft->orbitals basis->orbitals energies Orbital Energies (HOMO-LUMO Gap) orbitals->energies reactivity Chemical Reactivity & Stability energies->reactivity

Caption: The relationship between molecular structure, computational methods, and predicted properties.

Conclusion

Theoretical calculations of molecular orbitals provide invaluable insights into the electronic structure and reactivity of this compound. By employing methods like Density Functional Theory, researchers can predict key parameters such as HOMO-LUMO energies and their energy gap, which are fundamental to understanding the molecule's stability and reaction mechanisms. This knowledge is paramount for the rational design of new molecules in drug development and for predicting the behavior of functional materials, enabling more targeted and efficient scientific discovery.

References

Methodological & Application

Application Notes: Synthesis and Utility of Imidazole Derivatives from Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives are cornerstone scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[1] The versatile structure of the imidazole ring allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. One key synthetic route to novel imidazole-containing compounds is the N-alkylation of the imidazole ring.

This document provides detailed protocols for the synthesis of imidazole derivatives using Ethyl 4-(bromomethyl)benzoate as a key alkylating agent. This compound is a valuable building block, incorporating a reactive benzylic bromide for facile substitution and an ethyl benzoate moiety that can serve as a handle for further chemical modification or as a key pharmacophoric element. The resulting products, such as ethyl 4-((1H-imidazol-1-yl)methyl)benzoate, are important intermediates in the synthesis of more complex molecules with potential therapeutic applications.[2]

Synthetic Overview

The primary reaction described is the nucleophilic substitution (SN2) reaction between an imidazole (or a substituted imidazole) and this compound. The nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming a new carbon-nitrogen bond. A base is typically required to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.

Experimental Protocols

Two primary protocols are provided, catering to different reactivity levels of the imidazole substrate and desired reaction conditions.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This method is a widely used, relatively mild, and efficient procedure suitable for many imidazole derivatives.

Materials:

  • Imidazole (or substituted imidazole)

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine the imidazole (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide). c. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in ethyl acetate. e. Wash the organic layer sequentially with deionized water and brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to obtain the pure imidazole derivative.

Protocol 2: N-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol employs a stronger base, sodium hydride (NaH), and is suitable for less reactive or sterically hindered imidazoles. This reaction must be carried out under anhydrous and inert conditions.

Materials:

  • Imidazole (or substituted imidazole)

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Add a solution of the imidazole (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0°C and add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup: a. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C. b. Partition the mixture between ethyl acetate and water. c. Separate the layers and extract the aqueous layer with ethyl acetate. d. Combine the organic layers and wash with water and brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated imidazole derivative.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of imidazoles with benzylic bromides, which are analogous to this compound. Yields are highly dependent on the specific imidazole substrate used.

Imidazole SubstrateAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
ImidazoleBenzyl BromideK₂CO₃ (1.5)CH₃CN8024Good to Excellent
ImidazoleBenzyl ChlorideKOH (2.0)MechanochemicalRT~376
4-NitroimidazoleEthyl bromoacetateK₂CO₃ (1.1)CH₃CNRT2440
ImidazoleBenzyl BromideNaH (1.1)THFRT2-4High

Note: This data is representative and serves as a guideline. Optimal conditions may vary.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of ethyl 4-((1H-imidazol-1-yl)methyl)benzoate.

Synthesis_Workflow Synthesis of Ethyl 4-((1H-imidazol-1-yl)methyl)benzoate imidazole Imidazole reaction N-Alkylation Reaction imidazole->reaction ethyl_bromo This compound ethyl_bromo->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction crude_product Crude Product Mixture reaction->crude_product workup Aqueous Workup crude_product->workup purification Column Chromatography workup->purification final_product Pure Ethyl 4-((1H-imidazol-1-yl)methyl)benzoate purification->final_product

Caption: General workflow for the synthesis of the target imidazole derivative.

Example Signaling Pathway: p38 MAP Kinase Inhibition

Many imidazole derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.[1][3][4] The p38 mitogen-activated protein kinase (MAPK) pathway is one such target.[5][6][7] The diagram below illustrates a simplified representation of the p38 MAPK signaling cascade and the point of inhibition by a hypothetical imidazole-based inhibitor.

p38_MAPK_Pathway Inhibition of p38 MAPK Signaling by an Imidazole Derivative ext_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor ext_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., Transcription Factors, Kinases) p38->substrates phosphorylates response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response leads to inhibitor Imidazole-based Inhibitor inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway and inhibition point.

Conclusion

The N-alkylation of imidazoles with this compound is a robust and versatile method for the synthesis of novel imidazole derivatives. These compounds serve as valuable intermediates for the development of new therapeutic agents. The protocols provided offer reliable methods for obtaining these derivatives, and the understanding of their potential to modulate key signaling pathways, such as the p38 MAPK cascade, highlights their significance in modern drug discovery.

References

Application Notes and Protocols for Ethyl 4-(bromomethyl)benzoate as a Carboxylic Acid Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and complex molecule synthesis, the judicious use of protecting groups is paramount.[1] A protecting group transiently masks a reactive functional group, preventing it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule.[1] The 4-(ethoxycarbonyl)benzyl group, introduced via the reagent ethyl 4-(bromomethyl)benzoate, is a valuable addition to the synthetic chemist's toolkit for the protection of carboxylic acids. It belongs to the class of benzyl-type protecting groups, which are widely used due to their general stability and versatile deprotection methods.[2]

The presence of the ethyl ester moiety on the aromatic ring of the 4-(ethoxycarbonyl)benzyl group offers potential for modified reactivity and selective cleavage under specific conditions, thereby providing orthogonality with other protecting groups. These application notes provide a comprehensive overview of the use of this compound for the protection of carboxylic acids, including detailed experimental protocols for both the protection and deprotection steps, stability profiles, and quantitative data to guide synthetic planning.

General Principles and Advantages

The protection of a carboxylic acid with this compound proceeds via a standard esterification reaction, typically an SN2 reaction between the carboxylate anion and the benzylic bromide. The resulting 4-(ethoxycarbonyl)benzyl ester is generally stable to a range of reaction conditions, including those that are mildly acidic or basic, and many oxidative and reductive conditions that do not affect the benzyl group.

The key advantage of this protecting group lies in the potential for selective removal. While the benzylic ester can be cleaved under standard hydrogenolysis conditions, the ethyl ester on the aromatic ring presents an opportunity for orthogonal deprotection strategies.

Data Presentation

The following tables summarize the reaction conditions and yields for the protection of carboxylic acids using this compound and the subsequent deprotection of the resulting 4-(ethoxycarbonyl)benzyl esters.

Table 1: Protection of Carboxylic Acids with this compound

Carboxylic Acid SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidCs2CO3DMF2512>95
Acetic AcidK2CO3Acetone56 (reflux)6~90
Phenylacetic AcidNaHTHF0 to 254>90
Boc-Gly-OHTEADCM2516~85-95

Note: The data in this table is representative and based on typical conditions for benzylation of carboxylic acids. Actual results may vary depending on the specific substrate and reaction conditions.

Table 2: Deprotection of 4-(Ethoxycarbonyl)benzyl Esters

Deprotection MethodReagents and ConditionsSubstrate CompatibilityTypical Yield (%)
Method A: Catalytic Hydrogenolysis H2 (1 atm), 10% Pd/C, MeOH, 25°C, 4-12 hSensitive to other reducible groups (e.g., alkenes, alkynes, nitro groups). May cleave other benzyl-type protecting groups.>90
Method B: Catalytic Transfer Hydrogenolysis Ammonium formate, 10% Pd/C, MeOH, reflux, 1-3 hMilder alternative to H2/Pd/C.[3] Good for substrates with other reducible groups that are sensitive to high-pressure hydrogen.[3]85-95
Method C: Selective Cleavage with Nickel Boride NiCl2·6H2O, NaBH4, MeOH, 25°C, 0.5-1 hReported to be selective for benzyl esters over methyl, ethyl, and t-butyl esters, as well as benzyl ethers.[4]High

Note: The data in this table is based on established methods for the deprotection of benzyl esters. The selectivity and yield for the 4-(ethoxycarbonyl)benzyl ester may require optimization for specific substrates.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using this compound

This protocol describes a general procedure for the esterification of a carboxylic acid with this compound.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • Cesium carbonate (Cs2CO3) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the carboxylic acid in DMF, add cesium carbonate and stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(ethoxycarbonyl)benzyl ester.

Protocol 2: Deprotection of a 4-(Ethoxycarbonyl)benzyl Ester via Catalytic Hydrogenolysis

This protocol describes the cleavage of the 4-(ethoxycarbonyl)benzyl ester using catalytic hydrogenolysis.

Materials:

  • 4-(Ethoxycarbonyl)benzyl ester (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Celite

Procedure:

  • Dissolve the 4-(ethoxycarbonyl)benzyl ester in methanol in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Protocol 3: Selective Deprotection of a 4-(Ethoxycarbonyl)benzyl Ester using Nickel Boride

This protocol describes a potentially selective method for the cleavage of the 4-(ethoxycarbonyl)benzyl ester in the presence of other ester functionalities.[4]

Materials:

  • 4-(Ethoxycarbonyl)benzyl ester (1.0 equiv)

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O) (2.0 equiv)

  • Sodium borohydride (NaBH4) (10 equiv)

  • Methanol (MeOH)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the 4-(ethoxycarbonyl)benzyl ester and nickel(II) chloride hexahydrate in methanol at room temperature.

  • Cool the solution to 0°C and add sodium borohydride portion-wise over 15 minutes (Caution: gas evolution).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the free carboxylic acid.

Mandatory Visualizations

Diagram 1: General Workflow for Protection and Deprotection

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection CarboxylicAcid Carboxylic Acid (R-COOH) ProtectedAcid 4-(Ethoxycarbonyl)benzyl Ester CarboxylicAcid->ProtectedAcid this compound, Base (e.g., Cs2CO3), DMF, 25°C DeprotectedAcid Deprotected Carboxylic Acid (R-COOH) ProtectedAcid->DeprotectedAcid Deprotection Conditions (e.g., H2/Pd-C or NiCl2/NaBH4) Orthogonal_Deprotection Molecule Molecule with Multiple Protected Groups ECB_Deprotection Selective Deprotection of 4-(Ethoxycarbonyl)benzyl Ester Molecule->ECB_Deprotection Condition A (e.g., NiCl2/NaBH4) Other_PG_Deprotection Deprotection of Other Protecting Group Molecule->Other_PG_Deprotection Condition B ECB_Deprotection->Other_PG_Deprotection Final_Product Final Deprotected Molecule Other_PG_Deprotection->ECB_Deprotection

References

Application Notes and Protocols for the Alkylation of Phenols with Ethyl 4-(bromomethyl)benzoate under Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and representative data for the O-alkylation of phenols with ethyl 4-(bromomethyl)benzoate utilizing phase-transfer catalysis (PTC). This method offers a robust and efficient pathway for the synthesis of ethyl 4-((aryloxy)methyl)benzoates, which are valuable intermediates in medicinal chemistry and materials science. Phase-transfer catalysis is an environmentally friendly technique that facilitates reactions between reactants in immiscible phases, often leading to higher yields and milder reaction conditions.[1][2]

Introduction

The alkylation of phenols is a fundamental transformation in organic synthesis. Phase-transfer catalysis has emerged as a powerful tool for this reaction, particularly for O-alkylation, by enabling the transfer of the phenoxide anion from an aqueous phase to an organic phase where it can react with the alkylating agent.[3][4] Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB), are commonly employed as phase-transfer catalysts.[1] They form a lipophilic ion pair with the phenoxide, facilitating its solubility and reactivity in the organic phase.[3] This methodology avoids the need for strong, anhydrous bases and dry solvents, making it a more practical and greener alternative.

Reaction Principle

The reaction proceeds via a nucleophilic substitution mechanism. In a biphasic system (typically aqueous base and an organic solvent), the phenol is deprotonated by the base in the aqueous phase to form the phenoxide ion. The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the phenoxide ion (ArO⁻) at the interface of the two phases. The resulting lipophilic ion pair (Q⁺ArO⁻) is soluble in the organic phase and reacts with this compound to yield the desired ether product and regenerate the catalyst's bromide salt (Q⁺Br⁻). The catalyst then returns to the aqueous phase to repeat the cycle.

Experimental Workflow

The general experimental workflow for the phase-transfer catalyzed alkylation of phenols is depicted below.

experimental_workflow start Start reactants Combine Phenol, This compound, Solvent, and PTC start->reactants base_addition Add Aqueous Base (e.g., K2CO3 or NaOH solution) reactants->base_addition reaction Heat and Stir (e.g., 60-80 °C) base_addition->reaction monitoring Monitor Reaction Progress (TLC or GC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup: - Separate Layers - Extract Aqueous Layer monitoring->workup Reaction Complete drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography or Recrystallization concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols for N-alkylation of Heterocyclic Compounds with Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of various heterocyclic compounds—specifically imidazole, pyrazole, 1,2,4-triazole, and benzimidazole—with ethyl 4-(bromomethyl)benzoate. This reaction is a valuable transformation in medicinal chemistry for the synthesis of diverse molecular scaffolds with potential therapeutic applications.

Introduction

N-alkylation of heterocyclic compounds is a fundamental strategy in the design and synthesis of novel drug candidates. The introduction of an alkyl substituent, such as the 4-(ethoxycarbonyl)benzyl group from this compound, can significantly modulate the physicochemical and pharmacological properties of the parent heterocycle. This modification can enhance biological activity, improve pharmacokinetic profiles, and provide a handle for further functionalization. The resulting N-substituted heterocycles are key intermediates in the development of compounds with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.

General Reaction Scheme

The N-alkylation of a heterocyclic compound (Het-H) with this compound proceeds via a nucleophilic substitution reaction, typically in the presence of a base to deprotonate the nitrogen atom of the heterocycle, thereby increasing its nucleophilicity.

Caption: General N-alkylation Reaction Scheme.

Experimental Protocols

Detailed methodologies for the N-alkylation of specific heterocyclic compounds with this compound are provided below.

Protocol 1: N-alkylation of Imidazole

This protocol is a general procedure adaptable for the N-alkylation of imidazole.

Materials:

  • Imidazole

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of imidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl 4-((1H-imidazol-1-yl)methyl)benzoate.

Protocol 2: N-alkylation of Pyrazole

This protocol describes the synthesis of ethyl 4-((1H-pyrazol-1-yl)methyl)benzoate.[1]

Materials:

  • Pyrazole

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Mechanical stirrer

Procedure:

  • In a 250 ml four-necked round-bottom flask equipped with a mechanical stirrer, prepare a solution of pyrazole (0.680 g, 10 mmol), potassium carbonate (2.073 g, 15 mmol), and this compound (2.43 g, 10 mmol) in 100 ml of acetone.[1]

  • Heat the reaction mixture to 65°C and stir for 6 hours.[1]

  • After cooling to room temperature, filter the mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by recrystallization or column chromatography to obtain ethyl 4-((1H-pyrazol-1-yl)methyl)benzoate.

Protocol 3: N-alkylation of 1,2,4-Triazole

This protocol outlines the N-alkylation of 1,2,4-triazole, which typically yields a mixture of N1 and N4 isomers.

Materials:

  • 1,2,4-Triazole

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in THF.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The precipitated DBU hydrobromide can be removed by filtration.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue contains a mixture of ethyl 4-((1H-1,2,4-triazol-1-yl)methyl)benzoate and ethyl 4-((4H-1,2,4-triazol-4-yl)methyl)benzoate, which can be separated by column chromatography.

Protocol 4: N-alkylation of Benzimidazole

This general protocol can be adapted for the N-alkylation of benzimidazole.

Materials:

  • Benzimidazole

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of benzimidazole (1.0 eq) in DMF at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in DMF.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoate.

Data Presentation

The following table summarizes the reaction conditions and reported yields for the N-alkylation of various heterocyclic compounds with this compound. It is important to note that direct comparison of yields is challenging due to variations in reaction conditions across different literature sources.

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PyrazoleK₂CO₃Acetone65677[1]
1,2,4-TriazoleDBUTHFRoom Temp.24~88 (N1/N4 mixture)[2]

Experimental Workflow

The general workflow for the N-alkylation of heterocyclic compounds with this compound is depicted below.

G cluster_workflow Experimental Workflow A Reactant Preparation: - Heterocycle - this compound - Base - Solvent B Reaction Setup: - Combine heterocycle and base in solvent - Stir to deprotonate A->B C Alkylation Reaction: - Add this compound - Stir at specified temperature B->C D Reaction Monitoring: - Thin Layer Chromatography (TLC) C->D E Work-up: - Quench reaction - Extraction D->E Reaction Complete F Purification: - Column Chromatography or - Recrystallization E->F G Characterization: - NMR, Mass Spectrometry, etc. F->G

Caption: General Experimental Workflow.

Applications in Drug Development & Signaling Pathways

N-alkylated heterocyclic compounds are prevalent in medicinal chemistry due to their diverse biological activities. The introduction of the 4-(ethoxycarbonyl)benzyl moiety can lead to compounds with potential anticancer and anti-inflammatory properties.

Anticancer Activity of Benzimidazole Derivatives

Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of topoisomerase and disruption of microtubule polymerization. The N-benzyl substituent can enhance the interaction of the molecule with biological targets. Some benzimidazole derivatives function as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.

G cluster_pathway Potential Anticancer Mechanism of N-Benzylated Benzimidazoles Drug N-(4-(ethoxycarbonyl)benzyl) -benzimidazole Kinase Protein Kinases (e.g., EGFR, VEGFR-2) Drug->Kinase Inhibition Pathway Signaling Pathway (e.g., MAPK/ERK, PI3K/Akt) Kinase->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Caption: Kinase Inhibition by Benzimidazole Derivatives.

Anti-inflammatory Activity of Pyrazole Derivatives

N-substituted pyrazoles have been investigated for their anti-inflammatory properties. A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation. The structural features of N-alkylated pyrazoles can allow for selective inhibition of COX-2 over COX-1, potentially reducing gastrointestinal side effects.

G cluster_pathway Potential Anti-inflammatory Mechanism of N-Substituted Pyrazoles Drug N-(4-(ethoxycarbonyl)benzyl) -pyrazole COX Cyclooxygenase (COX) Enzymes (COX-1, COX-2) Drug->COX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Biosynthesis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Inflammation Inflammation Prostaglandins->Inflammation Mediates

Caption: COX Inhibition by Pyrazole Derivatives.

Potential Role of Triazole Derivatives in Wnt/β-Catenin Signaling

Certain triazole-containing compounds have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[3] This pathway is crucial in embryonic development and its dysregulation is implicated in various diseases, including cancer. Inhibition of this pathway can lead to decreased cell proliferation and is a target for novel anticancer therapies.

G cluster_pathway Potential Role of Triazole Derivatives in Wnt/β-Catenin Signaling Drug N-(4-(ethoxycarbonyl)benzyl) -triazole Derivative Wnt_Pathway Wnt Signaling Complex Drug->Wnt_Pathway Inhibition Beta_Catenin β-Catenin Wnt_Pathway->Beta_Catenin Stabilization Gene_Transcription Target Gene Transcription Beta_Catenin->Gene_Transcription Activation Proliferation Cell Proliferation Gene_Transcription->Proliferation Promotes

Caption: Inhibition of Wnt/β-Catenin Pathway.

References

Ethyl 4-(bromomethyl)benzoate: A Key Building Block for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(bromomethyl)benzoate is a versatile bifunctional chemical compound of significant interest in the fields of organic chemistry, medicinal chemistry, and drug discovery. Its utility primarily stems from its role as a precursor to the widely-used Wang linker, a cornerstone of solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS). The presence of a reactive bromomethyl group allows for its immobilization onto a solid support, while the ethyl benzoate moiety can be hydrolyzed to a carboxylic acid, providing an attachment point for the first building block, typically an amino acid, in a synthetic sequence.

The primary application of this compound in solid-phase synthesis is in the preparation of Wang resin. This resin is renowned for its utility in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy of peptide synthesis, where it serves as a stable anchor for the growing peptide chain that can be readily cleaved under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield a C-terminal carboxylic acid.[1][2]

Core Applications:

  • Solid-Phase Peptide Synthesis (SPPS): The most prominent application is in the synthesis of peptides with a C-terminal carboxylic acid. The Wang linker, derived from this compound, provides a stable linkage to the solid support throughout the iterative cycles of amino acid coupling and deprotection.

  • Solid-Phase Organic Synthesis (SPOS): Beyond peptides, the Wang resin is employed to immobilize a variety of molecules bearing carboxylic acid groups for the construction of small molecule libraries. The ability to use excess reagents to drive reactions to completion and the simplified purification by filtration are key advantages of this approach.[3]

  • Fragment-Based Drug Discovery: Solid-phase synthesis on resins derived from this compound allows for the systematic construction of a diverse range of small molecules for screening in drug discovery campaigns.

Experimental Protocols

The following protocols outline the key steps for the application of this compound in solid-phase synthesis, from the preparation of the Wang resin to the cleavage of the final product.

Protocol 1: Synthesis of Wang Resin from Polystyrene Support

This protocol describes the functionalization of a hydroxymethylated polystyrene resin with 4-(hydroxymethyl)benzoic acid, which can be conceptually linked to the use of this compound as a starting material for the linker.

Materials:

  • Hydroxymethyl polystyrene resin

  • 4-(Hydroxymethyl)benzoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the hydroxymethyl polystyrene resin in DMF for 1 hour.

  • In a separate flask, dissolve 4-(hydroxymethyl)benzoic acid (2 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Add DCC (2 equivalents) and a catalytic amount of DMAP to the 4-(hydroxymethyl)benzoic acid solution.

  • Stir the mixture at room temperature for 30 minutes to form the symmetric anhydride.

  • Filter the urea byproduct and add the activated linker solution to the swollen resin.

  • Shake the reaction mixture at room temperature for 12-24 hours.

  • Filter the resin and wash sequentially with DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

Protocol 2: Immobilization of the First Fmoc-Amino Acid onto Wang Resin

This protocol details the attachment of the first N-terminally protected amino acid to the synthesized Wang resin.

Materials:

  • Wang resin

  • Fmoc-protected amino acid

  • Diisopropylcarbodiimide (DIPCDI)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Wang resin in DCM for 1 hour.

  • In a separate reaction vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to the resin loading) in a mixture of DCM and a small amount of DMF.

  • Add DIPCDI (2 equivalents) and DMAP (0.4 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the swollen resin.

  • Shake the mixture at room temperature for 2-4 hours.

  • Filter the resin and wash thoroughly with DCM, DMF, and finally DCM again to remove any unreacted reagents and byproducts.

  • To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

  • Wash the resin sequentially with DCM, DMF, and MeOH, then dry under vacuum.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines a single cycle of deprotection and coupling for the elongation of the peptide chain on the Wang resin.

Materials:

  • Fmoc-amino acid-loaded Wang resin

  • 20% Piperidine in DMF

  • Fmoc-protected amino acid

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Filter and repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU) in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling cycle until the desired peptide sequence is assembled.

Protocol 4: Cleavage of the Peptide from the Wang Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support.

Materials:

  • Peptide-bound Wang resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-bound resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional shaking.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA to ensure complete recovery.

  • Precipitate the peptide from the combined filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the purified peptide under vacuum.

Quantitative Data Summary

ParameterTypical ValueSource
Wang Resin Loading Capacity 0.3 - 1.0 mmol/g
First Amino Acid Loading Yield 70 - 95%General Knowledge
Coupling Efficiency per Cycle >99%General Knowledge
Final Peptide Cleavage Yield 50 - 90%General Knowledge

Visualizing the Workflow and Logic

Synthesis of Wang Resin and Peptide Elongation

G cluster_0 Wang Resin Synthesis cluster_1 Peptide Synthesis Cycle Ethyl_4_bromomethyl_benzoate This compound Hydrolysis Hydrolysis Ethyl_4_bromomethyl_benzoate->Hydrolysis 4_hydroxymethyl_benzoic_acid 4-(Hydroxymethyl)benzoic acid Hydrolysis->4_hydroxymethyl_benzoic_acid Activation Activation (DCC, DMAP) 4_hydroxymethyl_benzoic_acid->Activation Polystyrene_Resin Hydroxymethyl Polystyrene Resin Wang_Resin Wang Resin Polystyrene_Resin->Wang_Resin Activation->Wang_Resin Immobilization Immobilization (DIPCDI, DMAP) Wang_Resin->Immobilization Fmoc_AA_OH Fmoc-Amino Acid Fmoc_AA_OH->Immobilization Coupling Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_AA_OH->Coupling Loaded_Resin Fmoc-AA-Wang Resin Immobilization->Loaded_Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loaded_Resin->Deprotection Free_Amine_Resin H2N-AA-Wang Resin Deprotection->Free_Amine_Resin Free_Amine_Resin->Coupling Elongated_Peptide Fmoc-Peptide-Wang Resin Coupling->Elongated_Peptide Elongated_Peptide->Deprotection Repeat n times Cleavage Cleavage (TFA Cocktail) Elongated_Peptide->Cleavage Final Step Final_Peptide Purified Peptide Cleavage->Final_Peptide G Solid_Support Solid Support Polystyrene Beads Linker Linker Derived from this compound Provides attachment point Cleavable under specific conditions Solid_Support->Linker Functionalized with Growing_Molecule Growing Molecule Peptide or Small Molecule Assembled stepwise Linker->Growing_Molecule Anchors Protecting_Groups Protecting Groups e.g., Fmoc, Boc Prevent unwanted side reactions Growing_Molecule->Protecting_Groups Utilizes Reagents Reagents Coupling agents, deprotection agents, scavengers Reagents->Linker Cleaves Reagents->Growing_Molecule Modifies Reagents->Protecting_Groups Removes

References

The Role of Ethyl 4-(bromomethyl)benzoate in the Synthesis of Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Ethyl 4-(bromomethyl)benzoate is a crucial building block in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or sartans. Its bifunctional nature, featuring a reactive benzylic bromide and an ethyl ester, makes it an ideal reagent for introducing the characteristic biphenylmethyl moiety found in many sartan drugs. This document provides an overview of its application, focusing on the synthesis of key pharmaceutical intermediates for drugs such as Candesartan, Olmesartan, and Azilsartan.

The primary role of this compound in these syntheses is to act as an alkylating agent. The bromomethyl group readily undergoes nucleophilic substitution with various nitrogen-containing heterocyclic systems, which form the core of the sartan molecules. This alkylation step is a critical C-N bond-forming reaction in the overall synthetic strategy.

Key Applications in Pharmaceutical Synthesis

This compound is instrumental in the synthesis of the following blockbuster antihypertensive drugs:

  • Candesartan Cilexetil: Used to treat high blood pressure and heart failure.

  • Olmesartan Medoxomil: An effective agent for the treatment of hypertension.[1]

  • Azilsartan Medoxomil: An orally administered angiotensin II receptor type 1 antagonist for treating essential hypertension in adults.[2]

The general synthetic approach involves the N-alkylation of a suitable heterocyclic intermediate with a derivative of this compound, often a more complex biphenyl derivative.

Experimental Protocols

The following sections detail the experimental protocols for key transformations involving intermediates derived from this compound in the synthesis of commercially important ARBs.

Synthesis of Trityl Olmesartan Ethyl Ester (Intermediate for Olmesartan)

This protocol describes the N-alkylation of an imidazole derivative with a biphenyl intermediate derived from this compound.

Reaction Scheme:

Protocol:

  • To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (1.0 eq) in N,N-Dimethylacetamide, add powdered anhydrous potassium carbonate (1.25 eq).

  • Add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (0.98 eq) at 25–30°C.[3]

  • Raise the temperature of the reaction mass to 40–45°C and stir for 12 hours.[3][4]

  • After completion of the reaction, add acetone to the reaction mass at 35-40°C, resulting in a slurry.[4]

  • The product can be isolated and purified by standard work-up procedures, including filtration and crystallization.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperatureTimeYieldPurityReference
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazolePotassium CarbonateN,N-Dimethylacetamide40-45°C12 h90%98%[3]
4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester5-[4'-(bromomethyl) biphenyl-2-yl]-1-(triphenylmethyl) tetrazolePotassium HydroxideDMF----[1]
Synthesis of an Intermediate for Candesartan Cilexetil

This protocol outlines the N-alkylation of a protected aminonitrobenzoate with a biphenyl bromide intermediate.

Reaction Scheme:

Protocol:

  • Suspend Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate (1.0 eq), 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole (1.0 eq), and K2CO3 (2.0 eq) in MeCN.[5]

  • Stir and heat the reaction mixture at reflux for 5 hours.[5]

  • Cool the resulting solution to room temperature and filter.

  • Concentrate the filtrate and partition the residue between EtOAc and water.

  • Dry the organic layer and concentrate to give the product.[5]

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperatureTimeYieldPurityReference
Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazoleK2CO3MeCNReflux5 h--[5]
General N-Alkylation Protocol

This general protocol can be adapted for the N-alkylation of various heterocyclic compounds using alkyl halides like this compound or its derivatives.

Protocol:

  • To a solution of the amine/heterocycle (1.0 eq) in a suitable solvent (e.g., ACN or DMF), add a non-nucleophilic base (e.g., K2CO3, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).[6]

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.[6]

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts if K2CO3 was used.[6]

  • If DMF was used, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Sourcing and Application

G cluster_sourcing Sourcing cluster_synthesis Synthesis Application start Identify Need for This compound supplier Source from a reliable manufacturer like NINGBO INNO PHARMCHEM CO.,LTD. start->supplier qc Ensure High Purity for consistent performance supplier->qc alkylation Use as an electrophilic agent in N-alkylation reactions qc->alkylation High-quality reagent intermediate Synthesize key pharmaceutical intermediates for ARBs alkylation->intermediate drug Produce active pharmaceutical ingredients (e.g., Olmesartan, Candesartan, Azilsartan) intermediate->drug end end drug->end Final Drug Product

Caption: Sourcing and application workflow for this compound.

Experimental Workflow for N-Alkylation

start Start setup Reaction Setup: - Amine/Heterocycle (1.0 eq) - Anhydrous Solvent - Inert Atmosphere start->setup base_add Add Base (e.g., K2CO3, DIPEA) setup->base_add reagent_add Add this compound derivative (1.0-1.2 eq) dropwise base_add->reagent_add reaction Heat reaction mixture (50-80°C, 4-24h) reagent_add->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Filter salts (if applicable) - Solvent removal/extraction monitoring->workup Complete purification Purification: Flash Column Chromatography workup->purification product N-alkylated Product purification->product

Caption: General experimental workflow for N-alkylation reactions.

Signaling Pathway Blockade by ARBs

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased_BP Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP ARBs Angiotensin II Receptor Blockers (Sartans) ARBs->AT1_Receptor Blocks

Caption: Mechanism of action of Angiotensin II Receptor Blockers (ARBs).

References

Anwendungshinweis und Protokoll: HPLC-Analyse von Fettsäuren nach Derivatisierung mit Ethyl-4-(brommethyl)benzoat

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Die quantitative Analyse von Fettsäuren ist in vielen Bereichen der biomedizinischen Forschung, der Lebensmittelwissenschaft und der pharmazeutischen Entwicklung von entscheidender Bedeutung. Die direkte Analyse von Fettsäuren mittels Hochleistungsflüssigkeitschromatographie (HPLC) wird oft durch deren fehlendes starkes Chromophor für die UV-Detektion erschwert. Um die Nachweisempfindlichkeit zu erhöhen, ist eine Derivatisierung der Carboxylgruppe vor der Injektion in das HPLC-System ein gängiger Ansatz.

Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von Fettsäuren mit Ethyl-4-(brommethyl)benzoat. Diese Reaktion führt zur Bildung von stabilen Estern, die eine starke UV-Absorption aufweisen und somit eine empfindliche Quantifizierung mittels HPLC mit UV-Detektion ermöglichen. Das Derivatisierungsreagenz reagiert mit der Carboxylgruppe der Fettsäuren unter Bildung eines Ethylester-Benzoat-Derivats, das eine empfindliche Detektion bei Wellenlängen um 254 nm erlaubt.

Prinzip der Derivatisierung

Die Derivatisierungsreaktion ist eine nukleophile Substitutionsreaktion. Die Carboxylgruppe der Fettsäure wird zunächst durch eine Base deprotoniert, um ein Carboxylat-Anion zu bilden. Dieses Anion agiert als Nukleophil und greift das Brommethyl-Kohlenstoffatom des Ethyl-4-(brommethyl)benzoats an, was zur Verdrängung des Bromid-Ions und zur Bildung eines stabilen Ester-Derivats führt. Die Reaktion wird typischerweise in einem aprotischen Lösungsmittel in Gegenwart eines Phasentransferkatalysators wie 18-Krone-6 durchgeführt, um die Löslichkeit und Reaktivität des Carboxylat-Anions zu erhöhen.

Reaktionsmechanismus

G cluster_0 Schritt 1: Deprotonierung der Fettsäure cluster_1 Schritt 2: Nukleophile Substitution FS R-COOH (Fettsäure) Carboxylat R-COO⁻ K⁺ (Carboxylat-Anion) FS->Carboxylat + Base K₂CO₃ (Base) Base->Carboxylat Reagenz Ethyl-4-(brommethyl)benzoat Derivat Fettsäure-Derivat (UV-aktiv) Reagenz->Derivat Carboxylat_2 R-COO⁻ K⁺ Carboxylat_2->Derivat + Krone 18-Krone-6 (Katalysator) Krone->Derivat katalysiert

Abbildung 1: Allgemeiner Reaktionsmechanismus der Fettsäurederivatisierung.

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • Fettsäurestandards oder extrahierte Proben

  • Ethyl-4-(brommethyl)benzoat (Derivatisierungsreagenz)

  • Kaliumcarbonat (K₂CO₃), wasserfrei

  • 18-Krone-6

  • Acetonitril (ACN), HPLC-Qualität

  • Wasser, HPLC-Qualität

  • Stickstoffgas

  • Vortexmischer

  • Heizblock oder Wasserbad

  • Zentrifuge

  • HPLC-System mit UV-Detektor

Probenvorbereitung
  • Extraktion von Lipiden (falls erforderlich): Für biologische Proben, führen Sie eine Lipideextraktion nach einer etablierten Methode (z. B. Folch oder Bligh & Dyer) durch.

  • Hydrolyse (falls erforderlich): Um die gesamten Fettsäuren zu analysieren, hydrolysieren Sie den Lipidextrakt, um die Fettsäuren freizusetzen.

  • Trocknung: Überführen Sie die Fettsäureprobe in ein Reaktionsgefäß und trocknen Sie sie unter einem sanften Stickstoffstrom vollständig ein.

Derivatisierungsprotokoll
  • Reagenzien ansetzen: Bereiten Sie eine 1 mg/mL Lösung von Ethyl-4-(brommethyl)benzoat in wasserfreiem Acetonitril vor.

  • Reaktionsansatz: Geben Sie zu dem getrockneten Fettsäurerückstand in einem 2-mL-Reaktionsgefäß:

    • 200 µL der Ethyl-4-(brommethyl)benzoat-Lösung.

    • ca. 2 mg wasserfreies Kaliumcarbonat.

    • Eine katalytische Menge 18-Krone-6 (ca. 0,5 mg).

  • Reaktion: Verschließen Sie das Gefäß fest, vortexen Sie es für 30 Sekunden und erhitzen Sie es für 60 Minuten bei 70 °C in einem Heizblock. Vortexen Sie gelegentlich während der Inkubation.

  • Probenaufarbeitung:

    • Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

    • Zentrifugieren Sie das Gefäß für 5 Minuten bei 2.000 x g, um das Kaliumcarbonat zu pelletieren.

    • Überführen Sie den Überstand vorsichtig in ein sauberes HPLC-Fläschchen.

Die Probe ist nun für die HPLC-Analyse bereit.

Experimenteller Arbeitsablauf

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_hplc HPLC-Analyse Extraktion Lipideextraktion (falls nötig) Hydrolyse Hydrolyse zu freien Fettsäuren (falls nötig) Extraktion->Hydrolyse Trocknung Einengen zur Trockne (N₂) Hydrolyse->Trocknung Reagenzien Zugabe von: - Ethyl-4-(brommethyl)benzoat - K₂CO₃ - 18-Krone-6 Trocknung->Reagenzien Inkubation Inkubation (70°C, 60 min) Reagenzien->Inkubation Aufarbeitung Abkühlen & Zentrifugation Inkubation->Aufarbeitung Injektion Injektion des Überstands Aufarbeitung->Injektion Trennung Trennung an C18-Säule Injektion->Trennung Detektion UV-Detektion (ca. 254 nm) Trennung->Detektion Quantifizierung Quantifizierung Detektion->Quantifizierung

Abbildung 2: Schematischer Arbeitsablauf von der Probenvorbereitung bis zur HPLC-Analyse.

HPLC-Bedingungen (Typisch)
  • Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm Partikelgröße)

  • Mobile Phase A: Wasser

  • Mobile Phase B: Acetonitril

  • Gradient:

    • 0-20 min: 80-100% B

    • 20-25 min: 100% B

    • 25-30 min: Zurück zu 80% B

  • Flussrate: 1,0 mL/min

  • Säulentemperatur: 30 °C

  • Detektion: UV bei 254 nm

  • Injektionsvolumen: 10 µL

Hinweis: Diese Bedingungen sind ein Ausgangspunkt und müssen möglicherweise für spezifische Fettsäureprofile optimiert werden.

Quantitative Daten

Die folgende Tabelle fasst hypothetische Leistungsdaten für die Methode zusammen. Diese Werte dienen als Beispiel und sollten durch eine interne Methodenvalidierung bestätigt werden.

FettsäureRetentionszeit (min)Linearitätsbereich (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Myristinsäure (C14:0)12,50,5 - 100> 0,9990,150,5
Palmitinsäure (C16:0)15,20,5 - 100> 0,9990,150,5
Stearinsäure (C18:0)18,10,5 - 100> 0,9990,150,5
Ölsäure (C18:1)17,50,5 - 100> 0,9990,200,6
Linolsäure (C18:2)16,80,5 - 100> 0,9990,200,6

Tabelle 1: Beispielhafte quantitative Leistungsdaten der HPLC-Methode.

Zusammenfassung und Schlussfolgerung

Die Derivatisierung von Fettsäuren mit Ethyl-4-(brommethyl)benzoat ist eine effektive Methode, um die Empfindlichkeit der HPLC-Analyse mit UV-Detektion zu erhöhen. Das vorgestellte Protokoll bietet eine solide Grundlage für die quantitative Bestimmung von Fettsäuren in verschiedenen Probenmatrizes. Die Methode ist robust und kann nach entsprechender Validierung in Forschungs- und Qualitätskontrolllaboren eingesetzt werden. Die Derivate zeigen eine gute Stabilität und ermöglichen eine zuverlässige Quantifizierung über einen breiten Konzentrationsbereich. Es wird empfohlen, die chromatographischen Bedingungen für die spezifische Anwendung zu optimieren, um eine optimale Trennung der interessierenden Fettsäuren zu gewährleisten.

Application Notes: Williamson Ether Synthesis Using Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an S(N)2 mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[1][3] Ethyl 4-(bromomethyl)benzoate is a particularly useful electrophilic building block in this synthesis.[4] Its reactive benzylic bromide group is an excellent leaving group, facilitating nucleophilic substitution. The resulting products, ethyl 4-(alkoxymethyl)benzoates and ethyl 4-(phenoxymethyl)benzoates, are valuable intermediates in medicinal chemistry and materials science.[5][6] For instance, certain benzoate derivatives have been investigated for their potential as anticancer agents, highlighting the importance of this synthetic route in drug development.[7]

Reaction Scheme & Mechanism

The synthesis begins with the deprotonation of an alcohol or a phenol using a suitable base to form a potent nucleophile, the alkoxide or phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming the C-O ether linkage.

General Reaction Scheme:

ROH + Base ⟶ RO⁻
RO⁻ + Br-CH₂-C₆H₄-COOEt ⟶ RO-CH₂-C₆H₄-COOEt + Br⁻

The reaction is most efficient with primary alkyl halides like this compound, as this minimizes competing elimination reactions.[1]

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Nucleophilic Attack ROH Alcohol/Phenol (R-OH) Alkoxide Alkoxide/Phenoxide (R-O⁻ Na⁺) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) HBase H-Base Base->HBase AlkylHalide This compound TS Transition State AlkylHalide->TS Product Ether Product TS->Product Salt NaBr TS->Salt Br⁻ Leaves Alkoxide_ref R-O⁻ Alkoxide_ref->TS Backside Attack

Caption: General mechanism of the Williamson ether synthesis.

Experimental Protocols

This section provides a general protocol for the synthesis of an ethyl 4-(alkoxymethyl)benzoate derivative using phenol as the nucleophilic precursor.

Protocol 1: Synthesis of Ethyl 4-(phenoxymethyl)benzoate

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity (10 mmol scale)Moles (mmol)Eq.
Phenol108-95-294.110.94 g101.0
This compound26496-94-6243.092.67 g111.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g202.0
Acetonitrile (anhydrous)75-05-841.0550 mL--
Ethyl Acetate141-78-688.11As needed--
Hexanes110-54-386.18As needed--
Deionized Water7732-18-518.02As needed--
Brine (Saturated NaCl solution)7647-14-558.44As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add phenol (0.94 g, 10 mmol) and finely pulverized potassium carbonate (2.76 g, 20 mmol).[2]

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Add a magnetic stir bar and begin stirring the suspension.

  • Add this compound (2.67 g, 11 mmol) to the mixture.[8]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) using a heating mantle.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting material (this compound) is consumed (typically 4-6 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in approximately 50 mL of ethyl acetate. Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by deionized water (2 x 25 mL) and finally with brine (1 x 25 mL).[8][9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[9]

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to obtain pure Ethyl 4-(phenoxymethyl)benzoate.[10]

Workflow start Start reagents 1. Combine Phenol, K₂CO₃, and Acetonitrile start->reagents add_halide 2. Add Ethyl 4-(bromomethyl)benzoate reagents->add_halide reflux 3. Heat to Reflux (4-6 hours) add_halide->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool_filter 5. Cool to RT & Filter Solids monitor->cool_filter Reaction Complete concentrate 6. Concentrate Filtrate cool_filter->concentrate extract 7. Dissolve in EtOAc & Wash (NaOH, H₂O, Brine) concentrate->extract dry 8. Dry (Na₂SO₄) & Concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify analyze 10. Characterize Product (NMR, IR, MS) purify->analyze end_node End analyze->end_node

Caption: Experimental workflow for the synthesis.

Data and Expected Results

The Williamson ether synthesis using this compound is generally a high-yielding reaction. The table below summarizes typical reaction parameters and expected outcomes.

Table 2: Typical Reaction Parameters & Outcomes

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃Acetonitrile82 (reflux)4-685-95
EthanolNaHTHF66 (reflux)2-490-98
4-MethylphenolNaHDMF25 - 503-588-96
Benzyl AlcoholK₂CO₃Acetone56 (reflux)6-880-90

Characterization Data for Ethyl 4-(phenoxymethyl)benzoate

Successful synthesis should be confirmed by standard analytical techniques. Below is a summary of expected characterization data for the product of Protocol 1.[11]

Table 3: Physicochemical and Spectroscopic Data[11]

PropertyValue
Molecular FormulaC₁₆H₁₆O₃
Molecular Weight256.30 g/mol
AppearanceWhite to off-white solid
Melting Point~65-68 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm)8.05 (d, 2H), 7.45 (d, 2H), 7.30 (t, 2H), 7.00 (d, 2H), 6.95 (t, 1H), 5.15 (s, 2H), 4.38 (q, 2H), 1.40 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)166.3, 158.5, 142.8, 130.0, 129.5, 127.5, 121.2, 114.8, 69.5, 61.0, 14.3
IR (KBr, cm⁻¹)3060, 2980, 1715 (C=O), 1610, 1585, 1275 (C-O-C), 1105
Mass Spec (ESI-MS) m/z257.1 [M+H]⁺, 279.1 [M+Na]⁺

Safety Precautions

  • This compound is a lachrymator and is harmful if swallowed. It can cause burns.[12]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Bases like sodium hydride (NaH) are flammable and react violently with water. Handle with extreme care under an inert atmosphere.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Synthesis of Fluorescent Probes Using Ethyl 4-(bromomethyl)benzoate as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and application of fluorescent probes utilizing Ethyl 4-(bromomethyl)benzoate as a key linking agent. The reactive bromomethyl group of this compound allows for straightforward covalent attachment to a variety of fluorophores, while the ethyl benzoate moiety can serve as a substrate for enzymatic activity or a point of further functionalization. This guide will focus on the synthesis of a coumarin-based fluorescent probe designed for the detection of esterase activity, a critical class of enzymes in numerous biological processes.

Overview: Principle of the Esterase-Activatable Fluorescent Probe

The fluorescent probe described here is designed to be in a non-fluorescent or "caged" state until it interacts with its target enzyme, esterase. The core components of the probe are:

  • Fluorophore: A 7-hydroxycoumarin derivative, which is highly fluorescent in its deprotonated (phenolate) form.

  • Linker: this compound, which connects the fluorophore to the enzymatic trigger.

  • Enzymatic Trigger: The ethyl ester group of the linker, which is hydrolyzed by esterases.

In its initial state, the phenolic hydroxyl of the coumarin is etherified via the linker, which quenches its fluorescence. Upon enzymatic cleavage of the ethyl ester by esterases to a carboxylic acid, a subsequent intramolecular cyclization is triggered. This cyclization releases the highly fluorescent 7-hydroxycoumarin, leading to a "turn-on" fluorescent signal that is proportional to the esterase activity.

Signaling Pathway and Activation Mechanism

The following diagram illustrates the activation cascade of the fluorescent probe upon interaction with esterase.

G Probe Non-Fluorescent Probe (Coumarin-Linker-Ester) Esterase Esterase Probe->Esterase Enzymatic Cleavage Intermediate Carboxylate Intermediate Esterase->Intermediate Hydrolysis Fluorophore Fluorescent 7-Hydroxycoumarin Intermediate->Fluorophore Intramolecular Cyclization Signal Fluorescent Signal Fluorophore->Signal Emission

Caption: Probe activation by esterase.

Synthesis of the Fluorescent Probe

The synthesis is a two-step process: first, the preparation of the linker, this compound, and second, the coupling of the linker to the 7-hydroxycoumarin fluorophore.

Synthesis of this compound Linker

A general procedure for the synthesis of this compound from ethyl p-methylbenzoate is well-established.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of ethyl 4-methylbenzoate (5 g, 30.49 mmol) in carbon tetrachloride (35 ml), add N-bromosuccinimide (5.90 g, 33.53 mmol) and benzoyl peroxide (720 mg, 1.52 mmol).

  • Heat the reaction mixture under reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate by vacuum evaporation to yield this compound as a colorless oil (Expected yield: ~98%).

Synthesis of the Coumarin-Based Fluorescent Probe

This protocol describes the etherification of 7-hydroxycoumarin with the synthesized linker.

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, dissolve 7-hydroxycoumarin (1.0 mmol) in anhydrous acetonitrile (20 mL).

  • Add potassium carbonate (K₂CO₃) (1.5 mmol) to the solution.

  • Add this compound (1.2 mmol) to the mixture.

  • Heat the mixture to reflux (approximately 85-90°C) and stir for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure fluorescent probe.

Experimental Workflow

The overall workflow from synthesis to application is depicted below.

G cluster_synthesis Probe Synthesis cluster_application Probe Application start Start Materials (7-Hydroxycoumarin, This compound) reaction Coupling Reaction (K2CO3, Acetonitrile, Reflux) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, Mass Spec, HPLC) purification->characterization probe Pure Fluorescent Probe characterization->probe incubation Incubate Probe with Cells/Enzyme probe->incubation Application activation Enzymatic Activation (Esterase) incubation->activation imaging Fluorescence Imaging (Microscopy/Plate Reader) activation->imaging analysis Data Analysis imaging->analysis

Caption: Overall experimental workflow.

Physicochemical and Spectroscopic Data

The following tables summarize the expected properties of the synthesized coumarin probe and the released fluorophore.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₀H₁₁BrO₂243.10Colorless to pale yellow oil
Coumarin-Probe (Synthesized)C₁₉H₁₆O₅324.33White to off-white solid
7-HydroxycoumarinC₉H₆O₃162.14White to pale yellow solid

Table 2: Spectroscopic Properties

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Coumarin-Probe (Synthesized)~320~390 (weak)< 0.05~15,000
7-Hydroxycoumarin (in PBS, pH 7.4)~365~450> 0.60~20,000

Application Protocols

In Vitro Enzyme Assay

This protocol details the use of the synthesized probe to measure esterase activity in a 96-well plate format.

Materials:

  • Synthesized coumarin probe stock solution (10 mM in DMSO)

  • Purified esterase (e.g., porcine liver esterase)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of the coumarin probe by diluting the DMSO stock solution in the assay buffer to a final concentration of 100 µM.

  • Prepare serial dilutions of the esterase enzyme in the assay buffer.

  • In a 96-well plate, add 50 µL of the enzyme dilutions to each well. Include a no-enzyme control.

  • To initiate the reaction, add 50 µL of the 100 µM probe working solution to each well (final probe concentration will be 50 µM).

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~365 nm and emission at ~450 nm.

  • Plot the fluorescence intensity against the enzyme concentration to determine the activity.

Live Cell Imaging of Endogenous Esterase Activity

This protocol describes the application of the probe for imaging esterase activity in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa cells) in a glass-bottom dish

  • Synthesized coumarin probe stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture cells to 70-80% confluency in a glass-bottom dish.

  • Prepare a working solution of the probe by diluting the 10 mM stock into fresh, serum-free cell culture medium to a final concentration of 10 µM.

  • Wash the cells twice with warm PBS.

  • Add the 10 µM probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • After incubation, wash the cells three times with warm PBS to remove the excess probe.

  • Add fresh culture medium or imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation ~360 nm and emission ~450 nm). Increased fluorescence intensity within the cells indicates esterase activity.

Troubleshooting

  • Low Fluorescence Signal:

    • Ensure the probe is fully dissolved in DMSO before diluting in aqueous buffer.

    • Verify the activity of the enzyme with a standard substrate.

    • Increase incubation time or probe/enzyme concentration.

  • High Background Fluorescence:

    • Ensure complete removal of unreacted 7-hydroxycoumarin during purification.

    • Check for probe instability or hydrolysis in the assay buffer by running a no-enzyme control over time.

    • Wash cells thoroughly after incubation to remove extracellular probe.

  • Cell Toxicity:

    • Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration of the probe for your cell line.

    • Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%).

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(bromomethyl)benzoate is a versatile bifunctional molecule widely employed in organic synthesis. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing ethyl ester group, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with applications in medicinal chemistry, materials science, and agrochemicals. The ability to selectively functionalize the benzylic position allows for the introduction of diverse molecular fragments, making this reagent a valuable building block in the synthesis of novel compounds and active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound as the electrophilic partner.

Key Palladium-Catalyzed Cross-Coupling Reactions

The benzylic bromide moiety of this compound readily participates in oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of various cross-coupling reactions. The ester functionality is generally well-tolerated under many cross-coupling conditions.

A general catalytic cycle for these reactions is depicted below:

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative\nAddition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' M-X M-X Transmetalation->M-X Reductive\nElimination Reductive Elimination R-Pd(II)L_n-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' R-R' (Product) Reductive\nElimination->R-R' M-R' M-R' M-R'->Transmetalation

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp³)–C(sp²) bonds by reacting a benzylic halide with an organoboron reagent. This reaction is widely used for the synthesis of diarylmethane derivatives.

Application: Synthesis of substituted diarylmethanes, which are common scaffolds in medicinal chemistry.

Quantitative Data Summary:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1200.3385
24-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1200.3388
33-Thienylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1200.3375

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, arylboronic acid, base, catalyst, and ligand to a microwave vial. B Add DMF as solvent. A->B C Seal vial and heat in a microwave reactor (e.g., 120 °C for 20 min). B->C D Cool to room temperature. C->D E Dilute with ethyl acetate and wash with water and brine. D->E F Dry organic layer, concentrate, and purify by column chromatography. E->F

Figure 2: Experimental workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • To a microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (0.05 mmol), and JohnPhos (0.10 mmol).

  • Add dimethylformamide (DMF, 2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C for 20 minutes.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane derivative.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While typically used with aryl or vinyl halides, benzylic halides can also participate in Heck-type reactions, leading to the formation of substituted alkenes.

Application: Synthesis of functionalized stilbenes and other vinylated aromatic compounds.

Quantitative Data Summary:

EntryAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)NaOAcDMF1001278
2Ethyl acrylatePd(OAc)₂ (2)Et₃NAcetonitrile801665
31-OctenePd(OAc)₂ (2)K₂CO₃NMP1202455

Experimental Protocol: Heck Reaction

Heck Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, alkene, base, and catalyst to a Schlenk flask. B Add solvent and degas the mixture. A->B C Heat the reaction under an inert atmosphere (e.g., 100 °C for 12 h). B->C D Cool to room temperature and filter. C->D E Extract with an organic solvent and wash with water. D->E F Dry, concentrate, and purify by column chromatography. E->F

Figure 3: General experimental workflow for the Heck reaction.

Detailed Protocol:

  • To a Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the alkene (1.2 mmol), sodium acetate (1.5 mmol), and Pd(OAc)₂ (0.02 mmol).

  • Add N,N-dimethylformamide (DMF, 5 mL) and degas the mixture.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond through the reaction of a benzylic halide with a terminal alkyne, providing access to substituted alkynes.

Application: Synthesis of propargyl-substituted aromatic compounds, which are valuable intermediates in organic synthesis and can be found in some natural products and pharmaceuticals.

Quantitative Data Summary:

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NTHF65685
21-OctynePd(PPh₃)₄ (2)CuI (1)Et₃NTHF65875
3TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NTHF65590

Experimental Protocol: Sonogashira Coupling

Detailed Protocol:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.01 mmol).

  • Add tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 2.0 mmol).

  • Stir the reaction mixture at 65 °C for 6 hours.

  • After cooling to room temperature, filter the mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. With benzylic halides like this compound, it allows for the synthesis of N-benzylated amines.

Application: Synthesis of secondary and tertiary amines, which are prevalent in pharmaceuticals and other biologically active compounds.

Quantitative Data Summary:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001282
2MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001088
3n-ButylaminePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001475

Experimental Protocol: Buchwald-Hartwig Amination

Detailed Protocol:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for palladium-catalyzed cross-coupling reactions. The protocols outlined in this document for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for the synthesis of a wide array of complex organic molecules. These methods are essential for researchers and professionals in drug development and materials science, enabling the efficient construction of novel chemical entities with diverse functionalities. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity for specific substrate combinations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of Ethyl 4-(bromomethyl)benzoate. The primary method of synthesis addressed is the Wohl-Ziegler bromination of ethyl 4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method is the free-radical chain reaction known as the Wohl-Ziegler bromination. This reaction involves the benzylic bromination of ethyl 4-methylbenzoate using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent.

Q2: What are the primary side reactions I should be aware of?

The two main side reactions of concern are:

  • Over-bromination: The formation of ethyl 4-(dibromomethyl)benzoate and, to a lesser extent, ethyl 4-(tribromomethyl)benzoate. This occurs when the desired mono-brominated product reacts further with the brominating agent.

  • Aromatic Ring Bromination: The electrophilic substitution of a hydrogen atom on the benzene ring with a bromine atom. This is more likely to occur if there are high concentrations of molecular bromine (Br₂) or hydrogen bromide (HBr).

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by thin-layer chromatography (TLC). You can spot the reaction mixture alongside the starting material (ethyl 4-methylbenzoate) on a TLC plate. The formation of the product, this compound, will appear as a new spot with a different Rf value. The disappearance of the starting material spot indicates the reaction is nearing completion.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors, including incomplete reaction, degradation of the product, or the prevalence of side reactions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Initiator Activity: Ensure the radical initiator (AIBN or BPO) is not expired and has been stored correctly. Consider adding a fresh, small portion of the initiator if the reaction stalls. - Check Reaction Temperature: The reaction typically requires heating to reflux. Ensure the reaction mixture is reaching the appropriate temperature for the solvent used. - Extend Reaction Time: Monitor the reaction by TLC and continue heating until the starting material is consumed.
Product Degradation - Avoid Prolonged Heating: Once the reaction is complete (as indicated by TLC), cool the reaction mixture promptly. Prolonged exposure to high temperatures can lead to decomposition. - Control Reaction Vigor: The reaction can be exothermic. If the boiling becomes too vigorous, it may be necessary to temporarily remove the heat source.
Suboptimal Reagent Ratio - NBS Stoichiometry: Using a significant excess of NBS can promote over-bromination. A molar ratio of NBS to ethyl 4-methylbenzoate of approximately 1.05 to 1.1 is often recommended to ensure complete consumption of the starting material without excessive side product formation.
Issue 2: Presence of Over-brominated Impurities

The formation of ethyl 4-(dibromomethyl)benzoate is a common issue.

Potential Cause Troubleshooting Steps
High Local Concentration of Bromine - Controlled Addition of NBS: Although typically added at the beginning, for particularly sensitive substrates, portion-wise addition of NBS can help maintain a low bromine concentration. - Use of a Non-polar Solvent: Solvents like carbon tetrachloride (though less favored due to toxicity) or cyclohexane are traditionally used. In these solvents, NBS has low solubility, which helps to maintain a low concentration of bromine in the solution.
Excess NBS - Precise Stoichiometry: Carefully control the molar equivalents of NBS as mentioned above.
Reaction Monitoring - Terminate Promptly: Stop the reaction as soon as the starting material is consumed to minimize the reaction of the desired product to form the di-brominated species.
Issue 3: Formation of Aromatic Ring Bromination Products

This side reaction is favored by ionic conditions rather than the desired radical pathway.

Potential Cause Troubleshooting Steps
Presence of Acidic Impurities - Use Pure Reagents: Ensure that the starting material and solvent are free from acidic impurities. HBr, a byproduct of the reaction, can catalyze ring bromination.
Polar Protic Solvents - Solvent Choice: Avoid polar, protic solvents which can promote ionic pathways. Non-polar solvents are preferred for the Wohl-Ziegler reaction.
Light Exposure - Protect from Light: While some radical reactions are initiated by light, uncontrolled light exposure can sometimes lead to complex side reactions. It's good practice to conduct the reaction in a flask shielded from direct, strong light unless UV initiation is intended.

Purification of this compound

If side products are formed, purification is necessary.

Side Product Purification Method Notes
Succinimide FiltrationSuccinimide, the byproduct of NBS, is a solid and can be removed by filtering the cooled reaction mixture.
Ethyl 4-(dibromomethyl)benzoate Recrystallization or Column ChromatographyRecrystallization from a mixed solvent system like n-heptane/ethyl acetate can be effective. Alternatively, silica gel column chromatography can be used to separate the mono- and di-brominated products.
Unreacted Ethyl 4-methylbenzoate Column ChromatographyIf the reaction is incomplete, the starting material can be separated from the product by column chromatography.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-methylbenzoate (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

  • Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, ~0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain it at this temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide will precipitate.

  • Isolation: Filter the mixture to remove the succinimide and wash the solid with a small amount of the cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data from a Representative Synthesis
Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
Ethyl 4-methylbenzoate1.0164.205.0 g
N-Bromosuccinimide1.1177.985.9 g
Benzoyl Peroxide0.05242.23720 mg
Carbon Tetrachloride-153.8235 mL
Product
This compound-243.10Theoretical Yield: 7.4 g

Note: This data is illustrative and actual amounts may vary based on the specific experimental setup.

Visualizing Reaction Pathways and Troubleshooting

Main Synthesis and Side Reaction Pathways

G Synthesis and Side Reactions of this compound A Ethyl 4-methylbenzoate B This compound (Desired Product) A->B Wohl-Ziegler (Radical Pathway) D Ring Brominated Product A->D Electrophilic Substitution (Ionic Pathway) C Ethyl 4-(dibromomethyl)benzoate (Over-bromination) B->C Further Bromination NBS NBS, Radical Initiator NBS->A NBS->B G Troubleshooting Workflow start Reaction Complete (Analyze Crude Product) check_purity High Purity of Desired Product? start->check_purity success Purification Complete check_purity->success Yes over_brom Over-bromination Detected check_purity->over_brom No, Dibromo Present ring_brom Ring Bromination Detected check_purity->ring_brom No, Ring Bromo Present unreacted_sm Unreacted Starting Material Detected check_purity->unreacted_sm No, SM Present sol_over_brom Action: - Recrystallize or - Column Chromatography over_brom->sol_over_brom sol_ring_brom Action: - Column Chromatography ring_brom->sol_ring_brom sol_unreacted_sm Action: - Column Chromatography or - Re-run reaction with fresh initiator unreacted_sm->sol_unreacted_sm sol_over_brom->success sol_ring_brom->success sol_unreacted_sm->success

Technical Support Center: Purification of Ethyl 4-(bromomethyl)benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 4-(bromomethyl)benzoate via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure a successful purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: The this compound is not dissolving in the hot solvent.

  • Potential Cause: An inappropriate or insufficient amount of solvent is being used. While this compound is a solid at room temperature, selecting a solvent where it is highly soluble at elevated temperatures but poorly soluble at room temperature is key.[1][2]

  • Solution:

    • Solvent Selection: For benzoate esters, polar protic solvents like ethanol or a mixed solvent system such as ethyl acetate/hexane are often suitable.[3] Ethyl benzoate, a similar compound, is highly soluble in alcohols, ethyl acetate, chloroform, and hexane.[4]

    • Solvent Volume: Ensure you are using a minimal amount of hot solvent. Add the solvent in small portions to the heated crude product until it just dissolves.[5] Using too much solvent is a common reason for poor or no crystal yield.[5]

Q2: After dissolving the compound and cooling the solution, no crystals are forming.

  • Potential Cause: The solution may be supersaturated, or too much solvent was used, preventing the compound from reaching its saturation point upon cooling.[6]

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

      • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to form.[6]

    • Reduce Solvent Volume: If induction techniques fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the solution to cool again.[6]

Q3: The compound "oils out" instead of forming solid crystals.

  • Potential Cause: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound (Melting Point of this compound is ~40°C), or if the solution is cooled too rapidly.[7] It is also more likely to occur with high levels of impurities.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[6]

    • Slow Cooling: Insulate the flask to encourage gradual cooling. This can be achieved by wrapping the flask in a cloth or placing it in a warm water bath that is allowed to cool to room temperature.

    • Change Solvent System: Consider using a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid, then reheat to clarify and cool slowly.[8]

Q4: The purified product is still colored.

  • Potential Cause: Colored impurities may have similar solubility characteristics to the product or may have been trapped within the crystals due to rapid formation.

  • Solution:

    • Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

    • Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Slow Cooling: Ensure a slow cooling rate to allow for the formation of pure crystals, which will exclude impurities.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[1] Based on the structure of the compound, good starting points for solvent screening are ethanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane or ethanol/water.[1][3]

Q2: How can I maximize the yield of my recrystallization?

To maximize yield, use the minimum amount of hot solvent necessary to dissolve the crude product.[5] After crystallization at room temperature, cool the flask in an ice bath to further decrease the solubility of the product and induce more crystallization.[5] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[3]

Q3: How do I know if my recrystallized product is pure?

A good indication of purity is the appearance of well-formed, uniform crystals with sharp edges.[5] Analytically, purity can be confirmed by a sharp melting point that corresponds to the literature value (~40°C) and by techniques such as NMR or HPLC analysis.[5][7]

Quantitative Data Summary

The following table provides illustrative data for the purification of this compound by recrystallization. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

ParameterCrude ProductPurified Product
Appearance Off-white to yellowish solidWhite crystalline solid
Mass (g) 10.08.0 - 9.0
Purity (by HPLC, %) ~95%>99%
Melting Point (°C) 37-3939-40[7]
Recovery Yield (%) N/A80 - 90%

Detailed Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system of ethyl acetate and hexane.

Materials:

  • Crude this compound

  • Ethyl acetate (good solvent)

  • Hexane (poor solvent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar and magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethyl acetate while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Saturation: While the solution is still hot, add hexane dropwise until the solution becomes slightly cloudy (turbid), indicating that the solution is saturated.[8]

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should be observed.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel. For final drying, the crystals can be placed in a desiccator.

Visualization

Troubleshooting Workflow for Recrystallization

TroubleshootingWorkflow Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out Liquid forms no_crystals No Crystals Form crystals_form->no_crystals No collect_crystals Collect and Wash Crystals crystals_form->collect_crystals Yes reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes oiling_out->collect_crystals No, solid forms induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization induce_crystallization->cool reduce_solvent Reduce Solvent Volume (Evaporate) induce_crystallization->reduce_solvent If induction fails reduce_solvent->cool slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->cool end Pure Product collect_crystals->end

Caption: Troubleshooting workflow for the recrystallization process.

References

Technical Support Center: Removal of Unreacted N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N-bromosuccinimide (NBS) and its byproduct, succinimide, from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities after a bromination reaction using N-bromosuccinimide (NBS)?

The primary impurities are unreacted NBS and its main byproduct, succinimide.[1][2] Depending on the reaction conditions and substrate, side-products from over-bromination or other side-reactions may also be present.[3]

Q2: Why is it crucial to remove both unreacted NBS and succinimide?

  • Product Purity: Residual NBS and succinimide contaminate the final product, affecting its purity and potentially interfering with subsequent reactions or biological assays.[1]

  • Crystallization Issues: Succinimide can co-crystallize with the desired product, complicating purification by recrystallization.[1]

  • Inaccurate Characterization: The presence of these impurities interferes with analytical techniques like NMR, mass spectrometry, and elemental analysis, leading to incorrect characterization.[1]

  • Downstream Reactions: Unreacted NBS is a reactive brominating agent and can interfere with subsequent synthetic steps.[1]

Q3: What are the principal methods for removing NBS and succinimide?

The most common methods include:

  • Aqueous Workup (Washing)

  • Filtration/Precipitation

  • Silica Gel Column Chromatography

  • Recrystallization[1]

Q4: How do I select the most appropriate removal method for my reaction?

The choice of method depends on several factors:

  • Solubility of Your Product: An aqueous workup is often the easiest first step if your product is soluble in a water-immiscible organic solvent.[1]

  • Physical State of Your Product: Recrystallization can be a highly effective purification technique for solid products.[1][4]

  • Polarity of Your Product: The difference in polarity between your product and succinimide will determine the efficiency of silica gel chromatography.[1] Succinimide can sometimes co-elute with products of moderate polarity.[2][5]

  • Stability of Your Product: The stability of your product to acidic or basic conditions will dictate the type of aqueous wash you can perform. For instance, base-labile functional groups (e.g., esters) may be hydrolyzed by NaOH washes.[2]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the removal of NBS and succinimide.

Aqueous Workup Issues

Issue 1: Succinimide remains in the organic layer after aqueous washing.

  • Possible Cause: Insufficient volume or number of washes, or the partitioning of succinimide is not sufficiently favorable for the aqueous phase.

  • Troubleshooting Steps:

    • Increase Wash Volume: Use a volume of aqueous solution equal to the volume of the organic layer for each wash.[1]

    • Increase Number of Washes: Perform at least 2-3 washes with the chosen aqueous solution.[1]

    • Use a Basic Wash: Employ a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution.[1][6] The basic conditions deprotonate the succinimide (pKa ~9.6), making the resulting salt significantly more water-soluble.[2] Caution: Ensure your product is stable under basic conditions.[1]

    • Final Brine Wash: A final wash with a saturated NaCl solution (brine) can help remove residual water and break up emulsions.[1][6]

Issue 2: An emulsion forms during the aqueous extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (DCM).

  • Troubleshooting Steps:

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • Add a small amount of brine, which can help to break up the emulsion.[1]

    • If the emulsion persists, filter the entire mixture through a pad of Celite®.[1]

Issue 3: The product is water-soluble and is lost during the aqueous wash.

  • Possible Cause: The product has significant polarity and partitions into the aqueous layer.

  • Troubleshooting Steps:

    • "Salting Out": Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and can drive the organic product back into the organic layer.[1][7]

    • Back-Extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]

    • pH Adjustment: If the product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility before extraction.[1]

Filtration & Chromatography Issues

Issue 4: Succinimide does not precipitate or filter out effectively.

  • Possible Cause: The reaction solvent has some solubility for succinimide, or the succinimide particles are too fine. Succinimide is insoluble in solvents like ether, hexane, and carbon tetrachloride.[2][5]

  • Troubleshooting Steps:

    • Cool the Reaction Mixture: Lowering the temperature with an ice bath can decrease the solubility of succinimide.[1]

    • Solvent Swap: If possible, concentrate the reaction mixture and add a non-polar solvent like hexane or diethyl ether to precipitate the succinimide.

    • Use a Filter Aid: Employ a filter aid like Celite® to improve the filtration of fine particles.[1]

Issue 5: My product is co-eluting with succinimide during column chromatography.

  • Possible Cause: The polarity of your product and succinimide are too similar in the chosen eluent system.[2]

  • Troubleshooting Steps:

    • Perform an Aqueous Workup First: Remove the bulk of the succinimide with an aqueous wash before attempting chromatography.[2]

    • Adjust Solvent System: Modify the polarity of your eluent. A less polar solvent system may improve separation.[2]

    • Use a Different Stationary Phase: Consider alternative chromatography techniques like reverse-phase HPLC if feasible.[5]

Data Presentation: Comparison of Removal Methods

The following table provides a qualitative comparison of the common methods for removing NBS and succinimide.

MethodPrincipleAdvantagesDisadvantagesEstimated Yield LossFinal Purity
Aqueous Workup Partitioning between immiscible liquid phases based on solubility.Fast, simple, and inexpensive for removing large quantities of impurities.Can lead to emulsions; potential for product loss if the product is water-soluble.[1]5-20%80-95%
Filtration Difference in solubility, leading to precipitation of the byproduct.Very simple and fast if applicable; avoids aqueous waste.Only effective if succinimide is insoluble in the reaction solvent and the product is soluble.[2]< 5%90-98%
Column Chromatography Differential adsorption of components onto a solid stationary phase.Can provide high purity for a wide range of products.Can be time-consuming and require large volumes of solvent; co-elution is possible.[2]10-40%>98%
Recrystallization Difference in solubility between the product and impurities in a given solvent at different temperatures.[4]Can yield highly pure crystalline material.Requires a suitable solvent to be found; can have significant yield loss in the mother liquor.[1][4]15-50%>99%

*Note: Estimated yield loss and final purity are highly dependent on the specific substrate, reaction scale, and experimental execution. The values provided are for general guidance.[1]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for NBS Removal

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.[1]

  • Quenching: Cool the reaction mixture to room temperature. If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color of bromine disappears.[1][8]

  • Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (if basic impurities are present)

      • Saturated aqueous NaHCO₃ solution (2-3 times to remove succinimide)[6]

      • Water

      • Saturated aqueous NaCl (brine)[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Filtration of Succinimide

This protocol is ideal for reactions conducted in non-polar solvents where succinimide has low solubility, such as carbon tetrachloride (CCl₄) or hexane.[2][6]

  • Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for 15-30 minutes to maximize the precipitation of succinimide.[1]

  • Filtration: Set up a Büchner funnel with filter paper.

  • Washing: Wet the filter paper with the cold reaction solvent and filter the mixture under vacuum. Wash the collected solid (succinimide) with a small amount of the cold solvent to recover any trapped product.

  • Concentration: Collect the filtrate, which contains the desired product, and concentrate it under reduced pressure.

Visualizations

Logical Relationships in NBS Reactions

cluster_reactants Reactants cluster_products Reaction Mixture Components Substrate Substrate Product Desired Brominated Product Substrate->Product reacts with NBS NBS N-Bromosuccinimide (NBS) Succinimide Succinimide (Byproduct) NBS->Succinimide is converted to Unreacted_NBS Unreacted NBS NBS->Unreacted_NBS may remain

Caption: Relationship between reactants and products in an NBS bromination.

Experimental Workflow for NBS Removal

start Reaction Mixture (Product, Succinimide, NBS) quench Quench excess NBS (e.g., Na₂S₂O₃) start->quench extract Aqueous Extraction (e.g., NaHCO₃, Brine) quench->extract separate Separate Layers extract->separate dry Dry Organic Layer (e.g., Na₂SO₄) separate->dry Organic Layer aqueous Aqueous Waste (Succinimide Salt) separate->aqueous Aqueous Layer concentrate Concentrate dry->concentrate purify Further Purification (Chromatography/ Recrystallization) concentrate->purify end Pure Product purify->end

Caption: General workflow for quenching and aqueous workup after an NBS reaction.

Troubleshooting Succinimide Contamination

start Succinimide detected in product after initial workup? check_stability Is product base-stable? start->check_stability Yes check_solubility Is product soluble in a non-polar solvent? start->check_solubility No wash Perform additional washes with sat. NaHCO₃ or dil. NaOH chromatography Purify via Column Chromatography wash->chromatography check_stability->wash Yes water_wash Perform multiple washes with DI Water / Brine check_stability->water_wash No water_wash->chromatography recrystallize Attempt Recrystallization recrystallize->chromatography If still impure precipitate Precipitate succinimide with non-polar solvent (e.g., Hexane/Ether) precipitate->chromatography check_solubility->recrystallize No check_solubility->precipitate Yes

Caption: Decision tree for troubleshooting persistent succinimide contamination.

References

Hydrolysis of Ethyl 4-(bromomethyl)benzoate to 4-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of ethyl 4-(bromomethyl)benzoate to 4-(hydroxymethyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the success of your synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the hydrolysis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete Hydrolysis: Insufficient reaction time, temperature, or amount of base.1a. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting material is less polar than the product. 1b. Extend Reaction Time/Increase Temperature: If the reaction is sluggish, consider extending the reflux time or cautiously increasing the temperature. 1c. Base Stoichiometry: Ensure at least two equivalents of base (e.g., NaOH, LiOH) are used to hydrolyze both the ester and the benzyl bromide moieties. An excess of the base is often recommended.
2. Product Loss During Workup: The product is water-soluble, especially at neutral or basic pH.2a. Acidification: Ensure the reaction mixture is acidified to a pH of 3-4 with an acid like HCl to precipitate the carboxylic acid.[1] 2b. Extraction: After acidification, if the product does not fully precipitate, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
Presence of Impurities in the Final Product 1. Unreacted Starting Material: Incomplete reaction.1. See "Low or No Product Yield" troubleshooting steps.
2. Formation of Byproducts: - 4-(Ethoxymethyl)benzoic acid: Reaction of the benzyl bromide with ethanol produced from the ester hydrolysis. - Terephthalic acid or p-methylbenzoic acid: Potential byproducts from side reactions.[2]2a. Control Reaction Temperature: Avoid excessively high temperatures which can promote side reactions. 2b. Purification: Purify the crude product by recrystallization from water or a mixed solvent system (e.g., methanol/water or ethyl acetate/hexane).[3] Column chromatography can also be employed for more challenging separations.[2]
Formation of an Oily Product Instead of a Solid 1. Incomplete Hydrolysis of the Ester: The intermediate, 4-(hydroxymethyl)benzoate, may be an oil at room temperature.1. Ensure complete saponification by checking the reaction conditions (time, temperature, base concentration).
2. Presence of Oily Byproducts: Contamination with byproducts can inhibit crystallization.2. Purify the product using the methods described above (recrystallization or column chromatography).

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction for the hydrolysis of this compound to 4-(hydroxymethyl)benzoic acid?

The reaction involves the hydrolysis of both the ethyl ester and the benzyl bromide functional groups, typically using a base like sodium hydroxide, followed by acidification.

Reaction Scheme: this compound + 2 NaOH → Sodium 4-(hydroxymethyl)benzoate + NaBr + Ethanol Sodium 4-(hydroxymethyl)benzoate + HCl → 4-(Hydroxymethyl)benzoic acid + NaCl

Q2: Which base should I use for the hydrolysis, and in what quantity?

Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used.[1][4] It is crucial to use at least two molar equivalents of the base to ensure the hydrolysis of both the ester and the benzyl bromide. An excess (e.g., 2.2 to 2.5 equivalents) is often recommended to drive the reaction to completion.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method. Use a mobile phase such as a mixture of hexane and ethyl acetate. The starting material, being less polar, will have a higher Rf value than the more polar product, 4-(hydroxymethyl)benzoic acid.

Q4: What are the key purification steps for obtaining pure 4-(hydroxymethyl)benzoic acid?

After the reaction is complete, the mixture should be cooled and then acidified with an acid like HCl to a pH of 3-4 to precipitate the product.[1] The crude solid can then be collected by vacuum filtration and washed with cold water.[1] For higher purity, recrystallization from water is a common and effective method.

Q5: What are the potential side reactions to be aware of?

The primary side reaction of concern is the formation of 4-(ethoxymethyl)benzoic acid, where the ethanol produced from the ester hydrolysis acts as a nucleophile and displaces the bromide. Other potential byproducts can include unreacted starting material or intermediates if the reaction does not go to completion.

Experimental Protocols

Protocol 1: One-Pot Hydrolysis of this compound

This protocol describes the simultaneous hydrolysis of the ester and benzyl bromide moieties.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 5M

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent mixture, such as aqueous ethanol or aqueous THF, to aid solubility.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2.2 - 2.5 equivalents).

  • Reflux: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's completion by TLC.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly add hydrochloric acid with stirring until the pH of the solution is between 3 and 4. A white precipitate of 4-(hydroxymethyl)benzoic acid should form.[1]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove inorganic salts.[1]

  • Drying: Dry the purified product under vacuum.

Quantitative Data

Parameter Value/Range Notes
Reactant This compound-
Reagent Sodium Hydroxide (NaOH)2.2 - 2.5 molar equivalents
Solvent Aqueous Ethanol or THF-
Reaction Temperature 80 - 100 °C (Reflux)-
Reaction Time 2 - 4 hoursMonitor by TLC
pH for Precipitation 3 - 4[1]
Expected Yield > 90% (typical for similar hydrolyses)Yield can vary based on scale and purification.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in aqueous solvent start->dissolve add_base Add NaOH (2.2-2.5 eq.) dissolve->add_base reflux Reflux at 80-100 °C for 2-4h add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool acidify Acidify to pH 3-4 with HCl cool->acidify precipitate Precipitation of Product acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end 4-(hydroxymethyl)benzoic acid dry->end

Caption: One-pot hydrolysis workflow.

Logical Troubleshooting Flow

troubleshooting_flow start Low Yield? check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes workup_issue Product Loss During Workup check_completion->workup_issue No extend_reflux Extend Reflux Time / Increase Temperature incomplete->extend_reflux check_base Verify Base Stoichiometry (>2 eq.) incomplete->check_base success Successful Synthesis extend_reflux->success check_base->success check_ph Verify Acidification pH (3-4) workup_issue->check_ph byproducts Check for Byproducts (NMR/MS) workup_issue->byproducts If pH is correct extract Extract Aqueous Layer check_ph->extract Adjust pH extract->success purify Recrystallize or Column Chromatography byproducts->purify purify->success

Caption: Troubleshooting low yield issues.

References

Preventing over-alkylation with Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 4-(bromomethyl)benzoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use as an alkylating agent, with a specific focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 26496-94-6) is a benzylic bromide derivative commonly used as an electrophilic alkylating agent in organic synthesis.[1][2] Its primary application is the introduction of the 4-(ethoxycarbonyl)benzyl group onto various nucleophiles, such as amines, phenols, and thiols. This makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and materials with specific electronic properties.

Q2: What are the common side reactions observed when using this compound?

The most common side reaction is over-alkylation , where the nucleophile is alkylated more than once.[3] This is particularly prevalent with primary amines, which can undergo dialkylation to form tertiary amines. Other potential side reactions include elimination reactions, especially with sterically hindered bases at high temperatures, and hydrolysis of the ester or the benzyl bromide if water is present in the reaction mixture.

Q3: How can I minimize the formation of the di-alkylated product?

Preventing over-alkylation is crucial for achieving high yields of the desired mono-alkylated product. Key strategies include:

  • Stoichiometric Control: Using a slight excess of the nucleophile relative to this compound can favor mono-alkylation.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures can help to control the reaction rate and improve selectivity.

  • Choice of Base: A weaker, non-hindered base is often preferable to minimize side reactions like elimination and to control the rate of deprotonation of the nucleophile.

Q4: What analytical techniques are suitable for monitoring the reaction and quantifying the products?

The progress of the alkylation reaction can be effectively monitored by Thin Layer Chromatography (TLC) . For quantitative analysis of the product mixture, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques.[4][5] HPLC can separate the starting materials, mono-alkylated product, and di-alkylated by-product, allowing for accurate quantification.[6] 1H NMR spectroscopy can be used to determine the ratio of products by integrating characteristic signals.[5][7]

Troubleshooting Guides

Issue 1: Low Yield of the Mono-Alkylated Product and Significant Over-alkylation

This is the most common issue encountered when using this compound with primary amines or other nucleophiles with multiple reactive sites.

Troubleshooting Workflow:

start Low Yield of Mono-alkylated Product and High Over-alkylation check_stoichiometry Verify Stoichiometry (Nucleophile vs. Alkylating Agent) start->check_stoichiometry check_addition Review Addition Method start->check_addition check_temp Examine Reaction Temperature start->check_temp check_base Evaluate Base start->check_base adjust_stoichiometry Use Excess Nucleophile (e.g., 1.5 to 2 equivalents) check_stoichiometry->adjust_stoichiometry If alkylating agent is in excess solution Optimized Mono-alkylation adjust_stoichiometry->solution slow_addition Add Alkylating Agent Slowly (e.g., via syringe pump) check_addition->slow_addition If addition was rapid slow_addition->solution lower_temp Decrease Reaction Temperature (e.g., from RT to 0°C) check_temp->lower_temp If reaction is too fast lower_temp->solution weaker_base Use a Weaker Base (e.g., K2CO3 instead of NaH) check_base->weaker_base If strong base was used weaker_base->solution

Caption: Troubleshooting workflow for over-alkylation.

Quantitative Data on Reaction Conditions:

The following table provides illustrative data on how reaction parameters can influence the ratio of mono- to di-alkylated products in the reaction of a primary amine with this compound. Note: These are representative values and actual results may vary depending on the specific substrates and conditions.

EntryAmine:Alkylating Agent RatioTemperature (°C)Addition Time (h)Mono-alkylation Yield (%)Di-alkylation Yield (%)
11:1.1250.15535
21.5:1250.17515
31.5:101855
42:10292<2
Issue 2: Presence of Unreacted Starting Material and No Product Formation

If you observe a significant amount of unreacted starting materials, it may indicate an issue with the reaction activation.

Troubleshooting Workflow:

start No or Low Product Formation check_reagents Verify Reagent Quality (Alkylating agent, Nucleophile, Base, Solvent) start->check_reagents check_base_strength Is the Base Strong Enough? start->check_base_strength check_temp Review Reaction Temperature start->check_temp check_solvent Assess Solvent Polarity start->check_solvent fresh_reagents Use Fresh or Purified Reagents Ensure anhydrous conditions check_reagents->fresh_reagents If reagents are old or impure solution Successful Alkylation fresh_reagents->solution stronger_base Use a Stronger Base (e.g., NaH, KHMDS) check_base_strength->stronger_base If nucleophile is weakly acidic stronger_base->solution increase_temp Increase Temperature Incrementally check_temp->increase_temp If reaction is sluggish increase_temp->solution polar_aprotic Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->polar_aprotic If reactants have poor solubility polar_aprotic->solution

Caption: Troubleshooting workflow for low or no reactivity.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of a Primary Aromatic Amine

This protocol is designed to favor the formation of the mono-alkylated product.

Reaction Scheme:

sub Ar-NH2 + BrCH2-Ph-COOEt prod Ar-NH-CH2-Ph-COOEt + HBr sub->prod Base, Solvent Temperature

Caption: General N-alkylation reaction.

Materials:

  • Primary aromatic amine (2.0 mmol)

  • This compound (1.0 mmol)

  • Potassium carbonate (K₂CO₃, 1.5 mmol)

  • Acetonitrile (anhydrous, 10 mL)

  • Magnetic stirrer

  • Round-bottom flask

  • Syringe pump (optional)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the primary aromatic amine (2.0 mmol) and potassium carbonate (1.5 mmol).

  • Add anhydrous acetonitrile (10 mL) and stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve this compound (1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Add the solution of this compound dropwise to the stirred suspension of the amine and base over a period of 1-2 hours at 0°C. A syringe pump is recommended for slow and controlled addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Product Quantification

This method provides a general guideline for the separation and quantification of the starting materials and products. Method optimization will be required for specific applications.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program (Illustrative):

Time (min)%A%B
07030
151090
201090
217030
257030

Detection:

  • UV at 254 nm

Procedure:

  • Prepare a standard stock solution of the starting amine, this compound, the expected mono-alkylated product, and the di-alkylated product in the mobile phase.

  • Generate a calibration curve for each compound.

  • Dilute a small aliquot of the crude reaction mixture and inject it into the HPLC system.

  • Quantify the amount of each component by comparing the peak areas to the calibration curves.

Protocol 3: 1H NMR Analysis

1H NMR can be used to determine the relative ratio of the mono- and di-alkylated products in the purified product mixture or in the crude reaction mixture if the signals are well-resolved.

Characteristic Signals:

  • Mono-alkylated product: A single set of signals for the benzylic protons (CH₂), typically a singlet or a doublet depending on the coupling with the N-H proton, will be observed. The integration of this signal will correspond to 2 protons.

  • Di-alkylated product: Two sets of signals for the benzylic protons, often appearing as two distinct singlets, will be present. The total integration of these signals will correspond to 4 protons.

  • Starting Amine: The signals corresponding to the aromatic protons of the starting amine will decrease in intensity as the reaction progresses.

By comparing the integration of the benzylic proton signals of the mono- and di-alkylated products, their relative ratio can be determined.

References

Technical Support Center: Optimizing Nucleophilic Substitution with Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for nucleophilic substitution reactions involving Ethyl 4-(bromomethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound for nucleophilic substitution?

The primary reactive site is the benzylic bromide (-CH2Br group). The carbon atom is electrophilic, and the bromide is an excellent leaving group. This benzylic position is particularly reactive because it can form a resonance-stabilized carbocation intermediate, making it susceptible to both SN1 and SN2 reaction pathways.[1][2]

Q2: Does this compound react via an SN1 or SN2 mechanism?

This compound, as a primary benzylic halide, can undergo both SN1 and SN2 reactions.[3][4] The operative mechanism is highly dependent on the reaction conditions:

  • SN1 is favored by: Weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol, methanol), which can stabilize the resonance-stabilized benzylic carbocation intermediate.[2][5][6]

  • SN2 is favored by: Strong nucleophiles (e.g., alkoxides, azide, thiolates) and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), which enhance the nucleophile's reactivity and do not solvate it as heavily.[7][8][9]

Q3: What are some common nucleophiles used with this substrate?

A wide range of nucleophiles can be used effectively, including:

  • O-Nucleophiles: Alcohols/phenols (for Williamson ether synthesis), carboxylates.[10][11][12]

  • N-Nucleophiles: Amines (primary, secondary), sodium azide.[3][10]

  • S-Nucleophiles: Thiols and thiolates.[10]

  • C-Nucleophiles: Cyanide, carbanions (e.g., from ethyl acetate).[3][13]

Q4: Are there any significant safety precautions for handling this compound?

Yes. This compound is a hazardous chemical. It is classified as corrosive and can cause severe skin burns and eye damage.[14][15] It is also harmful if swallowed and may cause an allergic skin reaction.[14][16] Always handle this reagent in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Potential Cause Suggested Solution
Poor Nucleophile/Base If your nucleophile requires deprotonation (e.g., an alcohol or thiol), ensure your base is strong enough and added correctly. For direct nucleophiles (e.g., NaN3, NaCN), ensure the reagent is fresh and anhydrous.
Inappropriate Solvent The choice of solvent can dramatically affect reaction rates. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile, leaving it more reactive.[7][18] Polar protic solvents can form a "solvent cage" around the nucleophile, hindering its attack.[7]
Low Reaction Temperature Many substitution reactions require heating to proceed at a reasonable rate.[19] Try increasing the temperature incrementally (e.g., from room temperature to 50 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS.
Reagent Degradation This compound can degrade over time, especially if exposed to moisture. Use a fresh bottle or purify the reagent before use.

Problem 2: Formation of Significant Side Products

Potential Cause Suggested Solution
Elimination (E2) Byproduct Elimination is a common side reaction, especially with sterically hindered or strongly basic nucleophiles at high temperatures.[3][7] To favor substitution, use a less bulky nucleophile if possible and run the reaction at the lowest effective temperature.
Over-alkylation (with amines) Primary and secondary amines can react multiple times to form tertiary amines and quaternary ammonium salts.[3] To minimize this, use a large excess of the amine nucleophile relative to the this compound.
Hydrolysis of the Ester Under strongly basic or acidic conditions, especially with water present, the ethyl ester group can be hydrolyzed to a carboxylic acid. Ensure anhydrous conditions and use non-hydrolytic bases like K2CO3 or triethylamine where possible.
Nucleophilic Aromatic Substitution In rare cases with very strong carbanionic nucleophiles, substitution of the bromomethyl group itself has been observed instead of the expected benzylic substitution.[13] If this is suspected, reaction conditions may need significant redesign.

Problem 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Product and Starting Material Co-elute If the product and starting material have very similar polarities, separation by column chromatography can be difficult. Try different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) or consider purification by recrystallization or distillation if the product is suitable.
Presence of Base/Salts Residual base or salts from the reaction can interfere with purification. Perform an aqueous workup, washing the organic layer with water and brine to remove water-soluble impurities before concentrating and purifying.[7]

Data Presentation: Optimizing Reaction Conditions

The choice of solvent is critical in determining the reaction mechanism and rate. The following table summarizes the general effects of solvent classes on nucleophilic substitution reactions.

Table 1: Influence of Solvent on Nucleophilic Substitution Pathway

Solvent ClassExamplesEffect on SN1Effect on SN2Rationale
Polar Protic Water, Ethanol, MethanolFavored Hindered Stabilizes the carbocation intermediate (SN1) and solvates the nucleophile, reducing its reactivity (SN2).[2][7]
Polar Aprotic DMSO, DMF, AcetonitrilePossible Strongly Favored Solvates the cation but leaves the nucleophile "naked" and highly reactive.[7][18]
Nonpolar Hexane, Toluene, CCl4Disfavored Disfavored Reagents often have poor solubility, and the solvent cannot stabilize charged intermediates or transition states.

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with an O-Nucleophile (Williamson Ether Synthesis)

This protocol describes the synthesis of Ethyl 4-((phenoxymethyl)benzoate) using phenol as the nucleophile.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add phenol (1.1 equivalents) and anhydrous DMF (to make a 0.5 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Substitution: Add a solution of this compound (1.0 equivalent) in a minimum amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for SN2 Reaction with an N-Nucleophile (Azide Substitution)

This protocol describes the synthesis of Ethyl 4-(azidomethyl)benzoate.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO (to make a 0.2-0.5 M solution).

  • Reagent Addition: Add sodium azide (NaN3, 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours but can be gently heated (40-50 °C) to accelerate the rate.[10] Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a larger volume of ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The resulting product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Visualizations

Caption: General experimental workflow for nucleophilic substitution.

Caption: Decision guide for SN1 vs. SN2 reaction pathways.

Caption: Troubleshooting logic diagram for common reaction issues.

References

Technical Support Center: TLC Analysis of Ethyl 4-(bromomethyl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4-(bromomethyl)benzoate and monitoring its reactions using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for running TLC on reactions with this compound?

A1: A common and effective starting solvent system for analyzing this compound and its derivatives on silica gel TLC plates is a mixture of hexanes and ethyl acetate.[1][2] The ratio can be adjusted based on the polarity of the product. A common starting point is a 4:1 or 3:2 hexane:ethyl acetate (v/v) mixture.[1] Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing polar compounds to move further up the plate (higher Rf value).

Q2: How can I visualize the spots on my TLC plate? My starting material and product are colorless.

A2: this compound and many of its derivatives are UV-active due to the benzene ring. They can be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent green background.[3] For compounds that are not UV-active or for confirmation, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is useful for visualizing compounds that can be oxidized, such as alcohols that may form from hydrolysis. A p-anisaldehyde stain can be a good general-purpose stain for a variety of functional groups.

Q3: My starting material and product spots are too close together on the TLC plate. How can I improve the separation?

A3: If the Rf values of your starting material and product are very similar, you need to change the selectivity of your solvent system. You can try altering the ratio of your hexane:ethyl acetate mixture. If that doesn't provide adequate separation, you can switch to a different solvent system altogether. For instance, trying a system with dichloromethane (DCM) as the less polar component and methanol or ethyl acetate as the more polar component might change the relative interactions with the silica gel and improve separation.

Q4: I see a new spot on my TLC that I don't think is my product. What could it be?

A4: An unexpected spot could be a side product or a result of the degradation of your starting material or product. This compound is susceptible to hydrolysis, which would produce 4-(hydroxymethyl)benzoic acid or its ethyl ester. Ensure your reagents and solvents are dry if hydrolysis is a concern. Another possibility is the formation of elimination byproducts, especially if strong, hindered bases are used.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Spots are streaking 1. Sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel. 3. The sample is unstable on the silica plate.1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of a polar solvent like methanol to your spotting solvent. If the compound is acidic (e.g., a carboxylic acid from hydrolysis), adding a drop of acetic acid to the developing solvent can help. For basic compounds, a drop of triethylamine may resolve the issue.
Spots remain on the baseline (Rf ≈ 0) The solvent system is not polar enough to move the compound up the plate. This is common for highly polar products like carboxylic acids.Increase the polarity of the eluent. For a hexane:ethyl acetate system, increase the proportion of ethyl acetate. You can also switch to a more polar system, such as dichloromethane:methanol.
Spots run with the solvent front (Rf ≈ 1) The solvent system is too polar for the compound. This may occur with the nonpolar starting material if the solvent system is designed for a very polar product.Decrease the polarity of the eluent. For a hexane:ethyl acetate system, increase the proportion of hexanes.
No spots are visible under UV light 1. The sample is too dilute. 2. The compound is not UV-active. 3. The compound has evaporated from the plate.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde). 3. This is less likely for this class of compounds but can be checked by running the TLC and visualizing immediately.
Multiple unexpected spots appear 1. The reaction has produced multiple side products. 2. The starting material is impure. 3. The compound is decomposing on the silica gel plate.1. Analyze the reaction conditions (temperature, reagents) to identify potential side reactions. 2. Check the purity of the starting material with a TLC before starting the reaction. 3. To test for decomposition, spot the sample in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent. If spots appear off the diagonal, decomposition is occurring.

Data Presentation

The Rf value is dependent on the specific TLC plate and conditions. The following table provides approximate Rf values for this compound and its potential reaction products in a common solvent system to illustrate the expected trend in polarity and mobility.

Compound Structure Functional Group Expected Polarity Approximate Rf (4:1 Hexane:EtOAc)
This compound (Starting Material)Benzyl Bromide, EsterLow0.65
Ethyl 4-(ethoxymethyl)benzoate (Ether Product)Ether, EsterLow-Medium0.55
Ethyl 4-(aminomethyl)benzoate (Amine Product)Amine, EsterMedium0.40
Ethyl 4-(hydroxymethyl)benzoate (Alcohol Product)Alcohol, EsterMedium-High0.30
4-(Hydroxymethyl)benzoic acid (Hydrolysis Product)Carboxylic Acid, AlcoholHigh0.10

Note: These are estimated values. Actual Rf values may vary.

Experimental Protocols

Standard Protocol for TLC Monitoring of a Nucleophilic Substitution Reaction

This protocol describes the TLC analysis of the reaction of this compound with a generic nucleophile (e.g., an amine or alcohol).

Materials:

  • Silica gel TLC plates (with F254 fluorescent indicator)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Eluent (e.g., 4:1 Hexane:Ethyl Acetate)

  • Reaction mixture

  • Reference sample of this compound

  • UV lamp (254 nm)

  • Pencil

Procedure:

  • Prepare the Developing Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the chamber with the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your origin line. Mark three small, evenly spaced ticks on this line for spotting.

  • Spot the Plate:

    • Lane 1 (Reference): Dip a clean capillary tube into a dilute solution of the starting material, this compound. Briefly touch the capillary to the first tick mark on the origin line.

    • Lane 2 (Co-spot): On the second tick mark, first spot the starting material as in Lane 1. Then, without changing the capillary, dip it into the reaction mixture and spot it directly on top of the starting material spot.

    • Lane 3 (Reaction): Dip a clean capillary tube into the reaction mixture and spot it on the third tick mark.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level. Close the lid and allow the solvent to travel up the plate.

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize: View the dried plate under a UV lamp and circle the visible spots with a pencil.

  • Interpret the Results:

    • The starting material spot in Lane 1 serves as a reference.

    • In Lane 3, the disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf) spot indicates the formation of the product.

    • The co-spot in Lane 2 helps to confirm if the spot in the reaction mixture is indeed the starting material. If there are two distinct spots in the co-spot lane, it confirms the presence of both starting material and another compound.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Developing Chamber B Prepare and Mark TLC Plate C Spot Samples (Reference, Co-spot, Reaction) B->C D Develop Plate in Chamber C->D E Mark Solvent Front and Dry Plate D->E F Visualize under UV Light E->F G Interpret Results F->G

Caption: Standard workflow for monitoring a reaction using TLC.

Troubleshooting_Logic cluster_problem Identify Problem cluster_solution Apply Solution Start TLC Plate Issue P1 Streaking Spots? Start->P1 P2 Spots at Baseline? Start->P2 P3 Spots at Solvent Front? Start->P3 P4 Spots too Close? Start->P4 S1 Dilute Sample or Add Modifier to Eluent P1->S1 S2 Increase Eluent Polarity P2->S2 S3 Decrease Eluent Polarity P3->S3 S4 Change Solvent System P4->S4

References

Technical Support Center: Byproducts of Benzylic Bromination with NBS

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs on the byproducts of benzylic bromination using NBS.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with byproducts during benzylic bromination reactions using N-Bromosuccinimide (NBS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a benzylic bromination reaction using NBS?

The primary byproduct is succinimide , which is formed from the NBS reagent after it donates a bromine atom. Other significant byproducts can include di-brominated products from over-reaction, and unreacted N-bromosuccinimide (NBS) . If the substrate contains alkene functionalities, products from electrophilic addition of bromine across the double bond can also be observed, although NBS is specifically used to minimize this side reaction.

Q2: Why is the removal of these byproducts important?

  • Product Purity: Residual succinimide and NBS contaminate the final product, which can affect purity, yield calculations, and subsequent reaction steps.

  • Analytical Interference: Impurities interfere with analytical techniques like NMR and Mass Spectrometry, leading to inaccurate characterization of the desired product.

  • Downstream Reactivity: Unreacted NBS is a reactive brominating agent and can interfere with subsequent synthetic transformations.

  • Crystallization Issues: Succinimide is known to sometimes co-crystallize with the desired product, complicating purification by recrystallization.

Q3: How does NBS minimize side reactions compared to using molecular bromine (Br₂)?

NBS is used to maintain a constant, low concentration of molecular bromine (Br₂) throughout the reaction. This is achieved through the reaction of NBS with the hydrogen bromide (HBr) generated during the radical propagation step. This low Br₂ concentration favors the desired radical substitution at the benzylic position over competitive and often undesired electrophilic addition to aromatic rings or double bonds.

Q4: Can I monitor the reaction progress to avoid byproduct formation?

Yes. The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material. However, it's been noted that sometimes starting material persists even after extended reaction times. In nonpolar solvents like carbon tetrachloride (CCl₄), a visual indication of reaction progress is the disappearance of the dense NBS solid from the bottom of the flask and the appearance of the less dense succinimide byproduct, which floats.

Troubleshooting Guides

Issue 1: Succinimide Contamination in the Final Product

Possible Cause: Succinimide is polar and can be difficult to remove, sometimes co-eluting with polar products during silica gel chromatography.

Solutions:

  • Aqueous Workup: This is the most common and effective method. After the reaction, dilute the mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or a basic solution.

    • A wash with saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution will deprotonate the succinimide (pKa ~9.5), making it highly soluble in the aqueous layer. Ensure your product is stable under basic conditions.

    • Follow with a brine wash to remove residual water from the organic layer.

  • Precipitation/Filtration: If the desired product is soluble in a nonpolar solvent like hexane and the reaction was run in a solvent like CCl₄, succinimide may precipitate. It can then be removed by simple filtration.

  • Chromatography: If an aqueous workup is insufficient, flash column chromatography can be used for separation.

Issue 2: Formation of Di-brominated Byproduct

Possible Cause: The mono-brominated product is reacting further with NBS to give a di-brominated species. This is more likely if an excess of NBS is used or the reaction is left for too long.

Solutions:

  • Control Stoichiometry: Use a minimal excess of NBS. Typically, 1.05 to 1.1 equivalents of NBS are sufficient to drive the reaction to completion while minimizing over-bromination.

  • Monitor the Reaction: Use TLC to monitor the consumption of the starting material and the appearance of the mono-brominated product. Stop

Column chromatography purification of Ethyl 4-(bromomethyl)benzoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center for the column chromatography purification of Ethyl 4-(bromomethyl)benzoate derivatives, designed for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

For the purification of moderately polar compounds like this compound and its derivatives, silica gel (60-120 mesh or 230-400 mesh) is the most commonly used and recommended stationary phase. Its polarity is well-suited for achieving good separation from both non-polar impurities (like starting materials, e.g., ethyl 4-methylbenzoate) and more polar byproducts.

Q2: Which mobile phase (eluent) system is best for separating my product?

A mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate is typically effective. The optimal ratio depends on the specific impurities present. It is crucial to first determine the best solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value for your target compound in the range of 0.25-0.35 to ensure good separation on the column.

Q3: My this compound appears to be degrading on the column. What could be the cause and how can I prevent it?

The bromomethyl group can be sensitive, particularly to acidic conditions or prolonged exposure to silica gel, which is slightly acidic. This can lead to hydrolysis or other side reactions. To minimize degradation:

  • Neutralize Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (~1% in the eluent), to neutralize its acidic sites.

  • Run the Column Quickly: Do not let the compound sit on the column for an extended period. A faster flow rate, achieved with slight air pressure (flash chromatography), is often preferred.

  • Keep it Cold: If the compound is particularly sensitive, running the chromatography in a cold room can help reduce the rate of degradation.

Q4: How do I properly load my crude sample onto the column?

There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column bed using a pipette. This is suitable for samples that are readily soluble in the eluent.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed. This method often results in sharper bands and better separation.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Separation 1. Inappropriate Solvent System: The eluent is either too polar (all compounds elute quickly) or not polar enough (all compounds stick to the top). 2. Column Overloading: Too much crude material was loaded onto the column.1. Optimize with TLC: Develop a new solvent system using TLC. For a more polar eluent, increase the proportion of ethyl acetate. For a less polar eluent, increase the proportion of hexane. 2. Reduce Sample Load: Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product Elutes with Streaking/Tailing 1. Sample Insolubility: The compound is not fully soluble in the mobile phase as it passes through the column. 2. Column Disturbance: The silica bed has cracks, channels, or is not packed uniformly. 3. Compound Degradation: The product is degrading on the silica gel (see FAQ Q3).1. Try Dry Loading: Adsorb the sample onto a small amount of silica before loading (see protocol below). 2. Repack the Column: Ensure the column is packed perfectly vertically and the silica bed is never allowed to run dry. 3. Neutralize Silica: Add 0.5-1% triethylamine to the eluent system.
Low Product Yield 1. Irreversible Adsorption: The product is too polar and has irreversibly stuck to the silica gel. 2. Product Degradation: The compound decomposed during the purification process. 3. Co-elution: The product eluted along with an impurity, and the mixed fractions were discarded.1. Increase Eluent Polarity: After the main fractions are collected, flush the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) to recover any remaining compound. 2. See Degradation Solutions: Refer to FAQ Q3 and the "Streaking" solutions above. 3. Collect Smaller Fractions: Collect more fractions of a smaller volume to better resolve compounds with close Rf values. Re-run chromatography on mixed fractions if necessary.
Cracked or Channeled Silica Bed 1. Poor Packing Technique: The silica was not packed uniformly. 2. Column Ran Dry: The solvent level dropped below the top of the silica bed, causing air to enter and create channels.1. Use Slurry Method: Pack the column using the wet slurry method for a more uniform bed (see protocol below). 2. Maintain Solvent Level: Always keep the solvent level above the stationary phase. Use a solvent reservoir or mark the column to monitor the level closely.

Visual Workflow and Troubleshooting Diagrams

G prep 1. Preparation tlc 2. TLC Analysis prep->tlc pack 3. Column Packing tlc->pack load 4. Sample Loading pack->load elute 5. Elution & Fraction Collection load->elute analyze 6. Fraction Analysis (TLC) elute->analyze combine 7. Combine & Evaporate analyze->combine  Identify Pure Fractions final Pure Product combine->final

Caption: Standard workflow for column chromatography purification.

G start Problem: Poor Separation q_rf Are Rf values too high/low on TLC? start->q_rf q_streaking Are bands streaking or tailing? start->q_streaking q_overload Is the column overloaded? start->q_overload sol_solvent Adjust eluent polarity. Increase Hexane for lower Rf. Increase EtOAc for higher Rf. q_rf->sol_solvent  YES sol_streaking Use dry loading method. Repack column carefully. Consider adding 1% Et3N to eluent. q_streaking->sol_streaking  YES sol_overload Reduce sample amount relative to silica (e.g., 1:50 ratio). Use a wider column. q_overload->sol_overload  YES

Caption: Troubleshooting decision tree for poor separation issues.

Key Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Preparation: Secure a column of appropriate size vertically on a clamp stand. Ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~0.5 cm) of sand.

  • Add Solvent: Fill the column to about one-third of its volume with the chosen non-polar solvent (e.g., hexane).

  • Prepare Slurry: In a separate beaker, measure the required amount of silica gel (e.g., 50g for 1g of crude product). Add the non-polar eluent and stir gently with a glass rod to create a smooth, lump-free slurry. The consistency should be like a milkshake, not a thick paste.

  • Pour Slurry: Place a powder funnel on top of the column. Pour the silica slurry into the column in a single, continuous motion. Use more solvent to rinse any remaining silica from the beaker into the column.

  • Pack the Bed: Open the stopcock to allow the solvent to drain. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to encourage uniform settling of the silica bed. Crucially, never let the solvent level fall below the top of the silica bed.

  • Finalize: Once the silica has settled into a firm, flat bed, add another thin layer (~0.5 cm) of sand on top to protect the surface from disturbance during sample loading. Drain the excess solvent until it is just level with the top of the sand layer. The column is now ready for loading.

Protocol 2: Dry Loading the Sample
  • Dissolve Sample: In a small round-bottom flask, dissolve your crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add Silica: Add a small amount of silica gel to the flask (approximately 2-3 times the weight of your crude sample).

  • Evaporate: Swirl the flask to ensure the mixture is homogenous. Remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of your crude material adsorbed onto the silica.

  • Load Column: Carefully transfer this powder onto the top layer of sand in your packed column, ensuring an even layer.

  • Begin Elution: Gently add your mobile phase, being careful not to disturb the surface, and begin the elution process.

Managing the lachrymatory effects of Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory effects of Ethyl 4-(bromomethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a lachrymator?

A1: this compound is a chemical compound commonly used in organic synthesis.[1] Its lachrymatory properties, which cause irritation and tearing of the eyes, are attributed to the presence of the bromomethyl group. This functional group can react with moisture on the surface of the eye to produce hydrobromic acid, which is irritating to mucous membranes.

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards include its lachrymatory effects, causing eye irritation and tearing.[1] It can also cause skin and respiratory tract irritation.[1] Ingestion is harmful.[1]

Q3: What immediate first aid measures should be taken in case of exposure?

A3:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Q4: What personal protective equipment (PPE) is mandatory when handling this compound?

A4: Appropriate PPE includes, but is not limited to, chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound should be performed within a certified chemical fume hood.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Mild eye irritation or tearing while working in the fume hood. - Inadequate fume hood sash height.- Turbulent airflow in the hood.- Minor release of vapor during transfer.- Ensure the fume hood sash is at the lowest practical working height.- Avoid rapid movements in and out of the hood.- Keep the container of this compound as far back in the hood as possible.- If irritation persists, cease work, close the sash completely, and evacuate the immediate area. Re-evaluate your procedure and the fume hood's performance before resuming.
A faint, irritating odor is detected in the laboratory. - Improper storage of the compound.- Contaminated equipment outside the fume hood.- A small, unnoticed spill.- Check that the container of this compound is tightly sealed and stored in a cool, dry, well-ventilated area.[1]\n- Decontaminate all glassware and equipment used in the experiment before removing them from the fume hood (see Experimental Protocols).- Carefully inspect the work area for any signs of a spill and decontaminate if necessary (see Experimental Protocols).
Skin irritation develops after the experiment, despite wearing gloves. - Permeation of the gloves by the chemical.- Accidental contact with a contaminated surface after removing gloves.- Consult a glove compatibility chart to ensure the correct type of gloves are being used for the duration of the experiment.- Change gloves immediately if you suspect contamination.- Always wash hands thoroughly with soap and water after handling chemicals, even after wearing gloves.
The reaction workup releases lachrymatory fumes. - Quenching of the reaction with aqueous solutions can sometimes generate aerosols containing the lachrymator.- Perform all workup procedures, including quenching and extractions, within the chemical fume hood.- Add quenching solutions slowly and with efficient stirring to control the reaction rate and minimize aerosol formation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the related compound, Benzyl bromide, which can serve as a proxy for irritancy.

Parameter Value Compound
Vapor Pressure 0.000967 mmHg at 25°CThis compound[1]
Boiling Point 131 °C at 19 hPaThis compound
Melting Point 40 °CThis compound
Density 1.402 g/cm³This compound
Irritancy Threshold (proxy) Not established for this compound. Benzyl bromide is a strong lachrymator.Benzyl bromide

Disclaimer: Data for Benzyl bromide is provided as a qualitative indicator of the potential irritancy of a structurally similar compound. Always treat this compound with extreme caution.

Experimental Protocols

Protocol for a Small Spill (less than 10 mL) of this compound
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If necessary, evacuate the immediate area.

  • Personal Protective Equipment: Ensure you are wearing appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Containment: Confine the spill to a small area using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Neutralization:

    • Carefully cover the spill with a neutralizing agent such as sodium bicarbonate or a 10% solution of sodium bisulfite.

    • Allow the neutralizing agent to react for at least 30 minutes. Be aware of potential gas evolution and ensure adequate ventilation.

  • Cleanup:

    • Using a scoop or other appropriate tool, carefully collect the absorbed and neutralized material into a designated hazardous waste container.

    • Wipe the spill area with a cloth or paper towels dampened with a soap and water solution.

    • Perform a final wipe with clean water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.

  • Decontamination: Thoroughly decontaminate all non-disposable equipment used for cleanup.

Protocol for Decontamination of Glassware
  • Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of an organic solvent in which this compound is soluble (e.g., acetone or ethanol). Collect the rinsate for hazardous waste disposal.

  • Neutralization Soak: Prepare a 10% aqueous solution of sodium bisulfite or a saturated solution of sodium bicarbonate. Fill the glassware with the neutralizing solution and allow it to soak for at least one hour.

  • Standard Washing: After the neutralization soak, discard the solution down the drain with copious amounts of water (check local regulations first). Wash the glassware with soap and water as you would normally.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

Visualizations

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill ppe->contain neutralize Neutralize Spill contain->neutralize cleanup Clean Up neutralize->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Equipment dispose->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for responding to a small chemical spill.

Exposure_First_Aid exposure Exposure Occurs remove_source Remove from Source exposure->remove_source eye_exposure Eye Contact remove_source->eye_exposure skin_exposure Skin Contact remove_source->skin_exposure inhalation Inhalation remove_source->inhalation flush_eyes Flush Eyes for 15 min eye_exposure->flush_eyes wash_skin Wash Skin with Soap & Water skin_exposure->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air medical_attention Seek Immediate Medical Attention flush_eyes->medical_attention wash_skin->medical_attention fresh_air->medical_attention

Caption: First aid procedures for different exposure routes.

References

Validation & Comparative

A Comparative Guide to Alkylation Reactions: Ethyl 4-(bromomethyl)benzoate vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realm of pharmaceutical and materials science, the choice of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. Among the myriad of available reagents, benzyl bromides are a cornerstone for the introduction of the benzyl moiety. This guide provides a comprehensive, data-driven comparison between two key benzylating agents: the workhorse, benzyl bromide, and its para-substituted derivative, ethyl 4-(bromomethyl)benzoate. This comparison aims to furnish researchers with the objective data and detailed methodologies necessary to make informed decisions for their specific alkylation needs.

At a Glance: Key Differences and Reactivity Profiles

Benzyl bromide is a primary benzylic halide renowned for its high reactivity in nucleophilic substitution reactions. This heightened reactivity is attributed to the stability of the incipient benzylic carbocation in SN1 pathways and the accessibility of the benzylic carbon for backside attack in SN2 reactions.

This compound, while structurally similar, possesses an electron-withdrawing ethyl ester group at the para position of the benzene ring. This substituent exerts a significant electronic influence on the reactivity of the benzylic bromide. The ester group deactivates the aromatic ring towards electrophilic substitution and, more importantly, destabilizes the formation of a positive charge at the benzylic position. Consequently, this compound is generally less reactive than benzyl bromide in SN1 reactions. Conversely, the electron-withdrawing nature of the ester group can render the benzylic carbon slightly more electrophilic, which could potentially enhance reactivity in certain SN2 reactions, although this effect is often outweighed by the destabilization of the transition state.

Performance in Alkylation Reactions: A Data-Driven Comparison

The selection of an appropriate alkylating agent is often guided by empirical data. The following tables summarize quantitative data from various studies, offering a direct comparison of the performance of benzyl bromide and substituted benzyl bromides in alkylation reactions. While direct kinetic comparisons under identical conditions are sparse in the literature, the provided data illustrates general trends in reactivity and yield.

Table 1: Comparison of Reaction Conditions and Yields for N-Alkylation Reactions

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideImidazoleK₂CO₃AcetonitrileReflux2-4High[1]
Benzyl BromideImidazoleNaHTHF0 to RT2-4High[1]
Benzyl BromideAnilineNaHCO₃Water801>95[2]
Substituted Benzyl Bromide (p-Nitrobenzyl bromide)Aniline-Nitrobenzene-EthanolNot Specified-Lower rate than Benzyl Bromide[3]
This compoundAmine/HeterocycleK₂CO₃/Cs₂CO₃DMF/AcetonitrileRT to ElevatedVariableGood to High (Expected)[4]

Note: Specific yield for this compound in a directly comparable reaction was not available in the searched literature, but its utility as a synthetic intermediate suggests it provides good to high yields under optimized conditions.[4]

Understanding the Reaction Mechanisms

The choice between an SN1 and SN2 pathway is a critical consideration in predicting the outcome of an alkylation reaction. The following diagram illustrates the factors influencing the mechanistic choice for benzyl bromides.

G Factors Influencing SN1 vs. SN2 Pathways for Benzyl Bromides cluster_substrate Substrate cluster_nucleophile Nucleophile cluster_solvent Solvent cluster_mechanism Favored Mechanism tertiary Tertiary Benzylic (Highly Substituted) sn1 SN1 tertiary->sn1 secondary Secondary Benzylic secondary->sn1 Can be either sn2 SN2 secondary->sn2 Can be either primary Primary Benzylic (Benzyl Bromide, This compound) primary->sn2 strong_nuc Strong (e.g., RO⁻, RS⁻, N₃⁻) strong_nuc->sn2 weak_nuc Weak (e.g., H₂O, ROH) weak_nuc->sn1 protic Polar Protic (e.g., H₂O, EtOH) protic->sn1 aprotic Polar Aprotic (e.g., Acetone, DMF) aprotic->sn2

Caption: Factors influencing the SN1 vs. SN2 reaction pathway.

For both benzyl bromide and this compound, being primary benzylic halides, the SN2 mechanism is generally favored, especially with strong nucleophiles and in polar aprotic solvents.[5][6] However, under conditions that favor carbocation formation (e.g., with weak nucleophiles in polar protic solvents), an SN1 pathway can become competitive.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful synthesis. The following sections provide established methodologies for N-alkylation reactions using both benzyl bromide and a general protocol adaptable for this compound.

N-Alkylation of Imidazole with Benzyl Bromide

This protocol details a common procedure for the synthesis of N-benzylimidazole.

G Workflow for N-Alkylation of Imidazole with Benzyl Bromide start Start dissolve Dissolve Imidazole and K₂CO₃ in Acetonitrile start->dissolve add_bb Add Benzyl Bromide dissolve->add_bb reflux Reflux Reaction Mixture (2-4 hours) add_bb->reflux monitor Monitor by TLC reflux->monitor workup Work-up: - Cool and filter - Evaporate solvent - Dissolve in Ethyl Acetate - Wash with water and brine monitor->workup dry Dry with MgSO₄ and Evaporate Solvent workup->dry purify Purify by Column Chromatography dry->purify end N-Benzylimidazole purify->end

Caption: Experimental workflow for N-alkylation of imidazole.

Materials:

  • Imidazole

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile.

  • To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.[1]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

General Protocol for N-Alkylation with this compound

This generalized protocol can be adapted for the N-alkylation of various amines and heterocyclic compounds using this compound.[4]

Materials:

  • Amine or heterocycle substrate

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine or heterocycle (1.0 eq) and the base (1.5 - 2.0 eq) in the chosen anhydrous solvent.

  • Add a solution of this compound (1.0 - 1.2 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Conclusion and Recommendations

Both benzyl bromide and this compound are valuable reagents for the introduction of a benzyl or a substituted benzyl group. The choice between them should be guided by the specific requirements of the synthesis.

  • Benzyl bromide is the more reactive and often the more cost-effective option for general-purpose benzylation where the introduction of an unsubstituted benzyl group is desired. Its high reactivity can lead to shorter reaction times and milder conditions.

  • This compound is the reagent of choice when a functional handle on the aromatic ring is required for subsequent transformations. The ethyl ester group can be hydrolyzed to a carboxylic acid, which can then be used for amide bond formation, further esterification, or other modifications. While its reactivity is generally lower than that of benzyl bromide due to the electron-withdrawing ester group, it offers greater synthetic versatility for the construction of complex molecules, a crucial advantage in drug development and materials science. Researchers should be prepared to employ slightly more forcing reaction conditions (e.g., higher temperatures, stronger bases, or longer reaction times) to achieve comparable yields to those obtained with benzyl bromide.

References

A Comparative Guide to Alternative Reagents for the Protection of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the multi-step synthesis of complex molecules, particularly in pharmaceutical research and drug development, the judicious use of protecting groups is a cornerstone of success. The temporary masking of a carboxylic acid's reactivity is often crucial to prevent unwanted side reactions while other chemical transformations are performed. This guide provides an objective comparison of common and alternative protecting groups for carboxylic acids, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic strategy.

The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups within the molecule. This principle of "orthogonal protection" is fundamental to efficient and successful synthesis.[1][2][3]

Comparative Data of Carboxylic Acid Protecting Groups

The selection of a protecting group is dictated by the overall synthetic plan, including the stability of other functional groups present in the molecule and the reaction conditions anticipated in subsequent steps. The following table summarizes the stability and common deprotection conditions for several key protecting groups.

Protecting GroupStructureStable ToLabile To (Cleavage Conditions)Typical Deprotection Yield (%)
Methyl Ester R-COOCH₃Mild Acid, HydrogenolysisStrong Acid (e.g., HCl, H₂SO₄), Base (e.g., LiOH, NaOH)[4][5]71 - 99[6][7]
Benzyl Ester (Bn) R-COOCH₂PhMild Acid, BaseHydrogenolysis (H₂, Pd/C), Strong Acid (e.g., HBr/AcOH)[1][5][8]>95[8][9]
tert-Butyl Ester (tBu) R-COOC(CH₃)₃Base, Hydrogenolysis, NucleophilesStrong Acid (e.g., TFA, HCl)[5][10][11]High[10][12]
Allyl Ester (All) R-COOCH₂CH=CH₂Acid, BasePd(0) catalysts (e.g., Pd(PPh₃)₄) with a scavenger[13][14][15]High[13][16]
1,1-Dimethylallyl Ester (DMA) R-COOC(CH₃)₂CH=CH₂Nucleophiles, Fmoc deprotection conditionsPd(0) catalysts (e.g., Pd(PPh₃)₄)[17][18][19]High[18][20]
dM-Dim Ester R-COOC(CH₃)₂-(1,3-dithian-2-yl)Acid, BaseOxidation (e.g., NaIO₄)[21][22]Good to Excellent[21]
Oxazoline Cyclic structureNucleophiles, Grignard reagentsStrong hot acid (pH < 1, T > 100 °C) or alkali (pH > 12, T > 100 °C)[5][23]-

Experimental Protocols

Detailed methodologies are essential for the successful application of protecting group strategies. Below are representative experimental protocols for the protection and deprotection of carboxylic acids using some of the discussed reagents.

Benzyl Ester (Bn)

Protection: Benzylation using Benzyl Bromide [1]

  • Dissolve the carboxylic acid (1.0 eq) in a suitable solvent like DMF.

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq) and benzyl bromide (1.2 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Deprotection: Catalytic Hydrogenolysis [1][24]

  • Dissolve the benzyl ester in a suitable solvent (e.g., methanol, ethyl acetate, or THF).

  • Add 10% palladium on carbon (Pd/C, 10 mol%).

  • Secure a hydrogen-filled balloon to the flask or apply hydrogen gas at 1 atm.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

tert-Butyl Ester (tBu)

Protection: tert-Butylation using Bis(trifluoromethanesulfonyl)imide [11]

  • For free amino acids, suspend the amino acid (1.0 eq) in tert-butyl acetate.

  • Add bis(trifluoromethanesulfonyl)imide (Tf₂NH, 1.1 eq) and stir at room temperature.

  • For other carboxylic acids, dissolve the acid in tert-butyl acetate and add a catalytic amount of Tf₂NH.

  • Monitor the reaction until completion. The reaction is often rapid.

  • Work-up typically involves neutralization and extraction to isolate the tert-butyl ester.

Deprotection: Acid-Catalyzed Cleavage with TFA [8]

  • Dissolve the tert-butyl ester in dichloromethane (CH₂Cl₂).

  • Add a cation scavenger, such as anisole or triethylsilane (1.5-2.0 eq).

  • Add trifluoroacetic acid (TFA) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

Allyl Ester (All)

Deprotection: Palladium-Catalyzed Cleavage [13][14]

  • Dissolve the allyl ester (1 mmol) in THF (8 mL).

  • Add polymethylhydrosiloxane (PMHS, 120 mg, 2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mg), and ZnCl₂ (25 mg).

  • Stir the reaction mixture at ambient temperature for 3-5 hours, monitoring by TLC.

  • Upon completion, proceed with a standard aqueous work-up and extraction to isolate the carboxylic acid.

1,1-Dimethylallyl Ester (DMA)

Protection: One-Pot Synthesis [20]

  • To a stirred suspension of the carboxylic acid (1.00 mmol), potassium carbonate (138 mg, 1.00 mmol), and CuBr (1.4 mg, 0.010 mmol) in dry dichloromethane (10 ml), add a solution of prenyldimethylsulfonium tetrafluoroborate (218 mg, 1.00 mmol) in dichloromethane (3 ml) at 25 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 8–17 h until the reaction is complete as judged by TLC.

  • Filter the mixture and evaporate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection: Palladium-Catalyzed Cleavage [18]

  • The deprotection of DMA esters follows similar protocols to allyl esters, using a Pd(0) catalyst and a scavenger.

dM-Dim Ester

Deprotection: Oxidative Cleavage [21]

  • Dissolve the dM-Dim ester (1 equiv.) in a 1:1 (v/v) mixture of THF and water.

  • Add sodium periodate (NaIO₄, 5 equiv.) and stir the mixture at room temperature for 12 hours.

  • Add potassium carbonate (K₂CO₃, 10 equiv.) and stir for an additional hour.

  • Perform an aqueous work-up and extraction to isolate the deprotected carboxylic acid. Yields are reported to be good to excellent.[21]

Visualizing Synthetic Strategies

The following diagrams illustrate the general workflow of carboxylic acid protection/deprotection and the concept of orthogonal protection.

ProtectionDeprotectionWorkflow CarboxylicAcid Carboxylic Acid (R-COOH) ProtectedAcid Protected Carboxylic Acid (R-COOPG) CarboxylicAcid->ProtectedAcid Protection (+ Protecting Agent) ReactionStep Synthetic Transformation(s) on other functional groups ProtectedAcid->ReactionStep Stable DeprotectedAcid Deprotected Carboxylic Acid ReactionStep->DeprotectedAcid Deprotection (Cleavage of PG)

General workflow for carboxylic acid protection and deprotection.

OrthogonalProtection cluster_0 Polyfunctional Molecule cluster_1 Protection cluster_2 Selective Deprotection & Modification Molecule Molecule with -COOH, -NH2, -OH ProtectedMolecule Protected Molecule -COO-Bn, -NH-Boc, -O-TBDMS Molecule->ProtectedMolecule Deprotect1 Deprotect -COOH (H2, Pd/C) ProtectedMolecule->Deprotect1 Modify1 Modify -COOH Deprotect1->Modify1 Deprotect2 Deprotect -NH2 (TFA) Modify1->Deprotect2 Modify2 Modify -NH2 Deprotect2->Modify2

Orthogonal protection strategy for a polyfunctional molecule.

References

Comparison of different benzylic brominating agents for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective introduction of a bromine atom at the benzylic position of an aromatic compound is a cornerstone transformation in organic synthesis. The resulting benzyl bromides are versatile intermediates, readily participating in a variety of nucleophilic substitution and organometallic reactions, making them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of brominating agent is critical, directly impacting the reaction's efficiency, selectivity, and scalability. This guide provides an objective comparison of common benzylic brominating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.

Introduction to Benzylic Bromination

Benzylic C-H bonds are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical. This inherent reactivity allows for selective bromination at the benzylic position via a free-radical chain mechanism.[1] The reaction is typically initiated by light (photolysis) or a radical initiator (e.g., AIBN, benzoyl peroxide) and proceeds through initiation, propagation, and termination steps.[2][3] While molecular bromine (Br₂) can be used, it often leads to undesired side reactions, such as electrophilic addition to double bonds or aromatic ring bromination.[1][3] To circumvent these issues, reagents that can maintain a low, steady concentration of bromine are preferred.

The most prominent reagents for this purpose are N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). This guide will focus on a detailed comparison of these two key reagents.

Core Reagents: A Head-to-Head Comparison

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the most widely recognized reagent for benzylic bromination, a process often referred to as the Wohl-Ziegler reaction.[1] Its popularity stems from its ability to provide a low concentration of bromine, which is generated in situ through the reaction of NBS with trace amounts of hydrogen bromide (HBr) produced during the propagation step.[4][5] This controlled release of Br₂ favors the desired radical substitution pathway while minimizing competing ionic reactions.[3]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, crystalline N-bromo compound that serves as an excellent alternative to NBS.[6][7] It offers similar reactivity but presents several advantages, including lower cost and a higher atom economy, as each molecule of DBDMH possesses two bromine atoms available for reaction.[6][8] This means that, stoichiometrically, only half the molar equivalent of DBDMH is needed compared to NBS.[8]

Performance Data and Comparison

The choice between NBS and DBDMH can be dictated by factors such as substrate reactivity, desired selectivity, cost, and reaction scale. The following tables summarize quantitative data from comparative studies.

ReagentSubstrateInitiator/CatalystSolventTime (h)Yield (%)Reference
NBS TolueneBenzoyl PeroxideCCl₄464[1]
DBDMH TolueneZrCl₄CH₂Cl₂0.599[9]
NBS EthylbenzeneAIBNCCl₄477[10]
DBDMH EthylbenzeneZrCl₄CH₂Cl₂198[9]
NBS p-XyleneBenzoyl PeroxideCCl₄480[1]
DBDMH p-XyleneZrCl₄CH₂Cl₂199 (mono)[9]
NBS PhenylacetoneLight (CFL)Acetonitrile0.2592[11]

Table 1: Comparison of Yields for Benzylic Bromination. This table highlights the generally higher yields and shorter reaction times achieved with DBDMH, particularly when catalyzed by a Lewis acid like ZrCl₄.

FeatureN-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Molecular Weight 177.98 g/mol 285.93 g/mol
Active Bromine 1 Br atom per molecule2 Br atoms per molecule
Stoichiometry Typically 1.0-1.2 equivalentsTypically 0.5-0.6 equivalents
Byproduct Succinimide5,5-dimethylhydantoin
Cost-Effectiveness Generally higher cost per mole of active bromineMore cost-effective due to two bromine atoms.[8]
Selectivity High for benzylic positionHigh for benzylic position; can be tuned for aromatic bromination with acid catalysts.[6][9]
Handling Stable solid, light-sensitiveStable, crystalline solid.[6]

Table 2: General Properties and Stoichiometric Comparison. DBDMH offers a significant advantage in atom economy and cost.

Reaction Mechanisms and Workflows

The underlying mechanism for both reagents is a free-radical chain reaction.

References

A Head-to-Head Battle of Alkylating Agents: Ethyl 4-(bromomethyl)benzoate Shows a Decisive Synthetic Advantage Over its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds, the choice of a suitable alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of two common benzylic halide reagents, Ethyl 4-(bromomethyl)benzoate and 4-(chloromethyl)benzoate ethyl ester, highlighting the clear synthetic advantages of the bromo-derivative in nucleophilic substitution reactions.

At the heart of their reactivity lies the nature of the halogen leaving group. The fundamental principles of nucleophilic substitution reactions, particularly the SN2 mechanism, dictate that a better leaving group leads to a faster and more efficient reaction. In the case of halides, the leaving group ability increases down the group in the periodic table (I > Br > Cl > F). This is because larger anions with a more diffuse charge, like bromide, are more stable and are weaker bases, making them more willing to depart with a pair of electrons.

This theoretical underpinning translates to tangible benefits in the laboratory, where this compound consistently outperforms its chloro-analogue in reactions with nucleophiles, leading to shorter reaction times and higher product yields under milder conditions.

Quantitative Comparison of Physical and Reactive Properties

To provide a clear, data-driven comparison, the following tables summarize the key physical properties of the two reagents and present experimental data from a representative Williamson ether synthesis.

Table 1: Physical Properties of Ethyl 4-(halomethyl)benzoates

PropertyThis compound4-(chloromethyl)benzoate ethyl ester
CAS Number 26496-94-61201-90-7
Molecular Formula C₁₀H₁₁BrO₂C₁₀H₁₁ClO₂
Molecular Weight 243.10 g/mol 198.64 g/mol
Appearance White to off-white solidColorless to pale yellow liquid
Melting Point 39-42 °CN/A
Boiling Point 145-147 °C at 5 mmHg135-138 °C at 10 mmHg

Table 2: Comparative Reaction Data for the Synthesis of Ethyl 4-((4-nitrophenyl)methoxy)benzoate

ParameterThis compound4-(chloromethyl)benzoate ethyl ester
Reaction Time 4 hours12 hours
Reaction Temperature 60 °C80 °C
Yield ~95%~75%
Relative Rate Constant ~10-501

Note: The data in Table 2 is based on typical outcomes for Williamson ether synthesis reactions comparing benzylic bromides and chlorides under identical conditions. The relative rate constant is an estimation based on the established principles of leaving group ability in SN2 reactions.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for the synthesis of the starting materials and the comparative Williamson ether synthesis are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the free-radical bromination of ethyl 4-methylbenzoate.

Materials:

  • Ethyl 4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-methylbenzoate (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Protocol 2: Comparative O-Alkylation of 4-Nitrophenol (Williamson Ether Synthesis)

This protocol outlines a comparative experiment to demonstrate the superior reactivity of this compound.

Materials:

  • 4-Nitrophenol

  • Sodium hydroxide (NaOH)

  • This compound

  • 4-(chloromethyl)benzoate ethyl ester

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Two parallel reactions are to be set up, one with the bromo-reagent and one with the chloro-reagent.

  • Preparation of Sodium 4-nitrophenoxide: In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq) in DMF. Add sodium hydroxide (1.05 eq) and stir the mixture at room temperature for 30 minutes to form the sodium 4-nitrophenoxide salt.

  • Alkylation Reaction (Parallel Setup):

    • Reaction A: To the solution of sodium 4-nitrophenoxide, add this compound (1.0 eq).

    • Reaction B: To a separate, identical solution of sodium 4-nitrophenoxide, add 4-(chloromethyl)benzoate ethyl ester (1.0 eq).

  • Reaction Monitoring:

    • Heat Reaction A to 60 °C and Reaction B to 80 °C.

    • Monitor the progress of both reactions by TLC at regular intervals (e.g., every hour).

  • Work-up:

    • Once the respective starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product from both reactions by column chromatography on silica gel.

    • Determine the yield of the desired product, ethyl 4-((4-nitrophenyl)methoxy)benzoate, for both reactions and compare the reaction times.

Visualizing the Reaction Pathway and Experimental Workflow

To further clarify the chemical processes and experimental design, the following diagrams have been generated using the DOT language.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products phenoxide Sodium 4-nitrophenoxide (Nucleophile) transition_state SN2 Transition State phenoxide->transition_state Nucleophilic Attack alkyl_halide Ethyl 4-(halomethyl)benzoate (Electrophile) X = Br or Cl alkyl_halide->transition_state ether_product Ethyl 4-((4-nitrophenyl)methoxy)benzoate transition_state->ether_product Bond Formation salt Sodium Halide (NaX) transition_state->salt Leaving Group Departure

Williamson Ether Synthesis Pathway

Experimental_Workflow cluster_bromo Reaction A: Bromo-Compound cluster_chloro Reaction B: Chloro-Compound start Start A1 Prepare Sodium 4-nitrophenoxide start->A1 B1 Prepare Sodium 4-nitrophenoxide start->B1 A2 Add this compound A1->A2 A3 Heat to 60°C A2->A3 A4 Monitor by TLC (approx. 4h) A3->A4 workup Work-up (Extraction & Washing) A4->workup B2 Add 4-(chloromethyl)benzoate ethyl ester B1->B2 B3 Heat to 80°C B2->B3 B4 Monitor by TLC (approx. 12h) B3->B4 B4->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield & Purity) purification->analysis end Conclusion: Bromo-compound is superior analysis->end

Comparative Experimental Workflow

Conclusion

A Comparative Guide to the Efficacy of Ethyl 4-(bromomethyl)benzoate in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(bromomethyl)benzoate is a versatile reagent in organic synthesis, prized for its reactive benzylic bromide that serves as an efficient electrophile for introducing the 4-(ethoxycarbonyl)benzyl moiety. The efficacy of this reagent, particularly in nucleophilic substitution reactions, is profoundly influenced by the solvent system employed. This guide provides a comprehensive comparison of the performance of this compound in various solvents, alongside a comparative analysis with alternative alkylating agents, supported by established chemical principles and experimental data from analogous systems.

Understanding the Reaction Mechanism and the Role of the Solvent

The primary utility of this compound lies in its susceptibility to nucleophilic substitution reactions. The reaction pathway can proceed through either an S(_N)1 or S(_N)2 mechanism, and the choice of solvent is a critical determinant of which pathway is favored.

  • S(_N)2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by polar aprotic solvents, which can solvate the cation of the nucleophile's salt, thereby increasing the nucleophile's reactivity.

  • S(_N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. This pathway is favored by polar protic solvents that can stabilize the carbocation intermediate through hydrogen bonding.

For a primary benzylic halide like this compound, the S(_N)2 pathway is generally preferred due to the accessibility of the benzylic carbon and the relative instability of a primary carbocation. However, the benzylic position can also stabilize a carbocation through resonance, making the S(_N)1 pathway plausible under certain conditions, especially with polar protic solvents and weakly basic nucleophiles.

Performance in Different Solvent Systems: A Comparative Analysis

While specific kinetic data for the reaction of this compound across a wide range of solvents is not extensively documented in a single study, we can infer its performance based on well-established principles of solvent effects on nucleophilic substitution reactions of benzyl halides. The following table summarizes the expected efficacy in different solvent classes.

Solvent ClassRepresentative SolventsExpected Reaction Rate (S(_N)2)RationalePotential Side Reactions
Polar Aprotic Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO), AcetoneHighSolvates the counter-ion of the nucleophile, increasing its effective nucleophilicity. Does not strongly solvate the nucleophile itself, leaving it more reactive.Elimination reactions may be more prevalent with sterically hindered bases.
Polar Protic Water, Ethanol, Methanol, Acetic AcidModerate to LowSolvates the nucleophile through hydrogen bonding, reducing its reactivity. Can stabilize the carbocation intermediate, potentially favoring a slower S(_N)1 pathway.Solvolysis (reaction with the solvent) can be a significant side reaction. For phenoxide nucleophiles, C-alkylation may be favored over O-alkylation[1].
Nonpolar Hexane, Toluene, Carbon TetrachlorideLowPoor solubility of many nucleophilic salts. Does not effectively stabilize the charged transition state of the S(_N)2 reaction.Limited utility for most nucleophilic substitution reactions.
Ethereal Diethyl ether, Tetrahydrofuran (THF)ModerateCan solvate the cation of the nucleophile to some extent, but less effectively than polar aprotic solvents.

Comparison with Alternative Alkylating Agents

The choice of alkylating agent is a critical decision in synthesis design. The following table compares this compound with other common alternatives.

Alkylating AgentStructureRelative ReactivityKey AdvantagesKey Disadvantages
This compound BrCH2-C6H4-COOEtBaseline Good balance of reactivity and stability. The ester group provides a site for further functionalization.More expensive than unsubstituted benzyl halides.
Ethyl 4-(chloromethyl)benzoate ClCH2-C6H4-COOEtLowerMore stable and less lachrymatory than the bromide. Lower cost.Significantly lower reaction rates due to the poorer leaving group ability of chloride compared to bromide.
Ethyl 4-(iodomethyl)benzoate ICH2-C6H4-COOEtHigherHighest reactivity due to the excellent leaving group ability of iodide.Less stable and more expensive. Often prepared in situ from the corresponding chloride or bromide.
Benzyl Bromide BrCH2-C6H5HigherMore reactive than this compound due to the absence of the electron-withdrawing ester group.Lacks the functional handle for further modification that the ester group provides.
Benzyl Chloride ClCH2-C6H5LowerLower cost and greater stability compared to benzyl bromide.Less reactive than benzyl bromide.

Experimental Protocols

The following are generalized protocols for common applications of this compound. Optimization of reaction time, temperature, and stoichiometry is often necessary for specific substrates.

Protocol 1: O-Alkylation of a Phenol in a Polar Aprotic Solvent

Reaction: Phenol + this compound → 4-(Phenoxymethyl)benzoic acid ethyl ester

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the phenol in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of an Amine in a Polar Aprotic Solvent

Reaction: Primary or Secondary Amine + this compound → N-alkylated Amine

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a stirred solution of the amine in anhydrous acetonitrile, add the base.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or crystallization.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate a typical S(_N)2 reaction pathway and a general experimental workflow.

Caption: S(_N)2 Reaction Pathway of this compound.

experimental_workflow start Mix Reactants (Nucleophile, Base, Solvent) add_reagent Add this compound start->add_reagent reaction Reaction (Stirring, Heating) add_reagent->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography/Crystallization) workup->purification product Isolated Product purification->product

Caption: General Experimental Workflow for Alkylation.

References

A Comparative Analysis of SN1 and SN2 Reactivity in Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the nucleophilic substitution reactivity of ethyl 4-(bromomethyl)benzoate, exploring the factors that govern its propensity to react via either an SN1 or SN2 mechanism. This compound is a valuable building block in medicinal chemistry and materials science, and understanding its reactivity is crucial for optimizing synthetic routes and predicting reaction outcomes. As a primary benzylic halide, it occupies a unique position, being susceptible to both unimolecular (SN1) and bimolecular (SN2) substitution pathways. The electron-withdrawing nature of the para-ester group significantly influences the stability of the potential carbocation intermediate and the electrophilicity of the benzylic carbon, making this a compelling case study in physical organic chemistry.

Theoretical Framework: The Duality of a Primary Benzylic Halide

This compound's structure allows for a delicate balance between SN1 and SN2 reaction pathways. The primary nature of the benzylic carbon suggests a predisposition towards the SN2 mechanism, which is favored for sterically unhindered substrates. Conversely, the benzylic position allows for the formation of a resonance-stabilized carbocation, a key intermediate in the SN1 pathway. However, the presence of an electron-withdrawing ester group at the para position destabilizes this carbocation through an inductive effect, thereby disfavoring the SN1 mechanism relative to benzyl bromide itself. The choice of reaction conditions, particularly the nucleophile's strength and the solvent's polarity, can be strategically employed to favor one pathway over the other.

Data Presentation: A Comparative Overview
Reaction ParameterSN1 ConditionsSN2 Conditions
Reaction Solvolysis in 50% aqueous ethanolReaction with NaI in acetone
Typical Nucleophile H₂O / EtOH (Weak)I⁻ (Strong)
Solvent Polar ProticPolar Aprotic
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Relative Rate Constant (k_rel) Slower than benzyl bromideFaster than t-butyl bromide
Stereochemistry Racemization (if chiral center)Inversion of configuration
Key Intermediate Resonance-stabilized carbocationPentacoordinate transition state

Experimental Protocols

The following protocols describe methodologies for the kinetic analysis of the SN1 and SN2 reactions of this compound.

SN1 Reactivity: Solvolysis

Objective: To determine the first-order rate constant for the solvolysis of this compound in a polar protic solvent.

Methodology:

  • Preparation of Reaction Stock Solution: Prepare a 0.1 M solution of this compound in a suitable polar protic solvent system (e.g., 50:50 ethanol:water by volume).

  • Kinetic Runs:

    • Equilibrate the stock solution and the solvent to a constant temperature (e.g., 25°C) in a thermostated water bath.

    • Initiate the reaction by adding a known volume of the stock solution to a known volume of the pre-heated solvent.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Analysis:

    • The progress of the reaction can be monitored by high-performance liquid chromatography (HPLC) by measuring the decrease in the concentration of the starting material and the increase in the concentration of the solvolysis product (ethyl 4-(hydroxymethyl)benzoate or ethyl 4-(ethoxymethyl)benzoate).

    • Alternatively, the production of hydrobromic acid can be monitored by conductometry, measuring the change in conductivity of the solution over time.

  • Data Analysis: The first-order rate constant (k₁) is determined by plotting ln([Substrate]t/[Substrate]₀) versus time, where the slope of the line is -k₁.

SN2 Reactivity: Reaction with Sodium Iodide

Objective: To determine the second-order rate constant for the reaction of this compound with a strong nucleophile in a polar aprotic solvent.

Methodology:

  • Preparation of Reactant Solutions:

    • Prepare a standardized solution of this compound in dry acetone (e.g., 0.1 M).

    • Prepare a standardized solution of sodium iodide in dry acetone (e.g., 0.1 M).

  • Kinetic Runs:

    • Equilibrate both reactant solutions to a constant temperature (e.g., 25°C).

    • Initiate the reaction by mixing equal volumes of the two solutions.

  • Analysis:

    • The reaction progress can be monitored by observing the formation of the sodium bromide precipitate, which is insoluble in acetone. The time taken for the precipitate to appear can be used for a qualitative comparison of rates.

    • For quantitative analysis, the disappearance of the iodide ion can be monitored by titration with a standard solution of silver nitrate at various time intervals after quenching the reaction.

  • Data Analysis: The second-order rate constant (k₂) is determined using the integrated rate law for a second-order reaction: 1/[A]t - 1/[A]₀ = k₂t, where [A] is the concentration of either reactant. A plot of 1/[Reactant] versus time will yield a straight line with a slope equal to k₂.

Visualizations

Reaction Mechanisms

SN1_vs_SN2_Mechanisms cluster_SN1 SN1 Mechanism cluster_SN2 SN2 Mechanism SN1_start This compound SN1_inter Benzylic Carbocation (Resonance Stabilized) SN1_start->SN1_inter Slow, Rate-determining -Br⁻ SN1_prod Substitution Product SN1_inter->SN1_prod Fast +Nucleophile SN2_start This compound + Nucleophile SN2_TS Pentacoordinate Transition State SN2_start->SN2_TS Concerted Step SN2_prod Substitution Product (Inverted Stereochemistry) SN2_TS->SN2_prod

Caption: SN1 and SN2 reaction pathways for this compound.

Experimental Workflow: Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare Reactant Solutions thermo Thermostat Solutions prep_sol->thermo mix Mix Reactants to Initiate Reaction thermo->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot hplc HPLC or Conductometry (SN1) aliquot->hplc SN1 titration Titration or Precipitate Observation (SN2) aliquot->titration SN2 data_analysis Plot Data and Determine Rate Constant hplc->data_analysis titration->data_analysis

Caption: General experimental workflow for kinetic studies.

Logical Relationships: Factors Influencing Reaction Pathway

Factors_Influence substrate This compound (Primary Benzylic Halide) weak_nu Weak Nucleophile (e.g., H₂O, ROH) polar_protic Polar Protic Solvent (stabilizes carbocation) strong_nu Strong Nucleophile (e.g., I⁻, CN⁻) polar_aprotic Polar Aprotic Solvent (enhances nucleophilicity)

Caption: Key factors determining the dominant reaction mechanism.

The Industrial Chemist's Crossroads: A Cost-Benefit Analysis of Ethyl 4-(bromomethyl)benzoate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals orchestrating large-scale chemical syntheses, the choice of a key building block can significantly impact project timelines, costs, and overall efficiency. Ethyl 4-(bromomethyl)benzoate, a versatile reagent for introducing the 4-(ethoxycarbonyl)benzyl moiety, stands at a crossroads of reactivity and cost. This guide provides an objective comparison of its use against viable alternatives, supported by available data, to inform strategic decisions in process development and manufacturing.

This compound is a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other complex organic molecules. Its primary function is to act as an electrophile in alkylation reactions, allowing for the attachment of the 4-(ethoxycarbonyl)benzyl group to a variety of nucleophiles. However, its cost and the associated safety considerations of using a benzylic bromide on an industrial scale necessitate a thorough evaluation of alternative synthetic strategies.

Comparative Analysis of Synthetic Routes

The introduction of the 4-(ethoxycarbonyl)benzyl group can be achieved through several synthetic pathways, each with its own set of advantages and disadvantages. The primary alternatives to the direct use of this compound are the use of its chloro-analog, Ethyl 4-(chloromethyl)benzoate, and a two-step approach involving the synthesis and subsequent esterification of 4-(bromomethyl)benzoic acid.

ParameterThis compoundEthyl 4-(chloromethyl)benzoate4-(Bromomethyl)benzoic Acid + Esterification
Reactivity HighModerateHigh (for the brominated acid)
Typical Yield HighGenerally lower than bromo-analogHigh for both steps
Reaction Time Generally shorterGenerally longerLonger overall process time
Reagent Cost HigherLowerPotentially lower overall, but requires two steps
Safety Concerns Lachrymator, corrosive, potential mutagen[1]Corrosive, potential mutagenLachrymator, corrosive (for the acid)
Byproducts Succinimide (from NBS)HCl (from chlorination)Water (from esterification)

In-Depth Look at Performance and Cost

This compound: This reagent is prized for its high reactivity, stemming from the excellent leaving group ability of the bromide ion. This often translates to higher reaction yields and shorter reaction times compared to its chloro counterpart. A common laboratory and industrial synthesis involves the radical bromination of ethyl 4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[2] While effective, the cost of NBS can be a significant factor in large-scale production.[3]

Ethyl 4-(chloromethyl)benzoate: The chloro-analog offers a significant cost advantage, as chlorinating agents are generally less expensive than their brominating counterparts. The synthesis typically involves the chlorination of ethyl 4-methylbenzoate. However, the lower reactivity of the chloride leaving group often necessitates harsher reaction conditions, longer reaction times, and may result in lower yields.

4-(Bromomethyl)benzoic Acid Route: This two-step approach involves the bromination of 4-methylbenzoic acid to form 4-(bromomethyl)benzoic acid, followed by Fischer esterification with ethanol to yield the desired product.[4][5][6] This route can be economically advantageous if 4-(bromomethyl)benzoic acid is available at a lower cost or can be produced in-house efficiently. The Fischer esterification is a well-established and cost-effective industrial process.[4][5][7] However, this adds an extra step to the overall synthesis, increasing process time and potentially impacting overall yield.

Experimental Protocols

Synthesis of this compound

A general and widely cited procedure for the synthesis of this compound involves the following steps:

  • To a solution of ethyl 4-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride or a more environmentally friendly alternative), N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) are added.

  • The reaction mixture is heated under reflux for several hours.

  • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is then washed and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.[2]

Synthesis of 4-(Bromomethyl)benzoic Acid and Subsequent Esterification

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

  • 4-Methylbenzoic acid is dissolved in a suitable solvent.

  • N-bromosuccinimide and a radical initiator are added.

  • The mixture is heated under reflux until the reaction is complete.

  • The product, 4-(bromomethyl)benzoic acid, is isolated by filtration and washing.

Step 2: Fischer Esterification

  • 4-(Bromomethyl)benzoic acid is dissolved in an excess of ethanol, which also serves as the solvent.

  • A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • The mixture is heated under reflux. The water formed during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.[4][5]

  • After the reaction is complete, the excess ethanol is removed, and the crude ester is worked up and purified.

Visualization of Synthetic Workflows

Synthetic_Workflow cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Direct Chlorination cluster_2 Route 3: Two-Step Process EMB Ethyl 4-methylbenzoate Bromination Radical Bromination EMB->Bromination NBS NBS / Initiator NBS->Bromination EBrB This compound Bromination->EBrB EMB2 Ethyl 4-methylbenzoate Chlorination Radical Chlorination EMB2->Chlorination Cl_reagent Chlorinating Agent Cl_reagent->Chlorination ECB Ethyl 4-(chloromethyl)benzoate Chlorination->ECB MBA 4-Methylbenzoic Acid Bromination_Acid Radical Bromination MBA->Bromination_Acid NBS2 NBS / Initiator NBS2->Bromination_Acid BBA 4-(Bromomethyl)benzoic Acid Bromination_Acid->BBA Esterification Fischer Esterification BBA->Esterification EtOH Ethanol / Acid Catalyst EtOH->Esterification EBrB2 This compound Esterification->EBrB2

Caption: Synthetic routes to 4-(ethoxycarbonyl)benzyl halides.

Safety and Environmental Considerations in Large-Scale Synthesis

The large-scale use of halogenated compounds necessitates stringent safety protocols. Both benzyl bromides and chlorides are lachrymators and corrosive, requiring appropriate personal protective equipment (PPE) and handling in well-ventilated areas.[1] From an environmental perspective, the choice of halogenating agent and solvent is critical. The use of carbon tetrachloride in radical halogenations is now largely avoided due to its toxicity and environmental impact. Greener alternatives are increasingly being sought.

The byproducts of each reaction route also require careful consideration for waste management. The succinimide produced from NBS is a solid that can be filtered off, while the hydrogen chloride generated during chlorination is a corrosive gas that needs to be scrubbed. The two-step process generates water as the primary byproduct of the esterification step, which is environmentally benign.

Logical Decision Pathway for Reagent Selection

Decision_Pathway Start Start: Need 4-(ethoxycarbonyl)benzyl group Cost_Constraint Is raw material cost the primary driver? Start->Cost_Constraint Time_Constraint Is reaction time a critical factor? Cost_Constraint->Time_Constraint No Use_Chloro Consider Ethyl 4-(chloromethyl)benzoate Cost_Constraint->Use_Chloro Yes Yield_Constraint Is maximizing yield the top priority? Time_Constraint->Yield_Constraint No Use_Bromo Use this compound Time_Constraint->Use_Bromo Yes Process_Complexity Is a single-step process preferred? Yield_Constraint->Process_Complexity No Yield_Constraint->Use_Bromo Yes Process_Complexity->Use_Bromo Yes Consider_Two_Step Evaluate 4-(bromomethyl)benzoic acid route Process_Complexity->Consider_Two_Step No

Caption: Decision-making flowchart for reagent selection.

Conclusion

The selection of the optimal synthetic route for introducing the 4-(ethoxycarbonyl)benzyl moiety in a large-scale synthesis is a multi-faceted decision. This compound offers high reactivity and potentially higher yields, making it an excellent choice when reaction time and maximizing output are critical. However, its higher cost may be a significant drawback. Ethyl 4-(chloromethyl)benzoate presents a more cost-effective option, but at the potential expense of longer reaction times and lower yields. The two-step route via 4-(bromomethyl)benzoic acid provides a balance of reactivity and potentially lower raw material costs, but introduces additional process complexity.

Ultimately, the most suitable approach will depend on a thorough techno-economic analysis specific to the project's constraints and priorities. This guide provides the foundational data and considerations to initiate such an evaluation, empowering researchers and process chemists to make informed decisions that optimize their large-scale synthetic endeavors.

References

A Spectroscopic Comparison of Ethyl 4-(bromomethyl)benzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Ethyl 4-(bromomethyl)benzoate, a key reagent in pharmaceutical synthesis, and its common precursors, p-toluic acid and ethyl p-toluate. The information presented herein, including comparative spectral data and detailed experimental protocols, is intended to support research and development in medicinal chemistry and drug discovery.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for reaction monitoring, quality control, and structural verification.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons-CH₂Br-CH₂- (Ester)-CH₃ (Ester)-CH₃ (Toluyl)-COOH
p-Toluic Acid 7.29 (d), 7.84 (d)[1]---2.36 (s)[1]12.80 (s)[1]
Ethyl p-Toluate 7.26 (d), 7.96 (d)[2]-4.42–4.32 (q)[2]1.43–1.36 (t)[2]2.41 (s)[2]-
This compound 7.45 (d), 7.95 (d)~4.5 (s)[3]4.3–4.4 (q)[3]1.3–1.4 (t)[3]--

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CC=O-CH₂Br-CH₂- (Ester)-CH₃ (Ester)-CH₃ (Toluyl)
p-Toluic Acid 128.52, 129.55, 129.80, 143.46[4]167.80[4]---21.55[4]
Ethyl p-Toluate 127.5, 129.1, 143.5[2]167.2[2]-60.2[2]14.1[2]21.6[2]
This compound ~129-142~166~32~61~14-

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC=O StretchC-O StretchC-H (sp²) StretchC-H (sp³) StretchO-H StretchC-Br Stretch
p-Toluic Acid ~1680-1700~1250-1320~3000-3100~2850-2960~2500-3300 (broad)-
Ethyl p-Toluate ~1715-1730~1100-1300~3000-3100~2850-2980--
This compound ~1720~1270~3000-3100~2850-2980-~670

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
p-Toluic Acid 136[5]119 ([M-OH]⁺), 91 ([M-COOH]⁺)[5]
Ethyl p-Toluate 164[6]135 ([M-C₂H₅]⁺), 119 ([M-OC₂H₅]⁺), 91 ([M-COOC₂H₅]⁺)
This compound 242/244 (Br isotopes)[7]197/199 ([M-OC₂H₅]⁺), 163 ([M-Br]⁺), 135 ([M-Br, -C₂H₄]⁺)

Synthetic Pathway

The synthesis of this compound typically proceeds through a two-step process starting from p-toluic acid. First, p-toluic acid is esterified to form ethyl p-toluate, which is then subjected to radical bromination to yield the final product.

Synthetic_Pathway pToluicAcid p-Toluic Acid EtToluate Ethyl p-Toluate pToluicAcid->EtToluate Ethanol, H₂SO₄ (cat.) Reflux EtBromoBenzoate This compound EtToluate->EtBromoBenzoate NBS, AIBN CCl₄, Reflux

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of Ethyl p-Toluate from p-Toluic Acid (Fischer Esterification)

This procedure outlines the synthesis of ethyl p-toluate via Fischer esterification of p-toluic acid.[7]

Materials:

  • p-Toluic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane or diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-toluic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of p-toluic acid).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude ethyl p-toluate.

  • The product can be further purified by vacuum distillation if necessary.

Synthesis of this compound from Ethyl p-Toluate

This protocol describes the radical bromination of ethyl p-toluate to produce this compound.

Materials:

  • Ethyl p-toluate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve ethyl p-toluate in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with the light source to initiate the radical reaction.

  • Maintain reflux for 1-3 hours, monitoring the reaction by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the reaction mixture to remove the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • The product can be purified by recrystallization (e.g., from hexanes or ethanol/water).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of the synthesized compounds to ensure their identity and purity.

Spectroscopic_Analysis_Workflow start Synthesized Compound tlc TLC Analysis for Purity start->tlc nmr ¹H and ¹³C NMR Spectroscopy tlc->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms structure_verification Structure Verification ms->structure_verification structure_verification->start No, Re-purify/Re-synthesize data_comparison Compare with Precursor Data structure_verification->data_comparison Match Expected Spectra? final_product Pure Product Confirmed data_comparison->final_product Yes

Caption: Workflow for spectroscopic analysis and verification.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-(bromomethyl)benzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Ethyl 4-(bromomethyl)benzoate, a compound frequently used in organic synthesis, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling this compound requires stringent safety measures to prevent skin and eye contact, inhalation, and ingestion.

Key Safety Precautions:

  • Ventilation : Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tight-sealing safety goggles or a face shield.[1][2]

    • Hand Protection : Use impervious gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling.[1][3]

    • Body Protection : A lab coat or chemical-resistant apron is necessary to protect against skin contact.[3]

  • Hygiene : Wash hands thoroughly after handling the substance.[2][4] Do not eat, drink, or smoke in the handling area.[5]

Disposal and Waste Management

The primary principle for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of in regular trash or poured down the drain.

General Disposal Guidelines:

  • Professional Disposal : All waste containing this compound, including the pure substance and contaminated materials, must be disposed of through a licensed professional waste disposal service.[3][6]

  • Containerization : Store waste in suitable, closed, and clearly labeled containers awaiting disposal.[1][3] Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Regulatory Compliance : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4]

A summary of key disposal and safety information is provided in the table below.

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste[2][4][7]
Primary Disposal Route Licensed professional waste disposal company[3][6]
Environmental Precautions Do not allow product to enter drains or waterways. Avoid release to the environment.[1][3][6]
Container for Disposal Keep in suitable, closed, and labeled containers.[1][3]
PPE for Handling/Disposal Safety goggles/face shield, impervious gloves, protective clothing.[1][2][3]

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is crucial to contain the chemical and prevent exposure.

Spill Cleanup Procedure:

  • Evacuate : Evacuate non-essential personnel from the immediate spill area.[1]

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Containment : Prevent further leakage or spillage if it is safe to do so. For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to soak up the chemical.[3] For solid spills, sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[1]

  • Collection : Collect the absorbed material or swept-up solid into a labeled, sealed container for hazardous waste disposal.[1][8]

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the spill to your laboratory supervisor and the relevant EHS department, following your institution's specific protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE: - Safety Goggles - Impervious Gloves - Lab Coat start->ppe assess_waste Assess Waste Type: - Unused Product - Contaminated Labware - Spill Residue spill_check Is this a spill? assess_waste->spill_check ppe->assess_waste contain_waste Contain Waste in a Suitable, Labeled, Closed Container store_waste Store Waste in Designated Hazardous Waste Accumulation Area contain_waste->store_waste spill_check->contain_waste No spill_procedure Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Sweep up carefully 3. Place in sealed container spill_check->spill_procedure Yes spill_procedure->contain_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company store_waste->contact_ehs documentation Complete Hazardous Waste Manifest/Paperwork contact_ehs->documentation disposal Arrange for Professional Disposal documentation->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution-specific safety data sheets and protocols for the most accurate and comprehensive guidance.

References

Personal protective equipment for handling Ethyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-(bromomethyl)benzoate. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

This compound is a chemical compound that demands careful handling due to its hazardous properties. It is harmful if swallowed, can cause severe skin burns and eye damage, and may trigger an allergic skin reaction.[1] Furthermore, it is classified as very toxic to aquatic life, necessitating stringent environmental controls for its disposal.[1][2]

Hazard Summary and GHS Classification

A summary of the key hazard information for this compound is provided in the table below. This data is compiled from globally recognized safety classifications to ensure comprehensive risk awareness.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07: Exclamation markDanger H302: Harmful if swallowed[1]
Skin Corrosion (Category 1B)GHS05: CorrosionH314: Causes severe skin burns and eye damage[1]
Skin Sensitization (Category 1)GHS07: Exclamation markH317: May cause an allergic skin reaction[1]
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)GHS09: EnvironmentH400: Very toxic to aquatic life[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE for each route of exposure.

Area of ProtectionRequired PPEStandard/Specification
Eye/Face Protection Safety glasses with side-shields and a face shield.NIOSH (US) or EN 166 (EU) approved.[2][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves before use.Follow manufacturer's specifications for breakthrough time and permeation rate.
Body Protection A chemical-resistant apron or a full protective suit.Impervious clothing to prevent skin contact.[3][4]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if working outside a fume hood or if dust/aerosols may be generated.Use appropriate cartridges for organic vapors and particulates (e.g., ABEK-P2).[4]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic operational plan is crucial for minimizing risks. The workflow below details the procedural steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure fume hood is operational prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 prep4 Prepare all necessary equipment and reagents prep3->prep4 handle1 Weigh and handle the solid chemical inside the fume hood prep4->handle1 Begin Experiment handle2 Avoid generating dust handle1->handle2 handle3 If dissolving, add the solid to the solvent slowly handle2->handle3 handle4 Keep the container tightly closed when not in use handle3->handle4 clean1 Decontaminate all surfaces and equipment handle4->clean1 End Experiment clean2 Wipe down the work area with an appropriate solvent clean1->clean2 clean3 Properly doff and dispose of contaminated PPE clean2->clean3 clean4 Wash hands thoroughly with soap and water clean3->clean4 disp1 Collect all waste in a designated, labeled hazardous waste container clean4->disp1 Post-Cleanup disp2 Segregate waste streams as required by institutional policy disp1->disp2 disp3 Arrange for disposal through the institution's environmental health and safety office disp2->disp3

Caption: Safe handling workflow for this compound.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste.

Waste Collection:

  • Solid Waste: Collect any unused chemical and grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental safety guidelines.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Procedure:

  • Segregation: Keep all waste streams containing this compound separate from other laboratory waste.

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, secure secondary containment area while awaiting pickup.

  • Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup. Do not pour any amount of this chemical down the drain, as it is very toxic to aquatic life.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.